3'-Demethylnobiletin
説明
2-(3-Hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one has been reported in Citrus reticulata, Citrus deliciosa, and other organisms with data available.
structure in first source
See also: Tangerine peel (part of).
Structure
3D Structure
特性
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O8/c1-23-13-7-6-10(8-11(13)21)14-9-12(22)15-16(24-2)18(25-3)20(27-5)19(26-4)17(15)28-14/h6-9,21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYYZBJXMSDKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150057 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
112448-39-2 | |
| Record name | 3′-Hydroxy-4′,5,6,7,8-pentamethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112448-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Demethylnobiletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112448392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-DEMETHYLNOBILETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96E9T839AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 - 140 °C | |
| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3'-Demethylnobiletin: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Demethylnobiletin (3'-DMN) is a significant polymethoxyflavone (PMF) and a primary metabolite of nobiletin, a compound abundant in citrus peels. This technical guide provides a comprehensive overview of the natural sources of 3'-DMN, detailed methodologies for its isolation and purification, and an in-depth look at the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily found as a metabolite of nobiletin, a major PMF present in the peels of various citrus fruits.[1][2] While nobiletin itself is abundant in species such as tangerines (Citrus tangerina), sweet oranges (Citrus sinensis), and mandarin oranges (Citrus reticulata), 3'-DMN is typically present in lower concentrations as a result of biotransformation.[3][4] The concentration of nobiletin and its metabolites can vary significantly depending on the citrus cultivar, maturity, and geographical origin.[5]
Table 1: Quantitative Data of Nobiletin and its Metabolites in Citrus Species
| Citrus Species | Cultivar/Variety | Plant Part | Compound | Concentration | Reference |
| Citrus spp. | Ortanique | Peel | Total PMFs | 34,393 ± 272 ppm | [5] |
| Citrus tangerina | Tangerine | Peel | Total PMFs | 28,389 ± 343 ppm | [5] |
| Citrus sinensis | Sweet Orange (Mexican) | Peel | Total PMFs | 21,627 ± 494 ppm | [5] |
| Citrus spp. | Mouse Tissue (after nobiletin administration) | Colon | This compound | 3.28 nmol/g | [3] |
| Citrus spp. | Mouse Tissue (after nobiletin administration) | Colon | 4'-Demethylnobiletin | 24.13 nmol/g | [3] |
| Citrus spp. | Mouse Tissue (after nobiletin administration) | Colon | 3',4'-Didemethylnobiletin | 12.03 nmol/g | [3] |
| Citrus sinensis | - | Peel | Nobiletin | 0.31 ± 0.01 mg/g | [4] |
| Citrus sinensis | - | Peel | Tangeretin | 0.16 ± 0.22 mg/g | [4] |
Isolation and Purification of this compound
The isolation of 3'-DMN from natural sources typically involves a multi-step process that begins with the extraction of total PMFs from citrus peels, followed by chromatographic separation and purification.
General Experimental Protocol for Extraction and Purification of Polymethoxyflavones
This protocol outlines a general procedure for the extraction and purification of PMFs, including 3'-DMN, from citrus peels.
2.1.1. Materials and Equipment
-
Dried and powdered citrus peels
-
Organic solvents: Methanol, ethanol, hexane, ethyl acetate
-
Silica gel (for column chromatography)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus
2.1.2. Extraction Procedure
-
Solvent Extraction:
-
Macerate the dried and powdered citrus peels with an appropriate organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours.[6][7] The ratio of plant material to solvent is typically 1:10 (w/v).
-
Alternatively, perform Soxhlet extraction for a more efficient extraction process.[8]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.[9]
-
-
Solvent Partitioning (Optional):
-
To remove non-polar impurities, the crude extract can be partitioned between hexane and an aqueous methanol solution. The PMFs will preferentially partition into the methanolic layer.
-
2.1.3. Purification Procedure
-
Silica Gel Column Chromatography:
-
The crude extract is subjected to silica gel column chromatography.[8]
-
The column is typically eluted with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[6]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing PMFs.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with PMFs are further purified by preparative HPLC on a C18 reversed-phase column.[7]
-
A typical mobile phase consists of a gradient of water and acetonitrile or methanol.
-
The elution of 3'-DMN and other PMFs is monitored by a UV detector.
-
The purified fractions of 3'-DMN are collected, and the solvent is evaporated to yield the pure compound.
-
Workflow for PMF Isolation
Signaling Pathways Modulated by this compound
3'-DMN, along with its parent compound nobiletin and other metabolites, exhibits a range of biological activities, including anti-inflammatory and anticancer effects, by modulating key cellular signaling pathways.
Anti-Inflammatory Signaling Pathway
3'-DMN and other nobiletin metabolites have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades.[10] One of the key mechanisms involves the suppression of the NF-κB and AP-1 pathways.
In this pathway, lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling molecules like IKK and JNK. This results in the activation of transcription factors NF-κB and AP-1, which promote the expression of pro-inflammatory genes. 3'-DMN has been shown to inhibit the activation of IKK and JNK, thereby suppressing the inflammatory response.[1][10]
Anticancer Signaling Pathway
Nobiletin and its metabolites, including 3'-DMN, have demonstrated anticancer properties by influencing multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[2][11] The PI3K/Akt and ERK/STAT3 pathways are key targets.
Growth factor signaling through receptor tyrosine kinases activates the PI3K/Akt and ERK/STAT3 pathways, promoting cancer cell proliferation and survival while inhibiting apoptosis. 3'-DMN can inhibit these pathways at multiple points, including the inhibition of PI3K, Akt, ERK, and STAT3 phosphorylation, leading to cell cycle arrest and induction of apoptosis in cancer cells.[12]
Conclusion
This compound, a key metabolite of nobiletin found in citrus peels, holds significant promise as a bioactive compound with potential therapeutic applications. This guide has provided an overview of its natural occurrence, detailed protocols for its isolation, and an examination of its mechanisms of action through the modulation of critical cellular signaling pathways. Further research into the quantitative analysis of 3'-DMN in various citrus species and the development of optimized, scalable purification methods will be crucial for advancing its potential in drug discovery and development. The elucidation of its biological activities provides a strong foundation for future preclinical and clinical investigations.
References
- 1. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isnff-jfb.com [isnff-jfb.com]
- 3. Nobiletin in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current procedures for extraction and purification of citrus flavonoides [scielo.org.co]
- 8. researchgate.net [researchgate.net]
- 9. CN102875509B - Method for extracting high-purity nobiletin from citrus peels - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | 5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells [frontiersin.org]
An In-Depth Technical Guide to 3'-Demethylnobiletin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Demethylnobiletin, a polymethoxyflavonoid derived from citrus peels, is a metabolite of the well-studied compound nobiletin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. The document details its role in cancer cell inhibition through the modulation of the Src/FAK/STAT3 signaling pathway and its function in the activation of brown adipocytes, highlighting its potential as a therapeutic agent. This guide includes structured data tables for easy reference, detailed experimental protocols for key assays, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action.
Chemical Structure and Identification
This compound, also known as 3'-Hydroxy-5,6,7,8,4'-pentamethoxyflavone, is a flavonoid characterized by a flavone backbone with multiple methoxy groups and a hydroxyl group at the 3' position of the B-ring.
| Identifier | Value |
| IUPAC Name | 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one |
| Synonyms | 3'-Hydroxy-5,6,7,8,4'-pentamethoxyflavone, 3'-DMN |
| CAS Number | 112448-39-2[1] |
| Chemical Formula | C20H20O8[2] |
| Molecular Weight | 388.37 g/mol [2] |
| SMILES | COc1cc(c(O)cc1)C2=C(C(=O)c3c(c(c(c(o2)c3OC)OC)OC)OC)O |
| InChI | InChI=1S/C20H20O8/c1-23-12-7-6-10(8-14(12)24-2)13-9-11(21)15-16(22)18(25-3)20(27-5)19(26-4)17(15)28-13/h6-9,22H,1-5H3 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Melting Point | 145 - 146 °C | PubChem |
| Boiling Point | Not available | - |
| Water Solubility | 0.031 g/L (predicted) | FooDB |
| logP | 2.89 (predicted) | FooDB |
| Solubility in DMSO | 100 mg/mL (257.49 mM) with ultrasonic | MedchemExpress[3] |
Biological Activities and Mechanisms of Action
This compound has demonstrated significant potential in two key therapeutic areas: oncology and metabolic diseases.
Anticancer Activity: Inhibition of Src/FAK/STAT3 Signaling
Nobiletin and its derivatives, including this compound, have been shown to exhibit anticancer and anti-tumor angiogenesis properties by modulating the Src/FAK/STAT3 signaling pathway.[2][4] This pathway is critical in cell proliferation, survival, and migration.
Metabolic Regulation: Activation of Brown Adipocytes
This compound has been identified as a metabolite of nobiletin that can activate brown adipocytes. This is significant for metabolic research as brown adipose tissue (BAT) is involved in thermogenesis and energy expenditure.
A study on HB2 brown adipocyte cell lines demonstrated that this compound, a CYP-enzyme metabolite of nobiletin, increases the mRNA expression of uncoupling protein 1 (UCP1).[3] UCP1 is a key protein in brown fat thermogenesis. Both nobiletin and this compound were also found to significantly promote the mitochondrial membrane potential in these cells when stimulated with a β-adrenergic agonist.[3]
Experimental Protocols
Western Blot Analysis for Src/FAK/STAT3 Signaling
This protocol is adapted from studies on nobiletin's effect on the Src/FAK/STAT3 pathway and can be applied to this compound.
Objective: To determine the effect of this compound on the phosphorylation status of Src, FAK, and STAT3 in cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, T47D)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-Src, Src, p-FAK, FAK, p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
Adipocyte Differentiation and UCP1 Expression Analysis
This protocol outlines the general steps for differentiating preadipocytes and analyzing the effect of this compound on UCP1 expression.
Objective: To assess the ability of this compound to induce UCP1 expression in brown adipocytes.
Materials:
-
HB2 brown preadipocyte cell line
-
Preadipocyte growth medium
-
Adipocyte differentiation medium (containing IBMX, dexamethasone, and insulin)
-
This compound stock solution (in DMSO)
-
β-adrenergic agonist (e.g., norepinephrine)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for UCP1 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Preadipocyte Culture and Differentiation:
-
Culture HB2 preadipocytes in growth medium until confluent.
-
Induce differentiation by switching to differentiation medium for 2-3 days.
-
Maintain the differentiated adipocytes in a maintenance medium.
-
-
Treatment: Treat the mature brown adipocytes with this compound at various concentrations for a specified duration (e.g., 24 hours), followed by stimulation with a β-adrenergic agonist for a shorter period (e.g., 4-6 hours).
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using primers for UCP1 and a housekeeping gene.
-
Analyze the relative expression of UCP1 mRNA using the ΔΔCt method.
-
Quantitative Data Summary
Conclusion
This compound is a promising natural compound with multifaceted biological activities. Its ability to inhibit a key oncogenic signaling pathway and to activate thermogenesis in brown adipocytes positions it as a strong candidate for further investigation in the fields of oncology and metabolic diseases. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this citrus-derived flavonoid. Further studies are warranted to establish detailed quantitative efficacy and to elucidate the full spectrum of its mechanisms of action.
References
- 1. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]
- 2. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]
- 3. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
3'-Demethylnobiletin: A Technical Overview of a Promising Citrus Flavonoid Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Demethylnobiletin is a significant metabolite of Nobiletin, a polymethoxyflavonoid predominantly found in citrus peels. Emerging research has highlighted its potential therapeutic applications, including anti-cancer, anti-inflammatory, and metabolic regulatory effects. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, biological activities, and underlying molecular mechanisms. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Physicochemical Properties
This compound, a derivative of Nobiletin, possesses distinct chemical characteristics crucial for its biological activity and pharmacokinetic profile.
| Property | Value | Reference |
| CAS Number | 112448-39-2 | N/A |
| Molecular Weight | 388.37 g/mol | N/A |
| Molecular Formula | C₂₀H₂₀O₈ | N/A |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological effects, primarily stemming from its influence on key cellular signaling pathways. As a major metabolite of Nobiletin, its activities are often discussed in the context of its parent compound. Nobiletin and its derivatives are known to exhibit anticancer properties by targeting multiple pathways involved in cancer progression, including cell cycle arrest, inhibition of proliferation, induction of apoptosis, and reduction of inflammation and angiogenesis.
Thermogenic Effects
Recent studies have elucidated the role of this compound in regulating energy expenditure through the activation of brown adipose tissue (BAT). In β-adrenergic-stimulated brown adipocytes, this compound has been shown to enhance the expression of Uncoupling Protein 1 (UCP1) mRNA.[1][2] UCP1 is a key protein in thermogenesis, uncoupling mitochondrial respiration from ATP synthesis to generate heat.[2] Furthermore, both Nobiletin and this compound significantly promote mitochondrial membrane potential in activated brown adipocytes, indicating an enhancement of mitochondrial activity and heat production.[1][2]
Anti-inflammatory and Anticancer Potential
While much of the research has focused on Nobiletin and other demethylated metabolites like 4'-demethylnobiletin, the implication is that this compound shares similar mechanisms of action. These flavonoids are known to modulate key inflammatory and cancer-related signaling pathways, including PI3K/Akt and NF-κB.
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Nobiletin and its metabolites are suggested to exert their anti-cancer effects by inhibiting this pathway.[3][4]
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a pivotal role in the inflammatory response and is constitutively active in many cancer cells, promoting their survival and proliferation. Nobiletin has been shown to suppress the activation of NF-κB.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[6][7]
Experimental Protocols
The following are generalized protocols for in vitro and in vivo studies of this compound, based on methodologies reported in the literature for Nobiletin and its metabolites.
In Vitro Cell Culture and Treatment
This protocol describes the general steps for treating a cell line with this compound to assess its biological effects.
Materials:
-
HB2 brown adipocyte cell line (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
β-adrenergic agonist (e.g., norepinephrine)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
Procedure:
-
Cell Culture: Culture the chosen cell line in a T75 flask at 37°C in a humidified atmosphere with 5% CO₂. Passage the cells upon reaching 80-90% confluency.
-
Seeding: Seed the cells into appropriate culture plates (e.g., 6-well or 96-well plates) at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
For thermogenesis studies, pre-treat the cells with 10 µM of this compound for 24 hours.
-
Following pre-treatment, stimulate the cells with a β-adrenergic agonist (e.g., 1 µM norepinephrine) for the desired time (e.g., 4 hours).
-
-
Analysis: After incubation, the cells can be harvested for various downstream analyses such as qRT-PCR for gene expression analysis or stained for microscopy-based assays.
Western Blotting for Protein Analysis
This protocol outlines the key steps for analyzing protein expression and phosphorylation status following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by heating at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins based on molecular weight by running the samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Animal Studies
This generalized protocol provides a framework for investigating the effects of this compound in a mouse model.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
High-fat diet (for obesity models)
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week.
-
Model Induction: For obesity studies, feed the mice a high-fat diet for a specified period to induce the desired phenotype.
-
Treatment Administration: Administer this compound orally via gavage at a predetermined dose and frequency. A control group should receive the vehicle alone.
-
Monitoring: Monitor the animals regularly for changes in body weight, food intake, and other relevant physiological parameters.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., brown adipose tissue, liver, blood) for further analysis.
Future Directions
This compound represents a promising area for further investigation in drug discovery and development. Future research should focus on:
-
Elucidating the specific molecular targets of this compound.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies.
-
Evaluating its efficacy and safety in various preclinical disease models.
-
Exploring synergistic effects with other therapeutic agents.
The information presented in this technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.
References
- 1. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]
- 3. 3',4'-didemethylnobiletin induces phase II detoxification gene expression and modulates PI3K/Akt signaling in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting the PI3K/AKT/NF-κB signal pathway with nobiletin for attenuating the development of osteoarthritis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Signaling Pathway Modulation of 3'-Demethylnobiletin
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Demethylnobiletin (3'-DMN), a primary metabolite of the citrus flavonoid nobiletin, has emerged as a promising bioactive compound with significant potential in therapeutic applications. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of 3'-DMN, with a primary focus on its modulation of key signaling pathways. This document summarizes the current understanding of how 3'-DMN influences cellular functions through the PI3K/Akt, MAPK/ERK, and NF-κB signaling cascades. Detailed experimental protocols for assays relevant to the study of these pathways are provided, along with a quantitative summary of the compound's activity. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex interactions involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Introduction to this compound
This compound (3'-DMN) is a polymethoxyflavonoid derived from the metabolism of nobiletin, a compound abundant in the peels of citrus fruits.[1] While nobiletin itself exhibits a range of biological activities, its metabolites, including 3'-DMN, have demonstrated potent anti-cancer, anti-inflammatory, and neuroprotective properties.[2][3] The therapeutic potential of 3'-DMN is attributed to its ability to interact with and modulate critical intracellular signaling pathways that regulate fundamental cellular processes such as cell proliferation, apoptosis, inflammation, and metabolism.[2][3][4] Understanding the specific molecular targets and mechanisms of action of 3'-DMN is crucial for its development as a potential therapeutic agent.
Core Signaling Pathways Modulated by this compound
3'-DMN has been shown to exert its biological effects by modulating several key signaling pathways. The most well-documented of these are the PI3K/Akt, MAPK/ERK, and NF-κB pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, proliferation, and metabolism.[5] Dysregulation of this pathway is frequently implicated in the development and progression of cancer and other diseases.[5] The pathway is initiated by the activation of receptor tyrosine kinases, which leads to the activation of PI3K.[6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits Akt to the plasma membrane.[6] Once at the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2, enabling it to phosphorylate a multitude of downstream targets that promote cell survival and inhibit apoptosis.[7]
3'-DMN and its derivatives have been shown to modulate the PI3K/Akt pathway, contributing to their anti-cancer effects.[8] For instance, studies on the related compound 5-demethylnobiletin have demonstrated its ability to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells.[9]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10] This pathway transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[10] The core of the pathway consists of a three-tiered kinase cascade: a MAPKKK (e.g., Raf), a MAPKK (MEK), and a MAPK (ERK).[11] Activation of this cascade leads to the phosphorylation and activation of ERK, which can then translocate to the nucleus and phosphorylate transcription factors, thereby altering gene expression.[11]
Studies have shown that nobiletin and its metabolites can influence the MAPK/ERK pathway. For instance, 4'-demethylnobiletin, a major metabolite of nobiletin, has been found to stimulate the phosphorylation of ERK and CREB by activating a PKA/MEK/ERK pathway in hippocampal neurons, suggesting a role in neuroprotection and memory enhancement.[12][13] Conversely, in some cancer cells, nobiletin has been shown to suppress the constitutive activity of ERK, leading to growth arrest and apoptosis.[14]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
The anti-inflammatory effects of 3'-DMN and its derivatives are, in part, mediated through the inhibition of the NF-κB pathway. For example, 3',4'-didemethylnobiletin has been shown to reduce the nuclear translocation of the NF-κB p65 subunit by blocking the phosphorylation and degradation of IκBα.[4] This inhibition of NF-κB activation leads to the downregulation of inflammatory gene expression.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound and related compounds. This data is essential for comparing the potency of these compounds and for designing future experiments.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Nobiletin | HT-29 (Colon Cancer) | 3H-thymidine uptake | IC50 | 4.7 µM | [2] |
| HT-29 (Colon Cancer) | 3H-thymidine uptake | IC90 | 13.9 µM | [2] | |
| 5-Demethylnobiletin | HT-29 (Colon Cancer) | 3H-thymidine uptake | IC50 | 8.5 µM | [2] |
| HT-29 (Colon Cancer) | 3H-thymidine uptake | IC90 | 171 µM | [2] | |
| Nobiletin | SW620 (Colon Cancer) | Not Specified | IC50 | 4.2 µM | [7] |
| This compound | HB2 (Brown Adipocyte) | UCP1 mRNA expression | - | Increased | [3][4] |
| HB2 (Brown Adipocyte) | Mitochondrial Membrane Potential | - | Increased | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on the signaling pathways discussed above.
Western Blotting for Phosphorylated ERK1/2
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in cell lysates by Western blotting.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of 3'-DMN for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total ERK1/2, the membrane can be stripped and re-probed with the total ERK1/2 antibody, following steps 7-11.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]
- 4. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem-agilent.com [chem-agilent.com]
- 6. cusabio.com [cusabio.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 12. 4'-Demethylnobiletin, a bioactive metabolite of nobiletin enhancing PKA/ERK/CREB signaling, rescues learning impairment associated with NMDA receptor antagonism via stimulation of the ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Effects of Nobiletin on Toll-Like Receptor 3 Signaling Pathways in Prostate Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
3'-Demethylnobiletin: A Technical Guide on its Anti-Inflammatory Properties
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the anti-inflammatory properties of 3'-Demethylnobiletin (3'-DMN), a significant metabolite of the citrus flavonoid, Nobiletin. Emerging research has identified 3'-DMN as a potent modulator of key inflammatory signaling cascades. This document outlines its mechanisms of action, supported by quantitative data, detailed experimental protocols for in vitro and in vivo assessment, and visual representations of the molecular pathways involved. The primary focus is on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. This guide is intended to serve as a comprehensive resource for researchers in pharmacology and drug development exploring the therapeutic potential of this compound.
Introduction
Nobiletin, a polymethoxylated flavone found abundantly in citrus peels, is known for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Upon oral administration, nobiletin is metabolized into several demethylated derivatives, which may exhibit stronger biological effects than the parent compound.[1][4] One such metabolite, this compound (3'-DMN), has garnered interest for its potential biological activities. For instance, studies have shown that 3'-DMN can increase the expression of Uncoupling Protein 1 (UCP1) mRNA in brown adipocytes, suggesting a role in thermogenesis and energy metabolism.[5] This document focuses specifically on the anti-inflammatory profile of 3'-DMN, elucidating the molecular mechanisms that underpin its effects and providing the technical information required for its further investigation.
Core Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of nobiletin and its metabolites are primarily attributed to their ability to suppress key signaling pathways that regulate the expression of pro-inflammatory genes.[1][6][7] These pathways include the NF-κB and MAPK cascades, which are critical in the response to inflammatory stimuli such as lipopolysaccharide (LPS).
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[9][10] Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.[6][7][10]
Nobiletin and its metabolites have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[3][6] This suppression of NF-κB activation is a central mechanism for the anti-inflammatory effects observed.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[11][12] It consists of several key kinases, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[3][11] These kinases are activated by phosphorylation in response to inflammatory stimuli and, in turn, activate downstream transcription factors like Activator Protein-1 (AP-1), which also promotes the expression of inflammatory genes.[6][13]
Studies on nobiletin and its metabolites have demonstrated the ability to suppress the phosphorylation of ERK and p38 MAPK.[3][6] By inhibiting the activation of these kinases, 3'-DMN can further reduce the production of inflammatory mediators.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of nobiletin metabolites has been quantified in various in vitro models, typically using LPS-stimulated RAW 264.7 macrophages.[13][14][15] The data demonstrates a dose-dependent inhibition of key inflammatory markers.
Table 1: Inhibition of Pro-Inflammatory Mediators by Nobiletin and its Metabolites
| Compound | Model System | Mediator | Concentration | % Inhibition / IC50 | Reference |
|---|---|---|---|---|---|
| Nobiletin | LPS-induced RAW 264.7 cells | NO Production | - | IC50: 27 µM | [1] |
| 4'-Demethylnobiletin | LPS-induced RAW 264.7 cells | NO Production | Dose-dependent | Not specified | [13] |
| 4'-Demethylnobiletin | LPS-induced RAW 264.7 cells | PGE2, IL-1β, IL-6 | Dose-dependent | Significant reduction | [13] |
| 5-Demethylnobiletin Metabolite M3 | LPS-induced RAW 264.7 cells | NO Production | 10 µM | >50% | [14][15] |
| Nobiletin | Palmitate-treated C2C12 cells | TNF-α, IL-6 mRNA | Not specified | Significant decrease |[7] |
Note: Specific quantitative data for this compound is limited in the provided search results. Data for parent compound Nobiletin and other metabolites are included for context and comparison.
Table 2: Suppression of Pro-Inflammatory Enzyme Expression by Nobiletin Metabolites
| Compound | Model System | Target Protein/Gene | Concentration | Effect | Reference |
|---|---|---|---|---|---|
| 4'-Demethylnobiletin | LPS-induced RAW 264.7 cells | iNOS (protein & mRNA) | Dose-dependent | Potent suppression | [13] |
| 4'-Demethylnobiletin | LPS-induced RAW 246.7 cells | COX-2 (protein & mRNA) | Dose-dependent | Potent suppression | [13] |
| 5-Demethylnobiletin Metabolite M3 | LPS-induced RAW 264.7 cells | iNOS & COX-2 (protein & mRNA) | 5 and 10 µM | Significant, dose-dependent inhibition |[14][15] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
General Experimental Workflow
The assessment of anti-inflammatory compounds typically follows a standardized workflow, from initial cell culture to molecular analysis.
LPS-Induced Inflammation in Macrophages
This protocol describes the induction of an inflammatory response in macrophage cell lines, a standard model for screening anti-inflammatory agents.[16][17]
-
Cell Seeding: Seed RAW 264.7 or bone marrow-derived macrophages (BMDMs) in 6-well or 96-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.[16]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.[16]
-
Stimulation: Add Lipopolysaccharide (LPS) to the wells at a final concentration of 200-1000 ng/mL to induce inflammation.[16][17] A vehicle control (without LPS or 3'-DMN) and a positive control (with LPS only) must be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 8-24 hours).[16][18]
-
Harvesting: After incubation, centrifuge the plates. Collect the supernatant for nitric oxide and cytokine analysis and store at -20°C or below.[18] Lyse the remaining cells with an appropriate buffer (e.g., RIPA buffer) for subsequent Western blot or qRT-PCR analysis.[19]
Measurement of Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying cytokine levels (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[18][20][21]
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific to the cytokine of interest (e.g., anti-mouse IL-6) and incubate overnight at 4°C.[22]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 10% fetal calf serum) for 1 hour at room temperature.[22]
-
Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.[18][22]
-
Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for the cytokine. Incubate for 1-2 hours.[18][23]
-
Enzyme Conjugate: Wash the plate and add an enzyme-labeled avidin or streptavidin (e.g., Streptavidin-HRP). Incubate for 30-60 minutes.[23]
-
Substrate Addition: After a final wash, add a suitable substrate (e.g., TMB) to develop the color.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[23]
Western Blot Protocol for NF-κB and MAPK Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key signaling proteins.[11][24]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, IκBα) overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the membrane three times with wash buffer (e.g., TBST). Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) detection reagent to the blot.[24]
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band densities using software and normalize to a loading control like β-actin or GAPDH.[24]
NLRP3 Inflammasome Activation Assay
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of IL-1β and IL-18.[26][27][28] Its activity can be assessed by measuring these downstream events.
-
Priming (Signal 1): Prime macrophages (e.g., BMDMs) with LPS (0.25-1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.[26][29]
-
Activation (Signal 2): After priming, treat the cells with a specific NLRP3 activator such as ATP (2-5 mM) or Nigericin (5-10 µM) for 45-60 minutes.[29] This is done in the presence or absence of pre-treated this compound.
-
Sample Collection: Collect the cell culture supernatant.
-
Analysis:
-
IL-1β Measurement: Quantify the amount of mature, secreted IL-1β in the supernatant using a specific ELISA kit.[29]
-
Caspase-1 Activation: Detect the active p20 subunit of caspase-1 in the supernatant via Western blot.[29]
-
ASC Speck Formation: For a more direct assessment, ASC oligomerization into a "pyroptosome" can be visualized using immunofluorescence microscopy or by cross-linking and Western blotting for ASC oligomers.[19]
-
Conclusion and Future Directions
This compound, a key metabolite of nobiletin, demonstrates significant anti-inflammatory potential primarily through the inhibition of the NF-κB and MAPK signaling pathways. By suppressing the activation of these cascades, 3'-DMN effectively reduces the expression and production of a wide range of pro-inflammatory mediators.
While the foundational mechanisms have been elucidated through studies on the parent compound and related metabolites, further research is required to fully characterize the specific activities of this compound. Future investigations should focus on:
-
Quantitative Efficacy: Determining the precise IC50 values of 3'-DMN for the inhibition of various inflammatory markers.
-
In Vivo Validation: Translating the current in vitro findings into animal models of inflammatory diseases to assess therapeutic efficacy, bioavailability, and safety.
-
Direct Target Identification: Investigating the direct molecular targets of 3'-DMN within the inflammatory pathways to refine its mechanism of action.
-
NLRP3 Inflammasome Interaction: Specifically clarifying the role of 3'-DMN in modulating NLRP3 inflammasome activation, an area where data on the parent compound Nobiletin is emerging but remains to be specified for this metabolite.[30]
A deeper understanding of this compound will be critical in harnessing its potential for the development of novel therapeutics for inflammation-driven diseases.
References
- 1. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Effect of nobiletin on the MAPK/NF-κB signaling pathway in the synovial membrane of rats with arthritis induced by collagen - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antitumor promotional effects of a novel urinary metabolite, 3',4'-didemethylnobiletin, derived from nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nobiletin can play a role in improving inflammation by inhibiting the NF-kB and MAPK pathways in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Circadian Nobiletin-ROR Axis Suppresses Adipogenic Differentiation and IκBα/NF-κB Signaling in Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Vitamin K protects against lipopolysaccharide-induced intestinal inflammation in piglets by inhibiting the MAPK and PI3K-AKT pathways [frontiersin.org]
- 12. Nobiletin, a Polymethoxylated Flavone, Inhibits Glioma Cell Growth and Migration via Arresting Cell Cycle and Suppressing MAPK and Akt Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of 4'-demethylnobiletin, a major metabolite of nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. biocompare.com [biocompare.com]
- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 23. h-h-c.com [h-h-c.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 26. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 28. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 29. Assay of Inflammasome Activation [bio-protocol.org]
- 30. Nobiletin alleviates palmitic acid‑induced NLRP3 inflammasome activation in a sirtuin 1‑dependent manner in AML‑12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
3'-Demethylnobiletin: A Promising Citrus-Derived Metabolite for Combating Metabolic Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that significantly increases the risk of cardiovascular disease and type 2 diabetes. Key features include insulin resistance, visceral obesity, dyslipidemia, and hypertension. The burgeoning prevalence of metabolic syndrome worldwide has spurred the search for novel therapeutic agents. Natural products, with their vast structural diversity and biological activity, represent a promising reservoir for such discoveries. Among these, polymethoxylated flavones (PMFs) from citrus fruits have garnered considerable attention. Nobiletin, a major PMF found in citrus peels, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. Upon oral administration, nobiletin is metabolized into various demethylated derivatives, with 3'-Demethylnobiletin (3'-DMN) emerging as a particularly interesting and bioactive metabolite. This technical guide provides a comprehensive overview of the current understanding of 3'-DMN's role in metabolic syndrome, with a focus on its mechanisms of action, relevant experimental data, and detailed protocols for its investigation.
The Metabolic Fate of Nobiletin: A Prelude to this compound's Bioactivity
Nobiletin undergoes extensive metabolism in the body, primarily through demethylation reactions mediated by cytochrome P450 enzymes in the liver and by the gut microbiota.[1] This biotransformation gives rise to a series of hydroxylated metabolites, including this compound (3'-DMN), 4'-demethylnobiletin (4'-DMN), and 3',4'-didemethylnobiletin.[2] Notably, studies have shown that these metabolites can exhibit equal or even greater biological activity than the parent compound, nobiletin.[3] The gut microbiota, in particular, appears to play a significant role in the demethylation of nobiletin, potentially influencing its overall therapeutic efficacy.[4]
The Role of this compound in Ameliorating Key Facets of Metabolic Syndrome
Current research, while still in its early stages, points towards 3'-DMN as a key player in the beneficial metabolic effects attributed to nobiletin. The primary focus of existing studies has been on its impact on brown adipose tissue (BAT) activation and its potential anti-inflammatory properties.
Activation of Brown Adipose Tissue and Enhancement of Thermogenesis
Brown adipose tissue is a specialized fat tissue responsible for non-shivering thermogenesis, a process of heat production that contributes to energy expenditure. Activation of BAT is therefore considered a promising strategy for combating obesity and related metabolic disorders. A pivotal study demonstrated that among six nobiletin metabolites, only 3'-DMN was capable of increasing the mRNA expression of Uncoupling Protein 1 (UCP1) in β-adrenergic-stimulated HB2 brown adipocytes.[2] UCP1 is a key protein located in the inner mitochondrial membrane of brown adipocytes that uncouples cellular respiration from ATP synthesis, leading to the dissipation of energy as heat.
Furthermore, both nobiletin and 3'-DMN were found to significantly promote an increase in mitochondrial membrane potential in these cells, suggesting an enhancement of mitochondrial activity and, consequently, thermogenic capacity.[2]
Table 1: In Vitro Effects of this compound on Brown Adipocytes
| Cell Line | Treatment | Concentration | Outcome | Quantitative Change | Reference |
| HB2 Brown Adipocytes | This compound (3'-DMN) | Not specified | Increased UCP1 mRNA expression | Statistically significant increase | [2] |
| HB2 Brown Adipocytes | This compound (3'-DMN) | Not specified | Increased mitochondrial membrane potential | Statistically significant increase | [2] |
Anti-inflammatory Effects
Chronic low-grade inflammation is a hallmark of metabolic syndrome and contributes to the development of insulin resistance and other metabolic dysfunctions. While direct studies on the anti-inflammatory effects of 3'-DMN are limited, research on its parent compound, nobiletin, and other demethylated metabolites provides strong indications of its potential in this area. Nobiletin and its metabolites have been shown to suppress the expression of pro-inflammatory cytokines by inhibiting key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][6][7]
Key Signaling Pathways Modulated by this compound and its Precursor
The metabolic benefits of 3'-DMN and nobiletin are orchestrated through the modulation of several critical signaling pathways that regulate energy metabolism and inflammation.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic processes that generate ATP while inhibiting anabolic pathways. Nobiletin has been shown to activate AMPK in various cell types, including hepatocytes and adipocytes.[8][9] This activation leads to the inhibition of lipogenesis and the stimulation of fatty acid oxidation. While direct evidence for 3'-DMN's effect on AMPK is still forthcoming, its structural similarity to nobiletin and its observed metabolic effects suggest it may also act as an AMPK activator.
Figure 1: Proposed activation of the AMPK signaling pathway by nobiletin and this compound.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response. Its chronic activation in metabolic tissues contributes to insulin resistance. Nobiletin has been demonstrated to inhibit the NF-κB pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[7][10] This leads to a reduction in the expression of pro-inflammatory genes. Given that other demethylated metabolites of nobiletin also exhibit potent anti-inflammatory effects through NF-κB inhibition, it is highly probable that 3'-DMN shares this mechanism of action.[5][6]
Figure 2: Proposed inhibition of the NF-κB signaling pathway by nobiletin and this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on metabolic syndrome.
In Vitro Studies
-
Cell Line: Immortalized human brown preadipocyte cell lines or murine HB2 brown adipocyte cell line.[11]
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Differentiation Induction:
-
Grow preadipocytes to confluence in growth medium.
-
To induce differentiation, switch to a differentiation medium containing DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 20 nM insulin.
-
After 2 days, replace the differentiation medium with a maintenance medium containing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 nM insulin.
-
Refresh the maintenance medium every 2 days. Mature adipocytes are typically observed after 7-10 days.
-
-
RNA Isolation: Isolate total RNA from cultured cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.
-
Typical reaction mixture (20 µL): 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template, and 6 µL of nuclease-free water.
-
Cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Normalize the expression of target genes (e.g., UCP1) to a stable housekeeping gene (e.g., β-actin or GAPDH).
-
Calculate relative gene expression using the 2-ΔΔCt method.
-
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-p65, anti-p65, anti-IκBα, anti-UCP1) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Studies
-
Animals: 6-8 week old male C57BL/6J mice.
-
Diet:
-
Control group: Standard chow diet (10% kcal from fat).
-
HFD group: High-fat diet (45-60% kcal from fat).[12]
-
-
Induction of Obesity: Feed mice the respective diets for 8-12 weeks to induce obesity and metabolic syndrome-like phenotypes.[12]
-
Treatment: Administer 3'-DMN or vehicle control via oral gavage daily for a specified period (e.g., 4-8 weeks). Dosages for nobiletin in previous studies have ranged from 10 to 200 mg/kg body weight, which can serve as a reference for dosing 3'-DMN.[13]
-
Body Weight and Food Intake: Monitor body weight and food intake weekly.
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Administer a glucose solution (2 g/kg body weight) via intraperitoneal injection or oral gavage.
-
Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection using a glucometer.[14]
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.[14]
-
-
Serum Analysis: At the end of the study, collect blood and measure serum levels of insulin, triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available ELISA kits.
Figure 3: General experimental workflow for investigating the effects of this compound.
Conclusion and Future Directions
This compound, a primary metabolite of nobiletin, is emerging as a potent bioactive compound with the potential to mitigate key aspects of metabolic syndrome. The available evidence strongly suggests that 3'-DMN contributes to the beneficial effects of its parent compound by activating brown adipose tissue thermogenesis, likely through the upregulation of UCP1 and enhancement of mitochondrial function. Furthermore, based on the well-documented anti-inflammatory properties of nobiletin and its other demethylated metabolites, it is highly probable that 3'-DMN also exerts anti-inflammatory effects by modulating key signaling pathways such as NF-κB.
While these initial findings are promising, further in-depth research is crucial to fully elucidate the therapeutic potential of 3'-DMN. Future studies should focus on:
-
Dose-response studies: Establishing the optimal effective concentrations and dosages of 3'-DMN in both in vitro and in vivo models.
-
Comprehensive in vivo studies: Evaluating the long-term effects of 3'-DMN administration on all components of metabolic syndrome in relevant animal models, including detailed analysis of body composition, insulin sensitivity, lipid profiles, and inflammatory markers.
-
Mechanism of action: Elucidating the direct molecular targets of 3'-DMN and further dissecting its impact on signaling pathways such as AMPK and NF-κB.
-
Pharmacokinetics and bioavailability: Conducting detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of 3'-DMN to optimize its delivery and efficacy.
-
Safety and toxicology: Thoroughly evaluating the safety profile of 3'-DMN to ensure its suitability for potential therapeutic use.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]
- 3. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analyses of Bioavailability, Biotransformation, and Excretion of Nobiletin in Lean and Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of 4'-demethylnobiletin, a major metabolite of nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nobiletin Inhibits Hepatic Lipogenesis via Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nobiletin suppresses adipogenesis by regulating the expression of adipogenic transcription factors and the activation of AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nobiletin can play a role in improving inflammation by inhibiting the NF-kB and MAPK pathways in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Review of Nobiletin, a Citrus Flavonoid: Metabolism and Anti-tumor Properties | Semantic Scholar [semanticscholar.org]
- 12. Organotin mixtures reveal interactions that modulate adipogenic differentiation in 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nobiletin improves obesity and insulin resistance in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
3'-Demethylnobiletin and Adipocyte Differentiation: An In-Depth Technical Guide
Abstract
3'-Demethylnobiletin (3'-DMN), a primary metabolite of the citrus flavonoid nobiletin, has emerged as a molecule of interest in the study of adipocyte biology. While research on its direct effects on white adipocyte differentiation is limited, current evidence primarily points towards its role in the activation of brown adipocytes and the induction of browning in white adipose tissue. This technical guide synthesizes the available scientific literature on the effects of 3'-DMN on adipocytes, details the experimental protocols utilized in these studies, and outlines the implicated signaling pathways.
Introduction to Adipocyte Differentiation
Adipogenesis is the intricate process by which undifferentiated preadipocytes differentiate into mature, lipid-laden adipocytes. This process is governed by a complex transcriptional cascade, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) acting as the master regulators[1][2][3]. The differentiation of white adipocytes is crucial for energy storage, while the function of brown and beige/brite adipocytes is primarily associated with energy expenditure through thermogenesis.
Effects of this compound on Adipocytes
Current research has primarily focused on the impact of 3'-DMN on brown adipocytes. Studies on its direct influence on the differentiation of white adipocytes, such as the commonly used 3T3-L1 cell line, are not yet extensively available in the scientific literature.
Brown Adipocyte Activation
The most direct evidence for the activity of 3'-DMN on adipocytes comes from studies on brown adipose tissue (BAT). Research has demonstrated that 3'-DMN, a metabolite of nobiletin formed by CYP-enzymes, plays a significant role in enhancing the thermogenic functions of brown adipocytes, particularly under β-adrenergic stimulation[4][5][6].
Key findings include:
-
Increased UCP1 Expression: 3'-DMN has been shown to increase the mRNA expression of Uncoupling Protein 1 (UCP1), a key protein in mitochondrial uncoupling that leads to heat production[4][5][6].
-
Enhanced Mitochondrial Activity: In conjunction with nobiletin, 3'-DMN significantly promotes the mitochondrial membrane potential in brown adipocytes following β-adrenergic stimulation, indicating an enhancement of mitochondrial activity and thermogenesis[5].
Quantitative Data on this compound's Effects
As of the latest literature review, specific quantitative data on the dose-dependent effects of 3'-DMN on white adipocyte differentiation markers such as PPARγ and C/EBPα, or on lipid accumulation in cell lines like 3T3-L1, is not available. The existing quantitative data focuses on its impact on brown adipocytes.
Table 1: Effects of this compound on Brown Adipocyte Markers
| Cell Line | Treatment | Concentration | Target Gene/Protein | Observed Effect | Reference |
| HB2 Brown Adipocytes | 3'-DMN with β-adrenergic stimulation | Not Specified | UCP1 mRNA | Increased expression | [4][5][6] |
| HB2 Brown Adipocytes | 3'-DMN with β-adrenergic stimulation | Not Specified | Mitochondrial Membrane Potential | Significantly increased | [5] |
Experimental Protocols
Detailed experimental protocols for the assessment of 3'-DMN's effects on white adipocyte differentiation are not yet established. However, a standard protocol for inducing differentiation in 3T3-L1 preadipocytes, which could be adapted for studying 3'-DMN, is provided below.
General 3T3-L1 Adipocyte Differentiation Protocol
This protocol is a widely used method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes[7][8][9].
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Adipocyte Maintenance Medium: DMEM with 10% FBS and 10 µg/mL insulin.
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a culture plate and grow to confluence in DMEM with 10% FBS.
-
Contact Inhibition: Maintain the cells at confluence for 48 hours to ensure growth arrest.
-
Differentiation Induction (Day 0): Replace the medium with MDI induction medium. This is the stage where 3'-DMN would typically be introduced at various concentrations.
-
Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with adipocyte maintenance medium containing insulin.
-
Maintenance (Day 4 onwards): Replace the medium with fresh adipocyte maintenance medium every 2 days.
-
Analysis: Differentiation is typically assessed between days 8 and 10 by observing lipid droplet formation (e.g., via Oil Red O staining) and analyzing the expression of adipogenic marker genes (e.g., Pparg, Cebpa) via qPCR or Western blotting.
Below is a workflow diagram for this general protocol.
Signaling Pathways
The precise signaling pathways through which 3'-DMN exerts its effects on adipocytes are not yet fully elucidated. However, based on the known mechanisms of its parent compound, nobiletin, and its observed effects on brown adipocytes, we can infer potential pathways.
Nobiletin has been reported to influence adipogenesis through various signaling cascades, including the Wnt/β-catenin pathway and the AMPK signaling pathway[10][11][12]. It is plausible that 3'-DMN may act through similar mechanisms.
The induction of UCP1 by 3'-DMN in brown adipocytes suggests an activation of the thermogenic program, which is often mediated by the PGC-1α pathway.
The diagram below illustrates a potential signaling cascade for 3'-DMN in brown adipocyte activation.
Conclusion and Future Directions
The current body of scientific literature indicates that this compound is a bioactive metabolite of nobiletin with a pronounced effect on brown adipocyte activation and thermogenesis. Its role in white adipocyte differentiation, however, remains largely unexplored. Future research is warranted to investigate the direct effects of 3'-DMN on preadipocyte proliferation and differentiation in white adipocyte models, to quantify its impact on key adipogenic transcription factors like PPARγ and C/EBPα, and to elucidate the specific signaling pathways involved. Such studies will be crucial in determining the full therapeutic potential of 3'-DMN in the context of obesity and metabolic diseases.
References
- 1. Phenolic Compounds Inhibit 3T3-L1 Adipogenesis Depending on the Stage of Differentiation and Their Binding Affinity to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of histone methylation and demethylation in adipogenesis and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Regulation of Adipogenesis and Potential Anti-Adipogenic Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]
- 5. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]
- 6. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 8. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 9. agilent.com [agilent.com]
- 10. The Clock-modulatory Activity of Nobiletin Suppresses Adipogenesis Via Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The clock-modulatory activity of Nobiletin suppresses adipogenesis via Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nobiletin suppresses adipogenesis by regulating the expression of adipogenic transcription factors and the activation of AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
3'-Demethylnobiletin: An In-Depth Technical Guide to its Potential Neuroprotective Effects In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Demethylnobiletin (3'-DMN) is a major metabolite of nobiletin, a polymethoxylated flavone found in citrus peels. Nobiletin itself has been extensively studied for its neuroprotective properties, demonstrating effects against oxidative stress, neuroinflammation, and apoptosis in various in vitro and in vivo models. As drug metabolites can possess their own distinct pharmacological activities, investigating the neuroprotective potential of 3'-DMN is a logical and crucial step in understanding the full therapeutic scope of nobiletin. This technical guide summarizes the current, albeit limited, direct research on 3'-DMN's biological effects and extrapolates potential neuroprotective mechanisms and experimental approaches based on studies of its parent compound, nobiletin, and its isomer, 4'-demethylnobiletin (4'-DMN).
While direct in vitro studies on the neuroprotective effects of this compound are not extensively available in the current body of scientific literature, this guide provides a comprehensive overview of the established neuroprotective activities of its parent compound, nobiletin, and its closely related metabolite, 4'-demethylnobiletin. The experimental protocols and signaling pathways detailed herein are those that would be directly applicable and foundational for the investigation of this compound's neuroprotective potential.
Quantitative Data on Nobiletin and 4'-Demethylnobiletin
The following tables summarize quantitative data from in vitro studies on nobiletin and 4'-demethylnobiletin, which can serve as a benchmark for future investigations into 3'-DMN.
Table 1: Effects of Nobiletin on Neuronal Cell Viability and Oxidative Stress
| Cell Line | Insult | Nobiletin Concentration | Outcome | Reference |
| Primary rat cortical neurons | Aβ1-42 (1 µM) | 50 µM | Increased cell viability to 81.4% from 68.5% | [1] |
| HT22 | H2O2 | Not specified | Restored H2O2-induced decline in GSH and SOD levels | [2] |
| PC12 | H2O2 | Not specified | Showed neuroprotective effects against H2O2-induced apoptosis | [2] |
| SH-SY5Y | H2O2 | 3.12 to 50 µM | Significantly improved cell viability | [2] |
| hNPCs | Sodium Arsenate (50 µM) | 50 µM | Restored morphological damage and mitochondrial membrane potential | [2] |
Table 2: Effects of 4'-Demethylnobiletin on Neuronal Signaling
| Cell System | Parameter Measured | 4'-DMN Concentration | Outcome | Reference |
| Cultured hippocampal neurons | ERK phosphorylation | Not specified | Stimulated phosphorylation | [3] |
| Cultured hippocampal neurons | CREB phosphorylation | Not specified | Stimulated phosphorylation | [3] |
| Cultured hippocampal neurons | CRE-mediated transcription | Not specified | Enhanced transcription | [3] |
Potential Neuroprotective Mechanisms and Signaling Pathways of this compound
Based on the known mechanisms of nobiletin and 4'-demethylnobiletin, the following signaling pathways are prime candidates for investigation into the neuroprotective effects of 3'-DMN.
cAMP/PKA/MEK/ERK/CREB Signaling Pathway
Nobiletin and its metabolite 4'-DMN have been shown to activate the cAMP/PKA/MEK/ERK/CREB signaling cascade.[3][4] This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Activation of CREB (cAMP response element-binding protein) leads to the transcription of genes involved in neuroprotection and cognitive function.
Mitochondrial Protection
A study on brown adipocytes revealed that 3'-DMN can significantly promote mitochondrial membrane potential.[5] Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. By preserving mitochondrial integrity, 3'-DMN could protect neurons from apoptosis and energy failure.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the neuroprotective effects of this compound in vitro. These protocols are based on established methods used in the study of nobiletin and other neuroprotective compounds.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line for neurotoxicity and neuroprotection studies.
-
PC12 (Rat Pheochromocytoma): Can be differentiated into neuron-like cells and is a good model for studying neurite outgrowth.
-
Primary Cortical Neurons: Offer a more physiologically relevant model but are more challenging to culture.
-
HT22 (Mouse Hippocampal): Useful for studying glutamate-induced oxidative stress.
-
hNPCs (Human Neural Progenitor Cells): Provide a model for studying effects on neuronal development and protection against developmental neurotoxicants.[2]
-
-
Culture Conditions:
-
Cells are typically cultured in DMEM or a similar basal medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Incubation is carried out at 37°C in a humidified atmosphere of 5% CO2.
-
-
Induction of Neurotoxicity:
-
Oxidative Stress: Treat cells with H2O2 (e.g., 100 µM for 24 hours) or glutamate (e.g., 5 mM for 24 hours in HT22 cells).
-
Amyloid-β Toxicity: Expose cells to aggregated Aβ1-42 peptides (e.g., 1 µM for 24-48 hours).[1]
-
Mitochondrial Complex I Inhibition: Use rotenone to induce mitochondrial dysfunction and apoptosis.
-
Oxygen-Glucose Deprivation (OGD): A model for ischemic injury where cells are incubated in a glucose-free medium in a hypoxic chamber.[6]
-
Assessment of Neuroprotection
-
Cell Viability Assays:
-
MTT Assay: Measures mitochondrial reductase activity.
-
Seed cells in a 96-well plate.
-
Pre-treat with various concentrations of 3'-DMN for a specified time (e.g., 1-2 hours).
-
Introduce the neurotoxic agent and co-incubate for 24-48 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure absorbance at ~570 nm.
-
-
LDH Assay: Measures lactate dehydrogenase release into the medium, an indicator of cell membrane damage.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Oxidative Stress Assays:
-
ROS Measurement: Use fluorescent probes like DCFDA to quantify intracellular reactive oxygen species levels.
-
GSH/GSSG Ratio: Measure the levels of reduced and oxidized glutathione to assess the cellular antioxidant capacity.
-
Lipid Peroxidation Assay: Measure malondialdehyde (MDA) levels as an indicator of lipid damage.
-
Analysis of Signaling Pathways
-
Western Blotting:
-
Lyse treated cells to extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, CREB, Akt).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence to visualize protein bands and quantify their intensity.
-
-
Reporter Gene Assays:
-
Transfect cells with a plasmid containing a luciferase reporter gene under the control of a specific response element (e.g., CRE).
-
Treat cells with 3'-DMN and/or other stimuli.
-
Measure luciferase activity to determine the transcriptional activity of the pathway.
-
Experimental Workflow for Assessing Neuroprotective Effects
Conclusion and Future Directions
While direct evidence for the neuroprotective effects of this compound in vitro is currently limited, the existing data on its parent compound, nobiletin, and its isomer, 4'-demethylnobiletin, provide a strong rationale for its investigation. The potential mechanisms of action, including the activation of pro-survival signaling pathways like the ERK/CREB cascade and the protection of mitochondrial function, are promising areas for future research. The experimental protocols outlined in this guide offer a robust framework for elucidating the neuroprotective profile of 3'-DMN. Further studies are warranted to isolate and characterize the specific effects of this compound on neuronal cells, which will be crucial for determining its potential as a therapeutic agent for neurodegenerative diseases. Such research will not only contribute to a better understanding of the pharmacology of citrus flavonoids but may also lead to the development of novel neuroprotective strategies.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Nobiletin Ameliorates Cellular Damage and Stress Response and Restores Neuronal Identity Altered by Sodium Arsenate Exposure in Human iPSCs-Derived hNPCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.teikyo.jp [pure.teikyo.jp]
- 4. Mechanism of neurotrophic action of nobiletin in PC12D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of nobiletin on cerebral ischemia/reperfusion injury rats by inhibiting Rho/ROCK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
3'-Demethylnobiletin: A Technical Guide on Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Demethylnobiletin (3'-DMN) is a significant metabolite of nobiletin, a polymethoxylated flavone found in citrus peels. Emerging research indicates that 3'-DMN may possess greater biological activity than its parent compound, particularly in the context of thermogenesis and potential anti-cancer effects. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of 3'-DMN, primarily through its role as a metabolite of nobiletin. This document details the metabolic pathways of nobiletin leading to the formation of 3'-DMN, summarizes the available pharmacokinetic parameters of nobiletin, and describes the experimental protocols used for its study. Additionally, it visualizes key experimental workflows and the signaling pathway associated with 3'-DMN's activity in brown adipocytes. A notable gap in the current literature is the lack of dedicated pharmacokinetic studies following the direct administration of this compound.
Introduction
Nobiletin (NOB), a polymethoxylated flavone abundant in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Upon oral administration, nobiletin undergoes extensive metabolism, primarily through demethylation, giving rise to several metabolites. Among these, this compound (3'-DMN), 4'-demethylnobiletin (4'-DMN), and 3',4'-didemethylnobiletin are considered major metabolites.[1][2] Intriguingly, these metabolites often exhibit more potent biological activities than nobiletin itself.[3]
This guide focuses specifically on this compound, providing an in-depth analysis of its bioavailability and pharmacokinetic profile as understood from studies on its parent compound, nobiletin.
Metabolism of Nobiletin to this compound
Following oral ingestion, nobiletin is metabolized in the body, with demethylation being a key transformation pathway.[2] In vivo studies in mice have identified several demethylated metabolites in urine, with 3'-DMN being one of the prominent ones.[4] The biotransformation of nobiletin is also influenced by gut microbiota, which plays a significant role in its metabolism.[5]
Pharmacokinetics
Currently, there is a lack of publicly available pharmacokinetic data from studies involving the direct administration of this compound. The pharmacokinetic profile of 3'-DMN is therefore inferred from studies of its parent compound, nobiletin.
Pharmacokinetics of Nobiletin
The oral bioavailability of nobiletin has been reported to be approximately 20% in rats when administered as an oil suspension.[3] Emulsification has been shown to improve the bioavailable amount of nobiletin and its major metabolites by about two-fold compared to an oil suspension.[3]
The following table summarizes the pharmacokinetic parameters of nobiletin from a study in rats.
| Parameter | Nobiletin in Oil Suspension | Nobiletin in Emulsion | Reference |
| Dose | 50 mg/kg (oral) | 50 mg/kg (oral) | [4] |
| Cmax (µg/mL) | 0.54 ± 0.09 | 1.31 ± 0.38 | [4] |
| Tmax (h) | ~1 | 6 | [4] |
| AUC (µg·h/mL) | Not explicitly stated for suspension | Not explicitly stated for emulsion, but bioavailability reported as ~49% | [4] |
| Absolute Bioavailability | ~20% | ~49% | [3][4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
It is important to note that after oral administration of nobiletin, its demethylated metabolites, including 3'-DMN, are detected in the plasma.[4]
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rats
Animal Model: Male Sprague-Dawley rats are commonly used.[6]
Drug Administration:
-
Oral (PO): Nobiletin is often dissolved in a vehicle like corn oil or formulated as an emulsion and administered by oral gavage.[4][6]
-
Intravenous (IV): For determining absolute bioavailability, nobiletin is dissolved in a suitable solvent and administered via the tail vein.[5]
Blood Sampling:
-
Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.[6]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Preparation (Plasma):
-
Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile or methanol.[7]
-
The supernatant is then collected after centrifugation for analysis.
Analytical Method (UPLC-MS/MS):
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer is used for the quantification of nobiletin and its metabolites.[1]
-
Column: A C18 or similar reversed-phase column is typically employed for chromatographic separation.[1]
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used.[1]
-
Detection: Mass spectrometry is performed in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the analytes.[8]
In Vitro Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.[9]
Cell Culture:
-
Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[9]
Permeability Assay:
-
The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer, and the transport of the compound to the basolateral (BL) side is measured over time.[10]
-
To assess active efflux, the transport from the BL to the AP side is also measured.[10]
-
Samples are collected from the receiver chamber at specific time points and analyzed by LC-MS/MS.[9]
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[9]
Visualizations
Signaling Pathways
This compound has been shown to play a role in the activation of brown adipocytes, which are involved in thermogenesis (heat production).[11] Both nobiletin and 3'-DMN can enhance the expression of Uncoupling Protein 1 (UCP1) mRNA and increase the mitochondrial membrane potential in brown adipocytes, particularly under β-adrenergic stimulation.[2][11] UCP1 is a key protein in the inner mitochondrial membrane that uncouples cellular respiration from ATP synthesis, leading to the dissipation of energy as heat.[12] Furthermore, 3'-DMN has been found to increase the mRNA expression of peroxisome proliferator-activated receptor alpha (PPARα), a transcription factor involved in the regulation of lipid metabolism and thermogenesis.[11]
The primary signaling pathway that governs non-shivering thermogenesis in brown adipocytes is the β3-adrenergic signaling pathway.[12] This pathway is activated by norepinephrine, which is released in response to stimuli like cold exposure.[12] The activation of this pathway leads to a cascade of events that ultimately upregulate the expression and activity of UCP1.[12]
Conclusion and Future Directions
This compound is a key metabolite of nobiletin that exhibits significant biological activity, particularly in the activation of brown adipocyte thermogenesis. While its presence and activity as a metabolite are well-documented, a significant knowledge gap exists regarding its own pharmacokinetic profile. Future research should focus on studies involving the direct administration of this compound to accurately determine its bioavailability, Cmax, Tmax, AUC, and half-life. Such data are crucial for understanding its potential as a therapeutic agent and for designing effective drug delivery systems. Further elucidation of the specific molecular targets and downstream signaling pathways of 3'-DMN will also be essential for its development in various therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Oral Bioavailability and Biotransformation of Emulsified Nobiletin Using In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of oral bioavailability and biotransformation of nobiletin emulsion using <i>in vitro</i> and <i>in vivo</i> model [morressier.com]
- 5. Comparative Analyses of Bioavailability, Biotransformation, and Excretion of Nobiletin in Lean and Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetic study on the interaction between nobiletin and anemarsaponin BII in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]
- 12. Signaling Pathways Regulating Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Absorption and Metabolism of 3'-Demethylnobiletin: A Technical Guide
Introduction
3'-Demethylnobiletin (3'-DMN) is a major in vivo metabolite of nobiletin, a polymethoxylated flavone found in citrus peels. Nobiletin and its metabolites have garnered significant interest in the scientific community for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of 3'-DMN is crucial for the development of nobiletin-based therapeutics and for elucidating the mechanisms behind its biological activities. This technical guide provides a comprehensive overview of the in vivo absorption and metabolism of 3'-DMN, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Metabolism of Nobiletin to this compound
Following oral administration, nobiletin undergoes extensive phase I and phase II metabolism. The primary metabolic pathway for the formation of 3'-DMN is demethylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver and small intestine. In vivo studies have identified several CYP isoforms involved in nobiletin metabolism, including CYP1A1, CYP1A2, CYP1B1, and CYP3A5.[1] 3'-DMN, along with 4'-demethylnobiletin and 3',4'-didemethylnobiletin, are considered the major metabolites of nobiletin.[1] Further metabolism of 3'-DMN can occur, leading to the formation of other demethylated and conjugated products. The gut microbiota also plays a crucial role in the biotransformation of nobiletin and its metabolites.
References
3'-Demethylnobiletin: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Demethylnobiletin (3'-DMN) is a flavonoid metabolite derived from nobiletin, a polymethoxylated flavone found in citrus peels. Emerging research has highlighted the potential therapeutic applications of 3'-DMN across a spectrum of diseases, including cancer, inflammatory disorders, neurodegenerative diseases, and metabolic conditions. This technical guide provides an in-depth overview of the current understanding of 3'-DMN's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Therapeutic Applications and Mechanisms of Action
3'-DMN exerts its biological effects by modulating various cellular signaling pathways. The primary therapeutic areas of investigation include oncology, anti-inflammatory responses, neuroprotection, and metabolic regulation.
Anti-Cancer Effects
3'-DMN has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.
Signaling Pathways in Cancer:
-
PI3K/Akt Pathway: 3'-DMN is believed to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another key target. Modulation of this pathway by 3'-DMN can lead to cell cycle arrest and apoptosis.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in cancer cells, promoting proliferation and survival. 3'-DMN has been suggested to inhibit STAT3 phosphorylation and activation.
Quantitative Data: Anti-Cancer Activity
While specific IC50 values for this compound are not extensively reported in publicly available literature, data for its parent compound, nobiletin, and its other demethylated metabolites provide valuable insights into its potential potency. The following table summarizes the IC50 values for nobiletin and 5-demethylnobiletin in various cancer cell lines.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Nobiletin | Caco-2 | Colon Cancer | 24 | 403.6 | [1] |
| 48 | 264 | [1] | |||
| 72 | 40 | [1] | |||
| Nobiletin | FaDu | Hypopharyngeal Squamous Cell Carcinoma | 24 | >100 | [2] |
| 48 | ~80 | [2] | |||
| 72 | ~60 | [2] | |||
| 5-Demethylnobiletin | FaDu | Hypopharyngeal Squamous Cell Carcinoma | 24 | >100 | [2] |
| 48 | ~70 | [2] | |||
| 72 | ~50 | [2] | |||
| 5-Demethylnobiletin | HCT-116 | Colon Cancer | Not Specified | 8.4 | [3] |
| Nobiletin | HCT-116 | Colon Cancer | Not Specified | 37 | [3] |
| 5-Demethylnobiletin | HT-29 | Colon Cancer | Not Specified | 22 | [3] |
| Nobiletin | HT-29 | Colon Cancer | Not Specified | 46.2 | [3] |
Experimental Workflow: Cancer Cell Viability (MTT Assay)
Caption: Workflow for determining the IC50 of 3'-DMN in cancer cells using an MTT assay.
Anti-Inflammatory Effects
3'-DMN and its related metabolites have demonstrated potent anti-inflammatory properties. They act by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.
Signaling Pathways in Inflammation:
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. 3'-DMN is thought to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This, in turn, blocks the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
-
MAPK Pathway: As in cancer, the MAPK pathway plays a crucial role in inflammation. 3'-DMN can suppress the phosphorylation of ERK, JNK, and p38 MAPKs, leading to a reduction in the inflammatory response.
Quantitative Data: Anti-Inflammatory Activity
Data for the closely related metabolite, 4'-demethylnobiletin (4'-DMN), in LPS-stimulated RAW 264.7 macrophages provides a strong indication of the anti-inflammatory potential of demethylated nobiletin derivatives.
| Mediator | Treatment | Concentration (µM) | Inhibition/Reduction (%) | Reference |
| Nitric Oxide (NO) | 4'-DMN | 10 | 90 | [4] |
| 30 | >95 | [4] | ||
| 50 | 100 | [4] | ||
| Prostaglandin E2 (PGE2) | 4'-DMN | 30 | 98 | [4] |
| Interleukin-1β (IL-1β) | 4'-DMN | 30 | 92 | [4] |
| Interleukin-6 (IL-6) | 4'-DMN | 30 | 99 | [4] |
| iNOS (protein) | 4'-DMN | 10 | 69 | [4] |
| 30 | 88 | [4] | ||
| COX-2 (protein) | 4'-DMN | 10 | 54 | [4] |
| 30 | 91 | [4] | ||
| iNOS (mRNA) | 4'-DMN | 30 | 83 | [4] |
| COX-2 (mRNA) | 4'-DMN | 30 | 81 | [4] |
Signaling Pathway: 3'-DMN Inhibition of NF-κB Activation
Caption: Proposed mechanism of 3'-DMN in the inhibition of the NF-κB signaling pathway.
Neuroprotective Effects
Nobiletin and its metabolites, including 3'-DMN, have shown promise in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5] Their neuroprotective effects are attributed to their ability to cross the blood-brain barrier and modulate signaling pathways involved in neuronal survival, inflammation, and oxidative stress.[6]
Signaling Pathways in Neuroprotection:
-
PKA/MEK/ERK Pathway: 3'-DMN has been shown to activate the PKA/MEK/ERK signaling cascade, which is crucial for synaptic plasticity and memory formation.[6]
-
CREB Signaling: Activation of the ERK pathway leads to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which is involved in the expression of genes important for neuronal survival and long-term memory.[6]
Quantitative Data: Neuroprotective Effects
While specific quantitative data for 3'-DMN's neuroprotective effects are limited, studies on its parent compound nobiletin demonstrate significant improvements in animal models of cognitive impairment. For instance, nobiletin has been shown to rescue learning impairment induced by NMDA receptor antagonists.[6]
Signaling Pathway: 3'-DMN in Neuronal Signaling
Caption: 3'-DMN-mediated activation of the PKA/MEK/ERK/CREB signaling pathway in neurons.
Metabolic Regulation
3'-DMN may play a role in regulating metabolic processes, particularly in the context of obesity and related disorders. Studies on nobiletin suggest that it can activate brown adipose tissue (BAT) thermogenesis, a process that expends energy.[7]
Mechanism in Metabolic Regulation:
-
UCP1 Expression: 3'-DMN has been found to increase the mRNA expression of uncoupling protein 1 (UCP1) in brown adipocytes.[7] UCP1 is a key protein involved in non-shivering thermogenesis.
-
Mitochondrial Activity: Both nobiletin and 3'-DMN have been shown to promote mitochondrial membrane potential in brown adipocytes, suggesting an enhancement of mitochondrial activity and heat production.[7]
Quantitative Data: Metabolic Regulation
A study on nobiletin and its metabolites in brown adipocytes provides some quantitative insights.
| Compound | Effect | Observation | Reference |
| 3'-DMN | UCP1 mRNA expression | Increased | [7] |
| 3'-DMN | Mitochondrial membrane potential | Significantly promoted | [7] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the study of this compound and its related compounds. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of 3'-DMN in culture medium. Remove the medium from the wells and add 100 µL of the 3'-DMN solutions at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of 3'-DMN to determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Cells treated with 3'-DMN
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with 3'-DMN for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptotic cells.
Materials:
-
Cells treated with 3'-DMN
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of 3'-DMN for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
This compound is a promising natural compound with a wide range of potential therapeutic applications. Its ability to modulate key signaling pathways involved in cancer, inflammation, neurodegeneration, and metabolism makes it a compelling candidate for further drug development. This technical guide provides a foundational understanding of its mechanisms of action, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate its therapeutic potential and to establish its safety and efficacy in clinical settings. The provided data and protocols should serve as a valuable resource for researchers and scientists in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-dementia Activity of Nobiletin, a Citrus Flavonoid: A Review of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4'-Demethylnobiletin, a bioactive metabolite of nobiletin enhancing PKA/ERK/CREB signaling, rescues learning impairment associated with NMDA receptor antagonism via stimulation of the ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3'-Demethylnobiletin Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Demethylnobiletin (3'-DMN) is a major metabolite of Nobiletin, a polymethoxylated flavone found in citrus peels.[1][2] Like its parent compound, 3'-DMN has demonstrated significant biological activities, including anti-cancer and anti-inflammatory properties.[2] Notably, it has been shown to exert stronger growth inhibition on certain cancer cell lines compared to Nobiletin.[1] These application notes provide detailed protocols for the in vitro treatment of cell cultures with this compound, summarizing its effects on key signaling pathways and providing methodologies for assessing its biological impact.
Mechanism of Action
This compound influences several critical cellular signaling pathways, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells. It has also been found to play a role in enhancing thermogenesis in brown adipocytes. The primary mechanisms of action involve the modulation of the PI3K/Akt and MAPK/ERK signaling pathways.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound, similar to other related flavonoids, has been shown to inhibit the phosphorylation of Akt, a key component of this pathway.[3][4] Inhibition of the PI3K/Akt pathway can lead to decreased cell survival and the induction of apoptosis.[4][5][6]
-
MAPK/ERK Pathway: The MAPK/ERK pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7] 4'-Demethylnobiletin, a similar metabolite, has been shown to stimulate the phosphorylation of ERK.[8] Conversely, inhibition of this pathway is often associated with cell cycle arrest.[4][9]
-
Cell Cycle Regulation: this compound and its related compounds cause significant cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cell line.[1][4] This is achieved by modulating the expression of key cell cycle regulatory proteins such as Cyclins and Cyclin-Dependent Kinases (CDKs).[1][4]
-
Induction of Apoptosis: Treatment with this compound leads to programmed cell death by influencing the expression of apoptosis-related proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases (e.g., cleaved caspase-3 and -9) and PARP.[1][4]
-
Thermogenesis in Adipocytes: In brown adipocytes, 3'-DMN has been shown to increase the expression of Uncoupling Protein 1 (UCP1) mRNA and enhance mitochondrial membrane potential, suggesting a role in promoting thermogenesis.[2][10]
Data Summary
The effects of this compound and its parent compound Nobiletin are cell-line specific and dose-dependent. The following tables summarize the observed effects and modulated proteins.
Table 1: Effects of this compound and Related Flavonoids on Various Cell Lines
| Compound | Cell Line(s) | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| This compound (M1) | H460 & H1299 (NSCLC) | Not specified | Not specified | Stronger growth inhibition compared to Nobiletin; cell cycle arrest and apoptosis. | [1] |
| This compound (3'-DMN) | HB2 (Brown Adipocytes) | 10 µM | 24 h | Increased UCP1 mRNA expression and enhanced mitochondrial membrane potential. | [2][10] |
| 5-Demethylnobiletin (5-DMN) | U87-MG, A172, U251 (Glioblastoma) | 25-100 µM | 48 h | Inhibited viability, migration, and invasion; induced G0/G1 phase arrest and apoptosis. | [4][11] |
| Nobiletin | HL-60 (AML) | Not specified | Not specified | Suppressed cell proliferation; induced G0/G1 arrest and apoptosis. | [9] |
| Nobiletin | Hs578T (Breast Cancer) | 100 µM | 72 h | Enhanced G2/M arrest. | [12] |
Table 2: Key Protein Modulation by this compound and Related Flavonoids
| Pathway | Protein | Modulation | Cell Line(s) | Reference(s) |
| Cell Cycle | p21 | Up-regulated | H460, H1299 | [1] |
| Cyclin B1 | Down-regulated | H460, H1299 | [1] | |
| CDK1 | Down-regulated | H460, H1299 | [1] | |
| Cyclin D1 | Down-regulated | H460, H1299, Glioblastoma | [1][4] | |
| CDK4 | Down-regulated | H460, H1299 | [1] | |
| CDK6 | Down-regulated | H460, H1299, Glioblastoma | [1][4] | |
| Apoptosis | Bax | Up-regulated | H460, H1299, Glioblastoma | [1][4] |
| Bcl-2 | Down-regulated | Glioblastoma | [4] | |
| Cleaved Caspase-1 | Up-regulated | H460, H1299 | [1] | |
| Cleaved Caspase-3 | Up-regulated | Glioblastoma | [4] | |
| Cleaved Caspase-9 | Up-regulated | Glioblastoma | [4] | |
| Cleaved PARP | Up-regulated | H460, H1299 | [1] | |
| Signaling | p-ERK1/2 | Down-regulated | Glioblastoma | [4] |
| p-Akt | Down-regulated | Glioblastoma | [4] | |
| p-STAT3 | Down-regulated | Glioblastoma | [4] |
Visualized Pathways and Workflows
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for cell culture treatment.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO.
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term use.
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO.
Cell Culture and Treatment Protocol
Materials:
-
Appropriate cell line (e.g., H460, U87-MG)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture plates (e.g., 6-well, 96-well)
-
This compound stock solution
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize and count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate culture plates at a predetermined density. Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and replace it with the medium containing this compound or the vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
Proceed to downstream analysis (e.g., Cell Viability Assay, Western Blotting, Flow Cytometry).
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[14]
-
Microplate reader
Protocol:
-
Following the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13][15]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14][16]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting Protocol
Materials:
-
Treated cells from 6-well plates or 10 cm dishes
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Cyclin D1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17][18]
-
Incubate on ice for 30 minutes, then centrifuge at 12,000-16,000 x g for 20 minutes at 4°C.[18][19]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[19][20]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17][20]
-
Wash the membrane three times with TBST for 5-10 minutes each.[17][20]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][20]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[19] Analyze band intensities relative to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated cells from 6-well plates
-
Ice-cold PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[21][22]
Protocol:
-
Harvest cells by trypsinization and collect them by centrifugation at 200-300 x g for 5 minutes.[23]
-
Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[22][24]
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for several weeks).[24]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 300-500 µL of PI staining solution.[22]
-
Incubate in the dark at room temperature for 15-30 minutes.[22]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
References
- 1. Inhibitory effects of nobiletin and its major metabolites on lung tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]
- 3. 3',4'-didemethylnobiletin induces phase II detoxification gene expression and modulates PI3K/Akt signaling in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nobiletin in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. 4'-Demethylnobiletin, a bioactive metabolite of nobiletin enhancing PKA/ERK/CREB signaling, rescues learning impairment associated with NMDA receptor antagonism via stimulation of the ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nobiletin suppresses the proliferation and induces apoptosis involving MAPKs and caspase-8/-9/-3 signals in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | 5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. bio-rad.com [bio-rad.com]
- 19. origene.com [origene.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes: 3'-Demethylnobiletin In Vitro Cell Viability Assays
Topic: 3'-Demethylnobiletin In Vitro Cell Viability Assays (MTT, XTT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (3'-DMN), a polymethoxylated flavonoid predominantly found in citrus peels, has emerged as a compound of interest in oncological research. Its parent compound, nobiletin, and its various metabolites have demonstrated significant antiproliferative and pro-apoptotic activities across numerous cancer cell lines. This document provides detailed application notes and standardized protocols for assessing the in vitro effects of this compound on cancer cell viability using the MTT and XTT colorimetric assays. These assays are fundamental for determining the cytotoxic potential and dose-response relationship of therapeutic compounds in preclinical studies. For the purposes of this document, data pertaining to the closely related compound 5-Demethylnobiletin (5-DMN) is utilized as a proxy to illustrate the biological activities.
Data Presentation: Antiproliferative Activity
The following table summarizes the quantitative data on the cytotoxic effects of this compound (reported as 5-Demethylnobiletin) on various cancer cell lines as determined by the MTT assay.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (μM) | Notes | Source |
| HCT-116 (Colon Carcinoma) | MTT | Not Specified | 13.5 | - | [1] |
| THP-1 (Acute Monocytic Leukemia) | MTT | 48 | 32.3 | - | [1][2] |
| CL1-5 (Lung Adenocarcinoma) | MTT | Not Specified | 12.8 | - | [1] |
| CL13 (Lung Adenocarcinoma) | MTT | Not Specified | 21.8 | - | [1] |
| HL-60 (Promyelocytic Leukemia) | MTT | 48 | ~40 | Viability reduced to ~50% at 40 μM | [2] |
| U937 (Histiocytic Lymphoma) | MTT | 48 | >80 | Viability reduced to ~60% at 80 μM | [2] |
| HEL (Erythroleukemia) | MTT | 48 | >80 | Viability reduced to ~70% at 80 μM | [2] |
| K562 (Chronic Myelogenous Leukemia) | MTT | 48 | >80 | Viability reduced to ~80% at 80 μM | [2] |
Mechanism of Action: Signaling Pathways
This compound induces cell cycle arrest and apoptosis in cancer cells by modulating key intracellular signaling pathways. In glioblastoma cells, it has been shown to inhibit the phosphorylation and activation of ERK1/2, AKT, and STAT3. This cascade of inhibition leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, ultimately resulting in the activation of caspases and programmed cell death.
Caption: Signaling pathway of this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Caption: MTT Assay Experimental Workflow.
Detailed Steps:
-
Cell Seeding: Plate cells into a 96-well flat-bottom plate at a density of approximately 6 x 10³ cells/well in 100 µL of culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing the test compound. Include vehicle-only (DMSO) controls.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Development: Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
The XTT assay is an alternative to the MTT assay where the resulting formazan product is water-soluble, eliminating the need for a final solubilization step.
Caption: XTT Assay Experimental Workflow.
Detailed Steps:
-
Cell Seeding & Adherence: Follow steps 1 and 2 from the MTT protocol.
-
Compound Treatment: Follow step 3 from the MTT protocol.
-
Incubation: Follow step 4 from the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Color Development: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Gently shake the plate and measure the absorbance of each well at a wavelength between 450 and 500 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
Application Notes and Protocols for 3'-Demethylnobiletin Apoptosis Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the apoptotic effects of 3'-Demethylnobiletin, a natural flavonoid metabolite, on cancer cell lines. This document includes detailed experimental protocols for key apoptosis assays and summarizes the current understanding of the compound's mechanism of action.
Introduction
This compound (3'-DMN) is a metabolite of nobiletin, a polymethoxyflavone found in citrus peels. Both nobiletin and its derivatives, including 3'-DMN, have garnered interest for their potential chemopreventive and anti-cancer properties.[1] These compounds have been shown to target multiple pathways involved in cancer progression, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[1] Understanding the precise mechanisms by which this compound induces apoptosis is crucial for its development as a potential therapeutic agent.
While extensive quantitative data for this compound is still emerging, studies on the closely related isomer, 5-Demethylnobiletin (5-DMN), provide valuable insights into the expected apoptotic effects and signaling pathways modulated by demethylated nobiletins.
Data Presentation: Effects of Demethylated Nobiletins on Cancer Cells
The following tables summarize the pro-apoptotic and anti-proliferative effects of 5-Demethylnobiletin (5-DMN) in glioblastoma multiforme (GBM) cell lines. This data is presented as an illustrative example of the potential efficacy of demethylated nobiletins.
Table 1: IC50 Values of 5-Demethylnobiletin in Glioblastoma Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| U87-MG | 48 hours | ~25 |
| A172 | 48 hours | ~30 |
| U251 | 48 hours | ~35 |
Data derived from studies on 5-Demethylnobiletin in glioblastoma cells and presented as approximate values.
Table 2: Apoptosis Induction by 5-Demethylnobiletin in Glioblastoma Cell Lines (48-hour treatment)
| Cell Line | 5-DMN Concentration (µM) | Percentage of Apoptotic Cells (%) |
| U87-MG | 0 | ~5 |
| 12.5 | ~15 | |
| 25 | ~30 | |
| 50 | ~55 | |
| A172 | 0 | ~4 |
| 12.5 | ~12 | |
| 25 | ~25 | |
| 50 | ~45 | |
| U251 | 0 | ~6 |
| 12.5 | ~18 | |
| 25 | ~35 | |
| 50 | ~60 |
Apoptosis was determined by Annexin V-FITC/PI double staining. Data is illustrative based on published findings for 5-DMN.[2][3]
Table 3: Effect of 5-Demethylnobiletin on Apoptosis-Related Protein Expression in U87-MG Cells (48-hour treatment)
| Protein | 5-DMN Concentration (µM) | Relative Expression Level (Fold Change vs. Control) |
| Pro-Apoptotic | ||
| Bax | 25 | Increased |
| 50 | Significantly Increased | |
| Cleaved Caspase-3 | 25 | Increased |
| 50 | Significantly Increased | |
| Cleaved Caspase-9 | 25 | Increased |
| 50 | Significantly Increased | |
| Anti-Apoptotic | ||
| Bcl-2 | 25 | Decreased |
| 50 | Significantly Decreased |
Changes in protein expression were determined by Western blot analysis. Data is illustrative based on published findings for 5-DMN.[2][3]
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the dose-dependent cytotoxic effect of this compound on cancer cell lines to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with desired concentrations of this compound for the selected time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Lysis buffer
-
96-well white-walled plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescence is proportional to the amount of caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key pro- and anti-apoptotic proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for assessing this compound-induced apoptosis.
Caption: Putative PI3K/Akt pathway inhibition by this compound.
Caption: Putative MET signaling pathway inhibition by this compound.
References
Application Notes and Protocols for Western Blot Analysis of 3'-Demethylnobiletin Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Demethylnobiletin (3'-DMN) is a major metabolite of Nobiletin, a polymethoxyflavonoid found in citrus peels. Nobiletin has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. These effects are often attributed to its modulation of key cellular signaling pathways. As a primary metabolite, 3'-DMN is believed to contribute significantly to the in vivo activities of nobiletin. This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on target proteins within critical signaling cascades, including the PI3K/Akt, MAPK/ERK, and apoptosis pathways. While direct quantitative data for 3'-DMN is emerging, the provided data for its parent compound, Nobiletin, serves as a strong proxy for expected outcomes.
Target Protein Overview
Western blotting is a powerful technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation, which are crucial for signal transduction. Key protein targets modulated by Nobiletin, and likely by this compound, include:
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Key proteins include PI3K, Akt (Protein Kinase B), and phosphorylated Akt (p-Akt). Inhibition of this pathway is a common mechanism for anti-cancer agents.
-
MAPK/ERK Pathway: This cascade regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Core components include Ras, Raf, MEK, ERK (extracellular signal-regulated kinase), and phosphorylated ERK (p-ERK).[1][2]
-
Apoptosis-Related Proteins: Apoptosis, or programmed cell death, is a critical process in development and disease. Key regulators include the Bcl-2 family of proteins (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax) and caspases (e.g., caspase-3, caspase-9).[3][4][5]
Quantitative Data Summary
The following tables summarize representative quantitative data from Western blot analyses following treatment with Nobiletin. These results provide a baseline for the expected effects of this compound. Densitometry values are normalized to a loading control (e.g., β-actin or GAPDH) and expressed relative to the untreated control.
Table 1: Effect of Nobiletin on PI3K/Akt Pathway Protein Expression
| Treatment | Concentration (µM) | p-Akt / Total Akt Ratio (Fold Change vs. Control) | p-PI3K / Total PI3K Ratio (Fold Change vs. Control) |
| Control | 0 | 1.00 | 1.00 |
| Nobiletin | 40 | 0.65[3] | 0.70[6] |
| Nobiletin | 80 | 0.38[3][7] | 0.45[6] |
Table 2: Effect of Nobiletin on MAPK/ERK Pathway Protein Expression
| Treatment | Concentration (µM) | p-ERK / Total ERK Ratio (Fold Change vs. Control) | p-MEK / Total MEK Ratio (Fold Change vs. Control) |
| Control | 0 | 1.00 | 1.00 |
| Nobiletin | 50 | 0.72[1][2] | 0.78[1][2] |
| Nobiletin | 100 | 0.45[1][2] | 0.55[1][2] |
Table 3: Effect of Nobiletin on Apoptosis-Related Protein Expression
| Treatment | Concentration (µM) | Bcl-2 / β-actin Ratio (Fold Change vs. Control) | Bax / β-actin Ratio (Fold Change vs. Control) | Cleaved Caspase-3 / β-actin Ratio (Fold Change vs. Control) |
| Control | 0 | 1.00 | 1.00 | 1.00 |
| Nobiletin | 50 | 0.78[5] | 1.25[5] | 1.80[3] |
| Nobiletin | 100 | 0.52[4] | 1.60[4] | 2.50[3] |
Experimental Protocols
General Western Blot Workflow
Caption: A generalized workflow for Western blot analysis.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Culture appropriate cell lines (e.g., human cancer cell lines such as PC-3, DU-145, MCF-7, or ACHN) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3][4][7]
-
Seed cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 20, 40, 80, 100 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).
2. Protein Extraction and Quantification:
-
Following treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the corresponding loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways potentially modulated by this compound.
Caption: Inhibition of the PI3K/Akt signaling pathway by 3'-DMN.
Caption: Inhibition of the MAPK/ERK signaling pathway by 3'-DMN.
Caption: 3'-DMN-mediated induction of the intrinsic apoptosis pathway.
References
- 1. Nobiletin Induces Inhibitions of Ras Activity and Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase Signaling to Suppress Cell Proliferation in C6 Rat Glioma Cells [jstage.jst.go.jp]
- 2. Nobiletin induces inhibitions of Ras activity and mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling to suppress cell proliferation in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Nobiletin Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells [frontiersin.org]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nobiletin suppresses cell viability through AKT Pathways in PC-3 and DU-145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3'-Demethylnobiletin in Xenograft Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Demethylnobiletin (3'-DMN) is a major in vivo metabolite of nobiletin, a polymethoxyflavone found in citrus peels.[1][2] Both nobiletin and its metabolites, including 3'-DMN, have demonstrated anti-cancer properties in various studies.[1] These compounds have been shown to target multiple signaling pathways involved in cancer progression, including the PI3K/Akt pathway, and to inhibit processes such as cell proliferation, angiogenesis, and metastasis.[2][3] While direct xenograft tumor studies detailing specific dosages of this compound are limited in publicly available literature, research on its parent compound, nobiletin, provides valuable insights for designing initial in vivo experiments. This document outlines key considerations, summarizes relevant data from nobiletin xenograft studies, and provides a detailed protocol for conducting xenograft tumor studies with this compound.
Data Presentation: Nobiletin Dosage in Xenograft Tumor Studies
The following table summarizes dosages of nobiletin used in various xenograft tumor studies. This data can serve as a reference for determining an initial dose range for this compound, which has been suggested to have potentially higher anti-tumor activity than nobiletin.[2]
| Cancer Type | Cell Line(s) | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| Cholangiocarcinoma | - | Nude mice | 25 mg/kg/day and 50 mg/kg/day | Intraperitoneal | - | Suppressed tumor cell proliferation.[4] |
| Oral Squamous Cell Carcinoma | TCA-8133, CAL-27 | Nude mice | 40 mg/kg (every 2 days) | Intraperitoneal | 12 days | Inhibited tumor growth.[5] |
| Ovarian Cancer | OVCAR, A2780 | Chicken CAM | 20 μM (in implant) | - | - | Reduced tumor growth and blood vessel development.[3] |
| Renal Carcinoma | ACHN, Caki-2 | Nude mice | - | - | - | Reduced tumor volume and weight.[6] |
Experimental Protocols
General Protocol for a Subcutaneous Xenograft Tumor Model
This protocol provides a general framework for establishing a subcutaneous xenograft tumor model to evaluate the efficacy of this compound.[7][8][9]
1. Cell Culture and Preparation:
-
Culture the selected human cancer cell line in the appropriate complete medium in a sterile environment.
-
Before harvesting, ensure the cells are in the exponential growth phase (typically 70-80% confluency).[7]
-
To remove dead cells, replace the medium with fresh, pre-warmed medium 3-4 hours before harvesting.[7]
-
Wash the cells with sterile Phosphate Buffered Saline (PBS).
-
Detach the cells using a minimal amount of trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at approximately 1500 rpm for 2-5 minutes.[7]
-
Wash the cell pellet twice with sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability using a trypan blue exclusion assay.[7]
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (optional, to improve tumor engraftment) at the desired concentration for injection (e.g., 3.0 x 10^6 cells in 100-300 µL).[7]
2. Animal Handling and Tumor Cell Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.[7]
-
Allow the mice to acclimatize for 3-5 days upon arrival.[7]
-
Anesthetize the mice using an appropriate method (e.g., ketamine/xylazine).
-
Shave and sterilize the injection site on the flank of the mouse with ethanol and/or iodine solutions.[7]
-
Using a 1-cc syringe with a 27- or 30-gauge needle, draw up the cell suspension. To minimize cell damage, it is recommended to draw the cells into the syringe without the needle attached.[7]
-
Inject the cell suspension (e.g., 3.0 x 10^6 cells) subcutaneously into the prepared flank.[7]
3. This compound Preparation and Administration:
-
Dosage Selection: Based on the effective dosages of nobiletin (25-50 mg/kg/day), an initial dose-finding study for this compound could start in a similar range. Disclaimer: As there is no established dosage for this compound in xenograft models, a thorough dose-response study is crucial to determine the optimal and non-toxic dose.
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., a solution containing DMSO and/or corn oil, to be optimized for solubility and animal tolerance).
-
Administration: Administer the prepared solution to the mice via an appropriate route, such as intraperitoneal (i.p.) injection or oral gavage, on a predetermined schedule (e.g., daily or every other day).
4. Tumor Growth Monitoring and Data Collection:
-
Once tumors become palpable (typically 1-3 weeks post-injection, reaching an average volume of ~50–60 mm³), begin treatment.[7][10]
-
Measure tumor dimensions (length and width) regularly (e.g., twice a week) using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.[7]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (when tumors reach a predetermined size or at a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and molecular analysis).
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound in a xenograft tumor model.
References
- 1. isnff-jfb.com [isnff-jfb.com]
- 2. Nobiletin in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The flavonoid nobiletin inhibits tumor growth and angiogenesis of ovarian cancers via the Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Nobiletin Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells [frontiersin.org]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
Preparation of 3'-Demethylnobiletin for Preclinical Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of 3'-Demethylnobiletin (3'-DMN), a significant metabolite of the citrus flavonoid nobiletin, for use in animal studies. Nobiletin and its metabolites are subjects of growing interest in pharmacological research due to their potential anti-inflammatory, neuroprotective, and anti-cancer properties. This application note details protocols for the synthesis and purification of 3'-DMN, preparation of a suitable formulation for oral administration in rodents, and suggested starting dosages based on available data for analogous compounds. Furthermore, it outlines the key signaling pathways potentially modulated by 3'-DMN and provides a framework for designing in vivo efficacy and pharmacokinetic studies.
Introduction
This compound (3'-DMN) is a primary metabolite of nobiletin, a polymethoxylated flavone found in citrus peels. Following oral administration, nobiletin is metabolized into several demethylated derivatives, with 3'-DMN being one of the prominent forms detected in vivo. Research suggests that these metabolites may possess equal or even greater biological activity than the parent compound. In vitro studies have indicated that nobiletin and its derivatives can modulate key cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are critically involved in inflammation and cell survival.[1][2][3][4] This has spurred interest in evaluating the therapeutic potential of individual metabolites like 3'-DMN in various disease models.
This document serves as a practical guide for researchers embarking on preclinical animal studies with 3'-DMN, providing essential protocols and considerations for its preparation and administration.
Synthesis and Purification of this compound
The preparation of pure 3'-DMN is a critical first step for in vivo studies. While 3'-DMN can be isolated from natural sources after administration of nobiletin, chemical synthesis offers a more controlled and scalable approach to obtain the required quantities for animal experiments.
Synthetic Approach
A common strategy for the synthesis of hydroxylated polymethoxyflavones involves the Baker-Venkataraman rearrangement or related methods. A plausible synthetic route for this compound (3'-hydroxy-5,6,7,8,4'-pentamethoxyflavone) is outlined below. This multi-step synthesis requires expertise in organic chemistry.
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
Protocol:
-
Step 1: Claisen-Schmidt Condensation: 2-Hydroxy-3,4,5,6-tetramethoxyacetophenone is reacted with 3-hydroxy-4-methoxybenzaldehyde in the presence of a strong base, such as potassium hydroxide, in a suitable solvent like ethanol. This reaction forms the corresponding chalcone intermediate.
-
Step 2: Oxidative Cyclization: The purified chalcone is then subjected to oxidative cyclization to form the flavone ring. A common reagent for this step is iodine in dimethyl sulfoxide (DMSO).
-
Work-up and Crude Purification: Following the reaction, the mixture is worked up to remove reagents and byproducts. This typically involves extraction and washing steps. The crude product is then concentrated.
Purification Protocol
Purification of the synthesized 3'-DMN is essential to ensure the removal of unreacted starting materials, intermediates, and byproducts, which could have confounding effects in animal studies. High-Performance Liquid Chromatography (HPLC) is the recommended method for obtaining high-purity 3'-DMN.
Protocol for HPLC Purification:
-
Column: A reversed-phase C18 column is suitable for the purification of flavonoids.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape, is typically used.
-
Detection: UV detection at a wavelength where 3'-DMN has strong absorbance (e.g., around 280 nm or 340 nm) should be employed.
-
Fraction Collection: Fractions corresponding to the 3'-DMN peak are collected.
-
Solvent Removal: The organic solvent is removed from the collected fractions under reduced pressure (e.g., using a rotary evaporator).
-
Lyophilization: The remaining aqueous solution is lyophilized (freeze-dried) to obtain the pure 3'-DMN as a solid powder.
-
Purity Assessment: The purity of the final product should be confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR spectroscopy.
Formulation for Animal Studies
The poor aqueous solubility of polymethoxyflavones like 3'-DMN necessitates the use of a vehicle to prepare a homogenous and stable formulation for administration to animals, particularly for oral gavage.
Recommended Vehicle for Oral Gavage
A commonly used and generally well-tolerated vehicle for administering hydrophobic compounds to rodents is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.
Table 1: Composition of the Recommended Vehicle for Oral Gavage
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent for 3'-DMN |
| PEG300 | 40% | Co-solvent and viscosity enhancer |
| Tween-80 | 5% | Surfactant to improve solubility and stability |
| Saline (0.9% NaCl) | 45% | Vehicle to adjust to final volume |
Protocol for Formulation Preparation
-
Weigh the required amount of purified 3'-DMN powder.
-
Add the calculated volume of DMSO to dissolve the 3'-DMN completely. Gentle warming or sonication may be used to aid dissolution.
-
Add the PEG300 to the DMSO solution and mix thoroughly.
-
Add the Tween-80 and mix until a clear and homogenous solution is obtained.
-
Finally, add the saline to reach the final desired volume and concentration. Mix well.
-
The final formulation should be a clear, slightly viscous solution. It is recommended to prepare the formulation fresh before each administration.
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing 3'-DMN formulation.
Dosage and Administration in Animal Studies
Dosage Considerations
Direct in vivo dosage data for 3'-DMN is limited. However, studies on the parent compound, nobiletin, and the isomeric metabolite, 4'-demethylnobiletin, can provide guidance for selecting a starting dose range.
Table 2: Reported Dosages of Nobiletin and its Metabolites in Rodent Studies
| Compound | Animal Model | Dosage | Route of Administration | Reference |
| Nobiletin | Mice | 100 mg/kg/day | Oral gavage | [4] |
| Nobiletin | Rats | 50 mg/kg | Oral gavage | [5] |
| 4'-Demethylnobiletin | Mice | 10 and 50 mg/kg | Intraperitoneal | (Not directly found in provided results) |
Based on this information, a starting dose range of 10-50 mg/kg for 3'-DMN administered orally can be considered for initial efficacy and toxicity studies. Dose-response studies are recommended to determine the optimal therapeutic dose.
Administration Protocol (Oral Gavage)
-
Animal Handling: Accustom the animals to handling for several days before the start of the experiment to minimize stress.
-
Dose Calculation: Calculate the volume of the formulation to be administered based on the animal's body weight and the desired dose.
-
Administration: Use a proper-sized, ball-tipped gavage needle to administer the formulation directly into the stomach. Ensure the needle length is appropriate for the size of the animal to avoid injury.
-
Observation: Monitor the animals closely after administration for any signs of distress or adverse effects.
Potential Signaling Pathways for Investigation
Based on studies of nobiletin and other demethylated metabolites, 3'-DMN is likely to exert its biological effects through the modulation of key inflammatory and cell survival signaling pathways.
Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways affected by 3'-DMN.
Pharmacokinetic Considerations
Understanding the pharmacokinetic profile of 3'-DMN is crucial for interpreting efficacy data and designing optimal dosing regimens. Key parameters to investigate include:
Table 3: Key Pharmacokinetic Parameters for this compound
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| t1/2 | Elimination half-life |
| AUC | Area under the plasma concentration-time curve (bioavailability) |
| Metabolites | Identification of further metabolites of 3'-DMN |
Pharmacokinetic studies of nobiletin have shown that it is rapidly absorbed and metabolized, with demethylated metabolites appearing in the plasma.[6] It is anticipated that 3'-DMN will also be subject to further metabolism, including glucuronidation and sulfation.
Conclusion
The preparation of this compound for animal studies requires careful attention to synthesis, purification, and formulation to ensure the reliability and reproducibility of experimental results. This application note provides a foundational set of protocols and considerations for researchers working with this promising bioactive compound. Further studies are warranted to fully elucidate the in vivo efficacy, pharmacokinetic profile, and mechanisms of action of 3'-DMN in various disease models.
References
- 1. Effect of nobiletin on the MAPK/NF-κB signaling pathway in the synovial membrane of rats with arthritis induced by collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nobiletin Protects against Systemic Inflammation-Stimulated Memory Impairment via MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacokinetic study on the interaction between nobiletin and anemarsaponin BII in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3'-Demethylnobiletin from Nobiletin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3'-Demethylnobiletin, a significant metabolite of Nobiletin. Nobiletin, a polymethoxylated flavone found in citrus peels, and its derivatives are of great interest to the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This protocol outlines a general yet robust chemical demethylation method, summarizes the quantitative data, and discusses the key signaling pathways modulated by both Nobiletin and its demethylated counterpart, offering a comparative perspective for further research and drug development.
Introduction
Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) is a naturally occurring flavonoid that has been extensively studied for its therapeutic potential. Upon ingestion, Nobiletin is metabolized into various demethylated forms, with this compound (3'-hydroxy-5,6,7,8,4'-pentamethoxyflavone) being one of the key metabolites. Research suggests that these metabolites may exhibit equal or even greater biological activity than the parent compound. Therefore, the availability of pure this compound through chemical synthesis is crucial for in-depth biological and pharmacological studies. This application note provides a comprehensive guide for its synthesis from Nobiletin, purification, and a comparative overview of its effects on major cellular signaling pathways.
Chemical Synthesis of this compound
The selective demethylation of a specific methoxy group in a polymethoxylated flavonoid like Nobiletin can be challenging. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a generalized and effective method involves the use of a Lewis acid, such as Boron Tribromide (BBr₃), which is a common reagent for the cleavage of aryl methyl ethers. The following protocol is a general procedure that can be optimized for the selective synthesis of this compound.
Experimental Protocol: Demethylation of Nobiletin using Boron Tribromide
Materials:
-
Nobiletin
-
Boron Tribromide (BBr₃) solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate gradient)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Nobiletin in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Demethylating Agent: Slowly add a solution of BBr₃ (typically 1-2 equivalents per methoxy group to be cleaved, optimization is required for selective demethylation) in anhydrous DCM to the stirred Nobiletin solution. The amount of BBr₃ is critical for selective demethylation and should be carefully controlled.
-
Reaction Monitoring: Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed or the desired product is formed.
-
Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess BBr₃ by the slow addition of methanol, followed by saturated NaHCO₃ solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound. Further purification can be achieved by preparative HPLC for higher purity. A successful separation method for 3'-demethyl-NOB and 4'-demethyl-NOB has been developed utilizing supercritical fluid chromatography (SFC) with a chiral stationary phase, which was found to be superior to traditional HPLC for separating these regioisomers[1].
Quantitative Data
The yield and purity of the synthesized this compound are highly dependent on the reaction conditions, particularly the stoichiometry of BBr₃ and the reaction temperature and time. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific setup.
| Parameter | Typical Range/Value | Notes |
| Starting Material | Nobiletin | High purity is recommended. |
| Reagent | Boron Tribromide (BBr₃) | 1-2 equivalents in DCM. Stoichiometry is key for selectivity. |
| Solvent | Anhydrous Dichloromethane (DCM) | Must be dry to prevent reagent decomposition. |
| Temperature | -78 °C to Room Temperature | Gradual warming is crucial for controlling the reaction. |
| Reaction Time | 1-24 hours | Monitored by TLC. |
| Yield | Variable (requires optimization) | Depends on reaction scale and purification efficiency. |
| Purification | Column Chromatography, HPLC/SFC | SFC with a chiral stationary phase is effective for isomer separation[1]. |
| Purity | >95% (by HPLC) | Target purity for biological assays. |
Signaling Pathways Modulated by Nobiletin and this compound
Nobiletin and its metabolites exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanisms of action and for the development of targeted therapies.
Nobiletin Signaling Pathways
Nobiletin is known to influence several key signaling cascades involved in cell proliferation, inflammation, and apoptosis.[2]
-
PI3K/Akt Pathway: Nobiletin often inhibits the PI3K/Akt pathway, which is crucial for cell survival and proliferation. By downregulating this pathway, Nobiletin can induce apoptosis in cancer cells.[3][4]
-
MAPK/ERK Pathway: The effect of Nobiletin on the MAPK/ERK pathway can be cell-type dependent. In some cancer cells, it inhibits ERK phosphorylation, leading to reduced proliferation.[5][6]
-
NF-κB Pathway: Nobiletin is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. This inhibition contributes to its strong anti-inflammatory properties.[6][7]
Caption: Nobiletin's inhibitory effects on key signaling pathways.
This compound Signaling Pathways
While research on this compound is less extensive than on Nobiletin, studies on its and other demethylated metabolites suggest that it also modulates critical signaling pathways, sometimes with greater potency than the parent compound.
-
PI3K/Akt Pathway: Similar to Nobiletin, its demethylated metabolite, 3',4'-didemethylnobiletin, has been shown to modulate the PI3K/Akt signaling pathway, which is involved in its cytoprotective effects against oxidative stress.[8]
-
MAPK/ERK Pathway: 4'-demethylnobiletin, another major metabolite, stimulates the phosphorylation of ERK and CREB, activating the PKA/MEK/ERK pathway, which is associated with memory improvement.[9]
-
NF-κB Pathway: The metabolite 3',4'-didemethylnobiletin has been shown to suppress NF-κB activation, contributing to its anti-inflammatory and cytoprotective effects.[8]
Caption: Modulatory effects of this compound on signaling.
Comparative Analysis of Biological Activities
| Biological Activity | Nobiletin | This compound (and other metabolites) | Reference |
| Anti-inflammatory | Potent inhibitor of NF-κB and pro-inflammatory cytokines. | Often exhibit stronger anti-inflammatory properties. 3',4'-didemethylnobiletin suppresses NF-κB activation. | [2][8] |
| Anti-cancer | Induces apoptosis and inhibits proliferation in various cancer cell lines via PI3K/Akt and MAPK/ERK pathways. | Demethylated metabolites can show enhanced anti-proliferative activity against certain cancer cells. | [10][11] |
| Neuroprotection | Improves memory and learning by modulating ERK/CREB signaling. | 4'-demethylnobiletin also enhances ERK/CREB signaling and rescues learning impairment. | [9] |
| Brown Adipocyte Activation | Enhances thermogenic functions of brown adipocytes. | This compound also increases UCP1 mRNA expression and mitochondrial membrane potential in brown adipocytes. | [12] |
Conclusion
The synthesis of this compound from Nobiletin provides researchers with a valuable tool to explore the nuanced biological activities of Nobiletin's metabolites. The provided generalized protocol offers a starting point for the chemical synthesis, which can be optimized for high yield and purity. The comparative analysis of the signaling pathways modulated by Nobiletin and its demethylated derivatives highlights the potential for these metabolites to be potent therapeutic agents. Further research into the specific effects of this compound on various signaling cascades will be instrumental in advancing our understanding of its therapeutic potential and in the development of novel drugs for a range of diseases.
References
- 1. Comparison of supercritical fluid chromatography and liquid chromatography for the separation of urinary metabolites of nobiletin with chiral and non-chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressing NLRP3 activation and PI3K/AKT/mTOR signaling ameliorates amiodarone-induced pulmonary fibrosis in rats: a possible protective role of nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting the PI3K/AKT/NF-κB signal pathway with nobiletin for attenuating the development of osteoarthritis: in vitro and in vivo studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Nobiletin Promotes Megakaryocytic Differentiation through the MAPK/ERK-Dependent EGR1 Expression and Exerts Anti-Leukemic Effects in Human Chronic Myeloid Leukemia (CML) K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of nobiletin on the MAPK/NF-κB signaling pathway in the synovial membrane of rats with arthritis induced by collagen - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Modulation of NF-κB/Nrf2 signaling by nobiletin mitigates airway inflammation and oxidative stress in PM2.5-exposed asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3',4'-didemethylnobiletin induces phase II detoxification gene expression and modulates PI3K/Akt signaling in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4'-Demethylnobiletin, a bioactive metabolite of nobiletin enhancing PKA/ERK/CREB signaling, rescues learning impairment associated with NMDA receptor antagonism via stimulation of the ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SYNTHESIS OF SINENSETIN, A NATURALLY OCCURRING POLYMETHOXYFLAVONE | Biological Sciences - PJSIR [biostaging.pjsir.org]
- 12. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3'-Demethylnobiletin in Lipid Metabolism Studies
References
- 1. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]
- 2. Nobiletin Attenuates VLDL Overproduction, Dyslipidemia, and Atherosclerosis in Mice With Diet-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A lipidomic study: Nobiletin ameliorates hepatic steatosis through regulation of lipid alternation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nobiletin Prevents High-Fat Diet-Induced Dysregulation of Intestinal Lipid Metabolism and Attenuates Postprandial Lipemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-adrenergic stimulation of brown adipocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective activation of PPARα maintains thermogenic capacity of beige adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Studying Thermogenesis with 3'-Demethylnobiletin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3'-Demethylnobiletin (3'-DMN), a major metabolite of Nobiletin, for the investigation of thermogenesis. This document outlines the molecular mechanisms, experimental protocols, and expected outcomes based on current scientific literature.
Introduction
This compound (3'-DMN) is a flavonoid and a primary metabolite of Nobiletin, a polymethoxylated flavone found in citrus fruits. Recent studies have highlighted the potential of 3'-DMN to enhance thermogenesis, the process of heat production in organisms, which is a key area of interest for developing therapeutics against obesity and metabolic disorders. 3'-DMN has been shown to increase the expression of Uncoupling Protein 1 (UCP1), a critical protein for non-shivering thermogenesis in brown and beige adipocytes. This effect is particularly pronounced under β-adrenergic stimulation, suggesting a synergistic role in activating brown adipose tissue (BAT).[1][2]
Mechanism of Action
This compound promotes thermogenesis primarily by upregulating the expression of UCP1 in brown adipocytes.[1][2] This process is closely linked to the activation of the β-adrenergic signaling pathway. Upon stimulation by a β-adrenergic agonist, such as norepinephrine, 3'-DMN enhances the expression of key thermogenic genes. The proposed signaling cascade involves the activation of Protein Kinase A (PKA), which in turn can lead to the phosphorylation of transcription factors that regulate the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Peroxisome proliferator-activated receptor alpha (PPARα).[1] These coactivators are master regulators of mitochondrial biogenesis and thermogenesis, ultimately leading to increased UCP1 expression and enhanced mitochondrial activity.[1]
Signaling Pathway
Caption: Signaling pathway of this compound in promoting thermogenesis.
Quantitative Data Summary
| Parameter | Treatment | Cell Line | Fold Change/Effect | Reference |
| UCP1 mRNA Expression | 3'-DMN (10 µM) + Norepinephrine (1 µM) | HB2 Brown Adipocytes | Significant Increase | [1] |
| Mitochondrial Membrane Potential | 3'-DMN (10 µM) + Norepinephrine (1 µM) | HB2 Brown Adipocytes | Significant Increase | [1] |
| PPARα mRNA Expression | 3'-DMN (10 µM) + Norepinephrine (1 µM) | HB2 Brown Adipocytes | Increase | [1] |
| PGC-1α mRNA Expression | 3'-DMN (10 µM) + Norepinephrine (1 µM) | HB2 Brown Adipocytes | Increase | [1] |
Experimental Protocols
In Vitro Studies in Brown Adipocytes
Objective: To evaluate the effect of this compound on the induction of thermogenic markers in cultured brown adipocytes.
Experimental Workflow
Caption: In vitro experimental workflow for studying 3'-DMN.
1. Cell Culture and Differentiation of HB2 Brown Preadipocytes
-
Cell Line: HB2 brown preadipocyte cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Differentiation Protocol:
-
Plate HB2 preadipocytes on collagen-coated dishes.
-
Once confluent, induce differentiation by treating with DMEM containing 10% FBS, 1 µM dexamethasone, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) for 48 hours.
-
After 48 hours, replace the differentiation medium with maintenance medium: DMEM containing 10% FBS, 10 µg/mL insulin, and 50 nM 3,3',5-triiodo-L-thyronine (T3).
-
Maintain the cells in this medium for an additional 4-6 days, changing the medium every 2 days, until mature brown adipocytes are formed.
-
2. Treatment with this compound and β-Adrenergic Agonist
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the 3'-DMN stock solution in culture medium to the desired final concentration (e.g., 1-20 µM).
-
Prepare a stock solution of a β-adrenergic agonist, such as norepinephrine (NE) or isoproterenol, in water or an appropriate buffer.
-
Pre-treat the differentiated brown adipocytes with 3'-DMN for a specified period (e.g., 2-4 hours).
-
Following pre-treatment, add the β-adrenergic agonist (e.g., 1 µM NE) to the culture medium and incubate for the desired time (e.g., 4-6 hours for gene expression analysis).
-
Include appropriate controls: vehicle (DMSO), β-adrenergic agonist alone, and 3'-DMN alone.
3. Analysis of Thermogenic Gene Expression by qRT-PCR
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a qPCR system with SYBR Green or TaqMan probes for the target genes (e.g., UCP1, PGC1A, PPARA) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
4. Assessment of Mitochondrial Membrane Potential
-
Staining: Use a fluorescent dye such as JC-1 to assess mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically inactive cells with low potential, JC-1 remains as monomers and fluoresces green.
-
Procedure:
-
Treat differentiated adipocytes with 3'-DMN and/or a β-adrenergic agonist as described above.
-
Incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the fluorescence using a fluorescence microscope or a plate reader.
-
-
Data Analysis: Quantify the ratio of red to green fluorescence. An increase in this ratio indicates an increase in mitochondrial membrane potential.
In Vivo Studies in a Mouse Model of Diet-Induced Obesity
Objective: To investigate the effect of this compound on thermogenesis and metabolic parameters in a diet-induced obese mouse model.
Experimental Workflow
Caption: In vivo experimental workflow for studying 3'-DMN.
1. Animal Model and Diet
-
Animal Model: C57BL/6J mice are commonly used for studies of diet-induced obesity.
-
Diet: Induce obesity by feeding the mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for a period of 8-12 weeks. A control group should be fed a standard chow diet.
2. Administration of this compound
-
Preparation: Suspend this compound in a vehicle suitable for oral administration, such as 0.5% carboxymethylcellulose (CMC).
-
Dosage and Administration: Based on studies with the parent compound nobiletin, a starting dose for 3'-DMN could be in the range of 50-200 mg/kg body weight. Administer the compound daily via oral gavage. A vehicle control group should be included.
3. Metabolic Phenotyping
-
Body Weight and Food Intake: Monitor body weight and food intake regularly throughout the study.
-
Indirect Calorimetry: Measure energy expenditure, oxygen consumption (VO2), and carbon dioxide production (VCO2) using metabolic cages.
-
Cold Tolerance Test: Assess the ability of the mice to maintain their core body temperature upon exposure to a cold environment (e.g., 4°C).
-
Glucose and Insulin Tolerance Tests: Evaluate glucose homeostasis and insulin sensitivity.
4. Tissue Analysis
-
At the end of the study, euthanize the mice and collect tissues, particularly brown adipose tissue (BAT) and inguinal white adipose tissue (iWAT).
-
Histology: Perform hematoxylin and eosin (H&E) staining to examine adipocyte morphology. Look for smaller, multilocular lipid droplets in BAT and the "browning" of iWAT.
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for UCP1 to visualize its expression and localization.
-
Gene and Protein Expression: Analyze the expression of thermogenic genes (UCP1, PGC1A, etc.) and proteins in adipose tissue using qRT-PCR and Western blotting, respectively.
Conclusion
This compound is a promising natural compound for the study of thermogenesis. The protocols outlined in these application notes provide a framework for investigating its molecular mechanisms and physiological effects both in vitro and in vivo. Further research will be crucial to fully elucidate its therapeutic potential for metabolic diseases.
References
Application Notes and Protocols for 3'-Demethylnobiletin Angiogenesis Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3'-Demethylnobiletin is a metabolite of nobiletin, a polymethoxyflavonoid found in citrus peels. Nobiletin has been the subject of extensive research for its anti-cancer and anti-inflammatory properties, including its ability to inhibit angiogenesis, the formation of new blood vessels.[1][2] Angiogenesis is a critical process in tumor growth and metastasis.[1][2] While direct studies on the anti-angiogenic effects of this compound are limited, its structural similarity to nobiletin suggests it may possess similar biological activities. This document provides detailed protocols for key angiogenesis assays and summarizes the known anti-angiogenic signaling pathways of the parent compound, nobiletin, as a predictive framework for studying this compound. The presented methodologies for in vitro and in vivo assays can be readily adapted to investigate the potential anti-angiogenic properties of this compound.
Data Presentation: Anti-Angiogenic Effects of Nobiletin
The following tables summarize quantitative data from studies on nobiletin, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Anti-Angiogenic Effects of Nobiletin
| Assay Type | Cell Line | Nobiletin Concentration | Observed Effect | Reference |
| Tube Formation | HUVEC | 100 µM | Significant inhibition of tube formation | [1] |
| Tube Formation | HUVEC | 200 µM | Significant inhibition of tube formation | [1] |
| Migration Assay (Wound Healing) | HUVEC | 33 µM | IC50 for migration inhibition | [3] |
| Migration Assay (Wound Healing) | HDMEC | 31 µM | IC50 for migration inhibition | [3] |
Table 2: In Vivo Anti-Angiogenic Effects of Nobiletin
| Assay Type | Model | Nobiletin Dose | Observed Effect | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | 10 µ g/egg | ID50 for anti-angiogenic activity | [3] |
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME) like Matrigel.[4]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well cell culture plates
-
This compound (or other test compounds)
-
Calcein AM (for fluorescence imaging, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Preparation of BME-coated plates:
-
Thaw BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-cooled 96-well plate.
-
Ensure the BME is evenly distributed across the well surface.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[4]
-
-
Cell Preparation:
-
Culture HUVECs to 70-90% confluency.
-
Harvest cells using trypsin and neutralize.
-
Resuspend cells in endothelial cell growth medium at a concentration of 1 x 10^5 to 1.5 x 10^5 cells/mL.
-
-
Treatment and Seeding:
-
Prepare different concentrations of this compound in the cell suspension medium. Include a vehicle control (e.g., DMSO).
-
Add 100 µL of the cell suspension containing the test compound to each BME-coated well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-20 hours.[4]
-
Monitor tube formation periodically under an inverted microscope.
-
Capture images of the formed tubular networks.
-
-
Quantification (Optional):
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
-
References
- 1. Nobiletin Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nobiletin Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER⁺ Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nobiletin, a citrus polymethoxyflavonoid, suppresses multiple angiogenesis‐related endothelial cell functions and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promocell.com [promocell.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Effects of 3'-Demethylnobiletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Demethylnobiletin (3'-DMN) is a flavonoid and a metabolite of Nobiletin, a compound found in citrus peels. Nobiletin and its derivatives have garnered significant interest in cancer research due to their potential anti-proliferative and pro-apoptotic effects. This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Disclaimer: As of the latest literature review, specific quantitative data on the cell cycle effects of this compound is limited. The data and signaling pathways presented herein are primarily based on studies of the closely related compound, 5-Demethylnobiletin (5-DMN), and the parent compound, Nobiletin. These compounds have been shown to induce cell cycle arrest, and it is hypothesized that 3'-DMN may exert similar effects. However, experimental verification is crucial.
Data Presentation: Effects of Demethylated Nobiletin Derivatives on Cell Cycle Distribution
The following table summarizes the effects of 5-Demethylnobiletin on the cell cycle distribution in various cancer cell lines, providing a potential framework for interpreting results from this compound studies. Treatment with 5-DMN has been observed to induce G0/G1 phase arrest in glioblastoma cells.[1][2]
| Cell Line | Treatment | Concentration (µM) | Duration (h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| U87-MG (Glioblastoma) | Control | 0 | 48 | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 | [1] |
| 5-DMN | 25 | 48 | 68.4 ± 3.1 | 20.5 ± 1.5 | 11.1 ± 0.9 | [1] | |
| 5-DMN | 50 | 48 | 75.1 ± 3.5 | 15.2 ± 1.1 | 9.7 ± 0.8 | [1] | |
| A172 (Glioblastoma) | Control | 0 | 48 | 58.9 ± 2.8 | 28.5 ± 1.9 | 12.6 ± 1.1 | [1] |
| 5-DMN | 25 | 48 | 69.2 ± 3.3 | 21.3 ± 1.6 | 9.5 ± 0.7 | [1] | |
| 5-DMN | 50 | 48 | 78.6 ± 3.8 | 13.1 ± 1.0 | 8.3 ± 0.6 | [1] | |
| U251 (Glioblastoma) | Control | 0 | 48 | 53.7 ± 2.4 | 32.4 ± 2.1 | 13.9 ± 1.3 | [1] |
| 5-DMN | 25 | 48 | 65.8 ± 3.0 | 23.7 ± 1.7 | 10.5 ± 0.9 | [1] | |
| 5-DMN | 50 | 48 | 73.4 ± 3.6 | 17.9 ± 1.3 | 8.7 ± 0.7 | [1] |
Experimental Protocols
This section outlines a detailed methodology for analyzing the cell cycle of a chosen cancer cell line after treatment with this compound using flow cytometry.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
-
15 mL conical tubes
-
FACS tubes
Experimental Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
Step-by-Step Protocol
-
Cell Seeding: Seed the desired cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of 3'-DMN used. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 2 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 5 mL of PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat this wash step once more.
-
-
Fixation:
-
Gently resuspend the cell pellet in the residual PBS.
-
While vortexing gently, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 1 hour at 4°C for fixation. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL of RNase A.
-
Incubate for 30 minutes at 37°C to ensure only DNA is stained.
-
Add 400 µL of 50 µg/mL Propidium Iodide staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Transfer the stained cells to FACS tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a laser that excites at 488 nm and collect the emission in the appropriate channel for PI (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak will have 2n DNA content, and the G2/M peak will have 4n DNA content. The S phase cells will have DNA content between 2n and 4n.
-
Putative Signaling Pathway of Demethylated Nobiletin Derivatives
Based on studies of 5-Demethylnobiletin, it is hypothesized that this compound may induce G0/G1 cell cycle arrest by inhibiting key signaling pathways that regulate cell proliferation. The diagram below illustrates this proposed mechanism. 5-Demethylnobiletin has been shown to inhibit the ERK1/2, AKT, and STAT3 signaling pathways, leading to the downregulation of Cyclin D1 and CDK6, crucial regulators of the G1/S transition.[1][2]
Caption: Hypothesized signaling pathway for 3'-DMN-induced cell cycle arrest.
References
- 1. 5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells [frontiersin.org]
Troubleshooting & Optimization
3'-Demethylnobiletin precipitation in cell culture media
Welcome to the technical support center for 3'-Demethylnobiletin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (3'-DMN) precipitating after I add it to my cell culture medium?
A1: Compound precipitation in cell culture media is a common issue that can stem from several factors. The primary reasons include:
-
Poor Aqueous Solubility : Like many flavonoids, this compound has limited solubility in aqueous solutions like cell culture media.[1][2]
-
High Compound Concentration : You may be exceeding the solubility limit of 3'-DMN in your specific medium.[3]
-
Solvent Effects : 3'-DMN is often dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. When this concentrated stock is diluted into the aqueous cell culture medium, the rapid change in solvent polarity can cause the compound to "crash out" or precipitate. The final concentration of the organic solvent is a critical factor.[3]
-
pH and Temperature : The pH and temperature of the media can significantly affect a compound's solubility.[3] Many flavonoids exhibit pH-dependent solubility.[4]
-
Interaction with Media Components : Components in the media, such as salts, proteins, and amino acids, can interact with 3'-DMN and reduce its solubility.[5]
Q2: How can I visually identify if this compound has precipitated?
A2: Precipitation can be identified in several ways:[3][6]
-
Cloudiness or Turbidity : The medium may appear hazy or cloudy immediately or shortly after adding the compound.[3]
-
Visible Particles : You might see distinct solid particles, crystals, or a film in the culture vessel.[3]
-
Microscopic Examination : Under a microscope, you may observe crystalline structures or amorphous aggregates that are not cells.[3]
Q3: What are the consequences of having a precipitate in my cell culture experiment?
A3: It is strongly advised not to proceed with an experiment if you observe precipitation. The precipitate can lead to several negative consequences:[3]
-
Inaccurate Dosing : The actual concentration of the dissolved, bioavailable compound will be lower than your intended concentration, leading to unreliable and irreproducible results.[3]
-
Cellular Toxicity : The precipitate itself can be toxic to cells or cause non-specific cellular stress, confounding your experimental outcomes.[3]
-
Interference with Assays : Precipitates can interfere with downstream assays, particularly those that rely on absorbance, fluorescence, or luminescence measurements.[3]
Q4: What is the recommended solvent and stock concentration for this compound?
A4: The recommended solvent for this compound is DMSO.[7] It is advisable to prepare a high-concentration stock solution, for instance, at least 1000 times the final desired concentration in your cell culture.[3] This helps to keep the final DMSO concentration in the media low (ideally ≤ 0.1%) to avoid solvent-induced toxicity or other artifacts.[3][8]
Q5: Can the type of cell culture medium affect 3'-DMN precipitation?
A5: Yes, the composition of the cell culture medium can significantly influence compound solubility.[5] Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with your compound and affect its solubility.[5] For instance, media with high concentrations of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds.[5]
Troubleshooting Guides
If you observe precipitation, use this step-by-step guide to identify and resolve the issue.
Scenario 1: Precipitate Forms Immediately Upon Adding 3'-DMN Stock to Medium
| Potential Cause | Recommended Solution |
| Localized High Concentration | The compound is precipitating at the point of addition before it can disperse. |
| Solution: Pre-warm the cell culture medium to 37°C.[5] Add the DMSO stock solution dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.[5][8] | |
| High Final Concentration | The final concentration of 3'-DMN exceeds its solubility limit in the medium. |
| Solution: Perform a dose-response experiment at lower concentrations. Determine the maximum soluble concentration using the Kinetic Solubility Assay protocol below. | |
| High DMSO Percentage | The final concentration of DMSO is too high, causing the compound to crash out. |
| Solution: Prepare a more concentrated stock solution so that a smaller volume is needed. Keep the final DMSO concentration at or below 0.1% if possible.[8] |
Scenario 2: Precipitate Forms Over Time During Incubation
| Potential Cause | Recommended Solution |
| Temperature-Dependent Solubility | The compound is less soluble at the incubation temperature (e.g., 37°C) than at the room temperature where the solution was prepared. |
| Solution: Ensure all solutions are pre-warmed to 37°C before mixing.[5] Maintain a stable incubator temperature. | |
| pH Shift in Medium | Cell metabolism can alter the pH of the medium over time, which may decrease the solubility of 3'-DMN. |
| Solution: Use a medium buffered with HEPES to maintain a more stable pH.[5] Ensure proper CO2 levels in the incubator. | |
| Compound Instability/Degradation | The compound may be degrading into less soluble byproducts over the course of the experiment. |
| Solution: Check the stability of 3'-DMN under your specific experimental conditions (time, temperature, light exposure). Prepare fresh working solutions for each experiment.[9] | |
| Interaction with Media Components | The compound may be slowly interacting with components in the serum or basal medium. |
| Solution: Test the solubility of 3'-DMN in a simpler buffer (e.g., PBS) to see if media components are the issue.[5] If so, consider using a different medium formulation or serum-free conditions if your experiment allows. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation.
Data Presentation
Solubility of this compound and Related Flavonoids
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 32 mg/mL (82.39 mM)[7] | Data from supplier datasheet.[7] |
| General Flavonoids | Aqueous Media | Low[1] | Solubility is a common issue for this class of compounds.[1] |
| General Flavonoids | DMSO, Ethanol | High[10] | Polar organic solvents are typically used for stock solutions.[10] |
| Glycosylated Flavonoids | Water | Higher than aglycones | The addition of sugar moieties generally improves water solubility.[10] |
Experimental Protocols
Protocol 1: Preparation of a 1000x Stock Solution of this compound
This protocol describes how to prepare a concentrated stock solution of 3'-DMN in DMSO.[3][8]
Materials:
-
This compound (MW: 388.37 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile amber or foil-wrapped glass vial[8]
-
Analytical balance (located in a chemical fume hood if compound toxicity is a concern)[8]
-
Sterile pipette tips
Methodology:
-
Calculate Required Mass: Determine the mass of 3'-DMN needed for your desired stock concentration and volume.
-
Example: To make 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 388.37 g/mol = 0.00388 g = 3.88 mg
-
-
-
Weigh Compound: Accurately weigh the calculated amount of 3'-DMN and transfer it to a sterile amber glass vial.[3]
-
Add Solvent: Add the calculated volume of sterile DMSO to the vial.[3]
-
Ensure Complete Dissolution: Vortex the vial thoroughly. Visually inspect to ensure the compound is completely dissolved and there are no visible particles.[3] If needed, warm the solution briefly in a 37°C water bath or sonicate to aid dissolution.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[9] Store aliquots at -20°C or -80°C, protected from light. A recommended storage period is up to 1 month at -20°C or up to 6 months at -80°C.[9]
Protocol 2: Kinetic Solubility Assay in a 96-Well Plate Format
This protocol helps determine the maximum concentration of 3'-DMN that remains soluble in your specific cell culture medium under experimental conditions.[3][5]
Materials:
-
3'-DMN stock solution in DMSO (e.g., 20 mM)
-
Sterile 96-well plates (one for DMSO dilutions, one clear-bottom for the assay)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or a nephelometer for light scattering[3]
Methodology:
-
Prepare Serial Dilutions in DMSO:
-
In a 96-well plate, prepare a series of 2-fold dilutions of your 3'-DMN stock solution in 100% DMSO. For example, starting from 20 mM, you can create a dilution series of 20, 10, 5, 2.5, 1.25 mM, etc.
-
-
Prepare Assay Plate:
-
To a clear-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.[5]
-
-
Add Compound Dilutions:
-
Using a multichannel pipette, transfer 2 µL of each DMSO dilution into the corresponding wells of the assay plate containing medium. This creates a 1:100 dilution and a final DMSO concentration of 1%.[5]
-
Your final 3'-DMN concentrations will be 200, 100, 50, 25, 12.5 µM, etc.
-
-
Include Controls: [5]
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate: Incubate the plate at room temperature or 37°C for 1-2 hours to allow for any potential precipitation to occur.[3]
-
Measure Precipitation:
-
Visually inspect the plate for any cloudiness.
-
Measure the absorbance (e.g., at 620 nm) or light scattering of each well using a plate reader. An increase in signal compared to the negative control indicates precipitation.[5]
-
-
Data Analysis:
-
Plot the absorbance/light scattering units against the compound concentration.
-
The highest concentration that does not show a significant increase in signal compared to the negative control is considered the kinetic solubility of 3'-DMN under these conditions.[3]
-
Kinetic Solubility Assay Workflow
Caption: Workflow for determining the kinetic solubility of a compound.
Signaling Pathways
This compound is a metabolite of Nobiletin, a polymethoxyflavone known to modulate several key signaling pathways.[9][11] Related metabolites have been shown to influence the MAPK/ERK pathway, which is critical for regulating cell growth, differentiation, and survival.[12][13]
Simplified MAPK/ERK Signaling Pathway
Caption: Nobiletin metabolites can activate the PKA/MEK/ERK pathway.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. emulatebio.com [emulatebio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]
- 12. 5-Demethylnobiletin: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4'-Demethylnobiletin, a bioactive metabolite of nobiletin enhancing PKA/ERK/CREB signaling, rescues learning impairment associated with NMDA receptor antagonism via stimulation of the ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3'-Demethylnobiletin for Experimental Success
Welcome to the technical support center for 3'-Demethylnobiletin (3'-DMN). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing 3'-DMN in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3'-DMN) and what are its primary research applications?
A1: this compound is a major metabolite of nobiletin, a polymethoxylated flavone found in citrus peels.[1] It has garnered significant interest in the scientific community for its diverse biological activities. Research has shown that 3'-DMN and other nobiletin metabolites can possess more potent effects than the parent compound.[2] Key research applications for 3'-DMN include:
-
Cancer Research: Investigating its anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer cell lines.[3]
-
Anti-inflammatory Studies: Exploring its ability to suppress inflammatory responses, such as the production of nitric oxide (NO) and pro-inflammatory cytokines.[2]
-
Neuroprotection: Assessing its potential to protect neuronal cells from oxidative stress and ischemic injury.[4]
Q2: How should I dissolve this compound for in vitro experiments?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution in DMSO. For example, a stock solution of 100 mg/mL (257.49 mM) can be prepared, though ultrasonic assistance may be needed for complete dissolution.[5] When preparing your final working concentrations in cell culture media, ensure the final DMSO concentration is kept low, typically below 0.5%, with 0.1% being preferable for most cell lines to avoid solvent-induced cytotoxicity.[7]
Q3: What is the recommended storage procedure for this compound stock solutions?
A3: To maintain the stability and activity of your 3'-DMN stock solution, it is crucial to store it properly. Once prepared, the stock solution should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles. For long-term storage, it is recommended to keep the aliquots at -80°C, where it can be stable for up to 6 months. For shorter-term storage, -20°C for up to one month is acceptable, and the solution should be protected from light.[5]
Q4: What are the typical effective concentrations of 3'-DMN for in vitro experiments?
A4: The optimal concentration of 3'-DMN will vary depending on the cell line, the specific assay being performed, and the desired biological effect. Based on available literature, a general starting point for concentration ranges is between 1 µM and 50 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. For more detailed concentration information, please refer to the data tables below.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: I am not observing the expected biological effect of 3'-DMN in my cell-based assay.
-
Solution:
-
Verify Concentration: Ensure that the concentration of 3'-DMN you are using is within the effective range for your specific cell line and assay. Consult the data tables below for reported effective concentrations. It may be necessary to perform a dose-response curve to determine the optimal concentration for your experimental conditions.
-
Check Stock Solution Integrity: Improper storage or repeated freeze-thaw cycles of the 3'-DMN stock solution can lead to its degradation.[5] Prepare fresh aliquots from a properly stored stock solution.
-
Confirm Cell Health: The responsiveness of cells to any treatment is dependent on their health. Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Incubation Time: The duration of treatment with 3'-DMN can significantly impact the outcome. Review literature for typical incubation times for the effect you are studying, or perform a time-course experiment.
-
Problem 2: I am observing high levels of cytotoxicity in my experiments, even at low concentrations of 3'-DMN.
-
Solution:
-
Assess DMSO Toxicity: The solvent used to dissolve 3'-DMN, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your culture medium is at a non-toxic level, generally below 0.1% for sensitive cell lines and not exceeding 0.5% for most others.[7] Always include a vehicle control (medium with the same concentration of DMSO as your treatment wells) in your experiments.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[8] It is possible that your cell line is particularly sensitive to 3'-DMN. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line.
-
Purity of the Compound: Ensure the 3'-DMN you are using is of high purity. Impurities could contribute to unexpected cytotoxicity.
-
Problem 3: I am getting inconsistent results between experiments.
-
Solution:
-
Standardize Protocols: Minor variations in experimental protocols can lead to significant differences in results. Ensure that all steps, from cell seeding density to reagent preparation and incubation times, are consistent across all experiments.
-
Control for Variables: Use positive and negative controls in every experiment to ensure that the assay is working as expected and to provide a baseline for comparison.
-
Reagent Quality: The quality and stability of reagents, including cell culture media and supplements, can impact experimental outcomes. Use fresh, high-quality reagents.
-
Data Presentation: Effective Concentrations of this compound and Related Compounds
The following tables summarize reported effective concentrations of this compound and its parent compound, nobiletin, in various experimental models. This data can serve as a starting point for designing your experiments.
Table 1: Effective Concentrations of this compound (3'-DMN) in Various In Vitro Assays
| Cell Line | Assay Type | Effect Studied | Effective Concentration | Reference |
| HB2 brown adipocytes | UCP1 mRNA expression | Thermogenesis | 10 µM | [9] |
| Primary nerve cells | CCK-8 assay | Neuroprotection against OGD/R injury | 10 µM, 20 µM | [4] |
| H460 and H1299 (NSCLC) | Cell Growth Inhibition | Anti-cancer | Stronger than Nobiletin | [3] |
Table 2: Effective Concentrations of Nobiletin and Other Metabolites in Various In Vitro Assays
| Compound | Cell Line | Assay Type | Effect Studied | Effective Concentration/IC50 | Reference |
| 4'-Demethylnobiletin | RAW 264.7 macrophages | Nitric Oxide (NO) Production | Anti-inflammatory | 10 - 50 µM (90-100% inhibition) | [10] |
| 4'-Demethylnobiletin | RAW 264.7 macrophages | PGE2, IL-1β, IL-6 Production | Anti-inflammatory | 30 µM (92-99% inhibition) | [10] |
| 5-Demethylnobiletin | COLO 205, HCT116, HT-29 | Cell Viability | Anti-cancer | More potent than Nobiletin | [11] |
| Nobiletin | AGS (gastric cancer) | Cell Invasion and Migration | Anti-cancer | Non-cytotoxic concentrations | [4] |
| Nobiletin | MDA-MB-468 (breast cancer) | Cell-cycle arrest, Apoptosis | Anti-cancer | Dose- and time-dependent | [12] |
| Nobiletin | 3Y1, HuH-7, SK-N-SH | Gene Expression | Various | 100 µM | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
Cell Viability/Cytotoxicity Assessment using MTT Assay
This protocol is a standard method to assess the effect of 3'-DMN on cell viability.
Materials:
-
This compound (3'-DMN)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of your 3'-DMN stock solution in culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and low across all wells.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 3'-DMN.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10][13]
Measurement of Nitric Oxide (NO) Production
This protocol uses the Griess assay to measure nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
This compound (3'-DMN)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
RAW 264.7 macrophage cell line or other suitable cell line
-
Complete culture medium
-
96-well cell culture plates
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of 3'-DMN in fresh medium for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production. Include a control group without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add your collected supernatant.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Add an equal volume of Griess Reagent to each well containing the supernatant and the standards.
-
-
Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm.[14][15]
-
Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Western Blot Analysis of Protein Expression
This protocol outlines the general steps for analyzing changes in protein expression in response to 3'-DMN treatment.
Materials:
-
This compound (3'-DMN)
-
Appropriate cell line and culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, Nrf2, HO-1, p-STAT3, STAT3) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of 3'-DMN for the appropriate duration.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[16][17]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by this compound and its parent compound, nobiletin.
Experimental Workflow
References
- 1. Characteristics of nobiletin-mediated alteration of gene expression in cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory property of the urinary metabolites of nobiletin in mouse [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of nobiletin and its major metabolites on lung tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nobiletin, a citrus flavonoid, suppresses invasion and migration involving FAK/PI3K/Akt and small GTPase signals in human gastric adenocarcinoma AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antitumor promotional effects of a novel urinary metabolite, 3',4'-didemethylnobiletin, derived from nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nobiletin Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nobiletin Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER⁺ Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
3'-Demethylnobiletin stability in DMSO stock solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Demethylnobiletin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound DMSO stock solutions?
A1: For optimal stability, it is recommended to prepare aliquots of your this compound stock solution in DMSO to minimize freeze-thaw cycles.[1] Store these aliquots protected from light.[1] The stability of the stock solution under different temperature conditions is summarized in the table below.
Table 1: Recommended Storage Conditions and Stability of this compound in DMSO [1]
| Storage Temperature | Duration | Special Instructions |
| -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
Q2: What is the recommended maximum concentration of DMSO for in vitro cell-based assays?
A2: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.[2]
Q3: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What can I do?
A3: Flavonoids, including this compound, can have limited aqueous solubility.[3] If you observe precipitation upon dilution, consider the following:
-
Stepwise Dilution: Perform serial dilutions in your culture medium rather than a single large dilution step. This gradual change in solvent composition can help maintain solubility.[2]
-
Warming: Gently warming the solution in a water bath (e.g., to 37°C) may aid in dissolution. However, be cautious about the temperature sensitivity of your experimental system.
-
Sonication: Brief sonication can also help to dissolve precipitated compound.
-
Co-solvents: For in vivo studies, the use of co-solvents like PEG300 and Tween-80 may be necessary to maintain solubility.[4]
Q4: Are there any known degradation products of this compound in DMSO?
A4: Currently, there is limited specific information available in the scientific literature detailing the degradation products of this compound in DMSO under standard storage conditions. It is best practice to follow the recommended storage guidelines to minimize potential degradation. For long-term studies, it is advisable to periodically check the purity of your stock solution using analytical methods such as HPLC.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Verify the age and storage conditions of your DMSO stock solution. If stored improperly or for an extended period, the compound may have degraded. Prepare a fresh stock solution from powder. Consider performing a stability check using the protocol outlined below. |
| Incorrect Concentration | Double-check all calculations for stock solution preparation and dilutions. Ensure pipettes are properly calibrated. |
| Cell Health and Passage Number | Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can affect their responsiveness to treatment. |
| Incomplete Dissolution | After thawing, ensure the DMSO stock is at room temperature and vortexed thoroughly before making dilutions. Visually inspect for any undissolved particulate matter. |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| DMSO Toxicity | Reduce the final concentration of DMSO in the cell culture medium to less than 0.5%, ideally 0.1% or lower. Always include a DMSO-only vehicle control to assess the baseline effect of the solvent. |
| Compound Precipitation | Precipitation in the culture medium can lead to non-specific cellular stress. Refer to the troubleshooting steps for precipitation (FAQ 3). |
| Contaminated Stock Solution | If you suspect contamination of your stock solution, prepare a fresh solution from powder using sterile techniques. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO by LC-MS
This protocol outlines a long-term stability study to evaluate the degradation of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Amber glass vials
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Aliquoting: Dispense aliquots of the stock solution into amber glass vials, leaving minimal headspace, and cap tightly.
-
Time-Zero Analysis (T0): Immediately analyze one aliquot by LC-MS to determine the initial purity and concentration. This will serve as your baseline.
-
Storage: Store the remaining vials under your desired storage conditions (e.g., -20°C and -80°C), protected from light.
-
Time-Point Analysis: At designated time points (e.g., 1, 3, and 6 months), retrieve one vial from each storage condition.
-
Sample Preparation for Analysis: Allow the vial to come to room temperature. Vortex gently to ensure homogeneity. Prepare a diluted sample for LC-MS analysis.
-
LC-MS Analysis: Analyze the sample to determine the purity of this compound.
-
Data Analysis: Compare the purity at each time point to the T0 sample to determine the percentage of degradation.
Protocol 2: Treatment of Adipocytes with this compound
This protocol provides a general workflow for treating adipocyte cell lines (e.g., HB2 or 3T3-L1) with this compound to study its effects on gene expression and mitochondrial function.[4]
Materials:
-
Differentiated adipocytes in culture
-
This compound DMSO stock solution (e.g., 10 mM)
-
Cell culture medium
-
Reagents for downstream analysis (e.g., RNA extraction kit, mitochondrial membrane potential dye)
Procedure:
-
Cell Culture: Culture and differentiate your chosen adipocyte cell line according to standard protocols.
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Cell Treatment: Remove the existing medium from the cultured adipocytes and replace it with the medium containing this compound or the vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours for gene expression analysis).[4]
-
Downstream Analysis: Following incubation, harvest the cells for your intended analysis, such as:
Signaling Pathways and Workflows
Signaling Pathway of Demethylnobiletin Metabolites
This compound is a metabolite of Nobiletin. While the direct signaling cascade of this compound is still under investigation, related demethylated metabolites of Nobiletin have been shown to modulate key cellular signaling pathways.
Caption: Signaling pathways modulated by Nobiletin metabolites.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow for assessing the stability of a this compound DMSO stock solution.
Caption: Workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights [organic-chemistry.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]
Technical Support Center: 3'-Demethylnobiletin Experimental Protocols & Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Demethylnobiletin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling, analysis, and stability testing of this compound.
I. Troubleshooting Guides
This section is designed in a question-and-answer format to provide rapid solutions to specific problems you may encounter during your experiments.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Why am I seeing unexpected degradation of my this compound sample? | pH Instability: this compound, like many flavonoids, can be susceptible to degradation in highly acidic or alkaline conditions. | - Maintain the pH of your solutions within a neutral range (pH 6-8) for optimal stability.- If your experiment requires acidic or basic conditions, perform a preliminary stability test to determine the degradation rate and adjust your experimental timeline accordingly.- Prepare fresh solutions immediately before use whenever possible. |
| Light Exposure: Prolonged exposure to UV or even ambient light can cause photodegradation. | - Protect your samples from light by using amber vials or wrapping containers in aluminum foil.- Minimize the time samples are exposed to light during preparation and analysis. | |
| Elevated Temperature: High temperatures can accelerate the degradation process. | - Store stock solutions and samples at recommended temperatures (typically 2-8°C for short-term and -20°C or lower for long-term storage).- Avoid repeated freeze-thaw cycles. | |
| Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation. | - Use degassed solvents for sample preparation and mobile phases.- Consider adding an antioxidant, such as ascorbic acid, to your sample if it is compatible with your downstream analysis. | |
| Enzymatic Activity: If working with biological matrices (e.g., cell lysates, microsomes), endogenous enzymes can metabolize this compound. | - Heat-inactivate the biological matrix before adding this compound, if the experimental design allows.- Use specific enzyme inhibitors if you are investigating a non-enzymatic degradation pathway. | |
| My analytical results for this compound are inconsistent. What could be the cause? | Inaccurate Standard Preparation: Errors in weighing or diluting the reference standard will lead to inaccurate quantification. | - Calibrate your balance regularly.- Use calibrated volumetric flasks and pipettes.- Prepare a fresh stock solution and a new set of calibration standards. |
| Poor Sample Solubility: this compound has low aqueous solubility, which can lead to incomplete dissolution and variable concentrations. | - Use a suitable organic solvent (e.g., DMSO, methanol, ethanol) to prepare stock solutions.- Ensure the final concentration of the organic solvent in your aqueous working solutions is low enough to prevent precipitation and does not interfere with your assay. Sonication may aid dissolution. | |
| Adsorption to Surfaces: The compound may adsorb to plastic or glass surfaces, leading to lower than expected concentrations. | - Use low-adsorption vials (e.g., silanized glass or polypropylene).- Include a wash step with an organic solvent to recover any adsorbed compound. | |
| Instrumental Drift: Fluctuations in detector response or pump performance can cause variability. | - Allow the analytical instrument (e.g., HPLC) to equilibrate properly before starting your analysis.- Run a system suitability test before and during your sample sequence to monitor instrument performance. | |
| I am having trouble separating this compound from its parent compound, Nobiletin, or other metabolites during HPLC analysis. | Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for resolving these structurally similar compounds. | - Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution may improve resolution.- pH: Modify the pH of the aqueous portion of the mobile phase to alter the ionization state of the analytes.- Column: Try a different column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, or a chiral column). A longer column or one with a smaller particle size can also enhance resolution. |
| Co-elution with Matrix Components: Components from your sample matrix may be interfering with the peak of interest. | - Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.- Adjust the detection wavelength to a more selective wavelength for this compound. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of structurally similar polymethoxyflavones (PMFs), the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: Cleavage of the methoxy groups, particularly under strong acidic or basic conditions. Demethylation can also occur during drying processes of citrus peels through acid hydrolysis and enzyme-mediated catalysis.[1]
-
Oxidation: The flavonoid ring system can be susceptible to oxidation, leading to ring-opening products.
-
Photodegradation: Exposure to UV and visible light can induce photochemical reactions, leading to the formation of various degradation products.[2][3][4][5]
-
Enzymatic Degradation: In biological systems, this compound can be further metabolized by phase I (e.g., Cytochrome P450 enzymes) and phase II (e.g., UDP-glucuronosyltransferases and sulfotransferases) enzymes, leading to further demethylation, hydroxylation, and conjugation.[6][7][8][9][10]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions should be stored at -20°C or -80°C. For short-term storage (a few days), solutions can be kept at 2-8°C, protected from light. Avoid repeated freeze-thaw cycles.
Q3: What analytical techniques are most suitable for stability-indicating assays of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for developing a stability-indicating assay for this compound.[4][11][12] A photodiode array (PDA) detector is particularly useful for assessing peak purity. Mass spectrometry (LC-MS) can be used to identify unknown degradation products.
Q4: How can I confirm the identity of degradation products?
A4: The identity of degradation products can be confirmed using mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) for accurate mass measurement and tandem mass spectrometry (MS/MS) for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structural confirmation if the degradation products can be isolated in sufficient quantity and purity.
III. Quantitative Data on Degradation (Illustrative Examples)
Disclaimer: The following tables provide illustrative data based on general knowledge of flavonoid stability and data from structurally similar polymethoxyflavones. This data should be used as a guideline, and it is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Table 1: Illustrative Hydrolytic Degradation of a Demethylated Polymethoxyflavone at 40°C
| pH | Incubation Time (hours) | % Degradation (Illustrative) |
| 2.0 (0.01 M HCl) | 24 | ~15-25% |
| 7.0 (Phosphate Buffer) | 24 | < 5% |
| 12.0 (0.01 M NaOH) | 24 | ~20-35% |
Table 2: Illustrative Thermal Degradation of a Demethylated Polymethoxyflavone in Solution (pH 7.0)
| Temperature | Incubation Time (hours) | % Degradation (Illustrative) |
| 40°C | 48 | < 10% |
| 60°C | 48 | ~15-30% |
| 80°C | 48 | ~30-50% |
Table 3: Illustrative Photodegradation of a Demethylated Polymethoxyflavone in Solution (Methanol)
| Light Source | Exposure Time (hours) | % Degradation (Illustrative) |
| UV Light (254 nm) | 6 | ~40-60% |
| Visible Light | 24 | ~10-20% |
| Dark Control | 24 | < 5% |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours) in a photostability chamber. A dark control sample should be run in parallel.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 330 nm (or scan with a PDA detector).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[13]
Protocol 3: In Vitro Enzymatic Degradation using Liver Microsomes
This protocol provides a framework for assessing the metabolic stability of this compound.
1. Incubation Mixture (per well/tube):
-
Phosphate buffer (100 mM, pH 7.4).
-
Human liver microsomes (final concentration 0.5 mg/mL).[7][14][15]
-
This compound (final concentration 1 µM).
-
Alamethicin (optional, for activating UGTs).
-
NADPH regenerating system (or NADPH) to initiate the reaction.
2. Incubation:
-
Pre-incubate all components except the NADPH regenerating system at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
3. Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
4. Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify metabolites.
V. Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Characterization of polymethoxyflavone demethylation during drying processes of citrus peels - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of nobiletin, a polymethoxy-flavonoid, by human liver microsomes and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Demethylation of Polymethoxyflavones by Human Gut Bacterium, Blautia sp. MRG-PMF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 10. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sinensetin attenuates hepatic ischemia-reperfusion injury through suppressing GRP78/CHOP-mediated endoplasmic reticulum (ER) stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajpaonline.com [ajpaonline.com]
- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Technical Support Center: 3'-Demethylnobiletin In Vivo Delivery
Welcome to the technical support center for 3'-Demethylnobiletin (3'-DMN) in vivo delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the in vivo administration of this promising polymethoxyflavonoid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of this compound?
A1: The primary challenges in the in vivo delivery of this compound (3'-DMN), a metabolite of Nobiletin (NOB), stem from its physicochemical properties. Like its parent compound, 3'-DMN is a flavonoid with low aqueous solubility, which can lead to poor absorption, low bioavailability, and rapid metabolism. Overcoming these hurdles is critical for achieving therapeutic concentrations in target tissues. While metabolites of nobiletin are suggested to have higher solubility than the parent compound, they are often still challenging to work with in aqueous-based in vivo systems[1][2].
Q2: What is the solubility of this compound?
A2: this compound is sparingly soluble in aqueous solutions. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO)[1]. For in vivo experiments, it is crucial to use a vehicle that can maintain 3'-DMN in solution without causing toxicity to the animal model. To enhance solubility, warming the solution to 37°C and using sonication can be beneficial[1].
Q3: What are the known biological activities and signaling pathways affected by this compound and its parent compound, Nobiletin?
A3: this compound and its parent compound, Nobiletin, have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[3][4]. Nobiletin is known to modulate several signaling pathways, including Src, FAK, and STAT3, which are involved in tumor angiogenesis[2]. As a major metabolite, 3'-DMN is also believed to contribute significantly to these biological effects, with some studies suggesting that metabolites can be more active than the parent compound[4][5].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of 3'-DMN in the formulation upon standing or dilution. | Low aqueous solubility of 3'-DMN. The vehicle composition is not optimal to maintain solubility. | - Increase the concentration of the co-solvent (e.g., DMSO, PEG300) in your vehicle, ensuring it remains within the tolerated limits for your animal model. - Consider using a surfactant like Tween-80 or a cyclodextrin-based formulation (e.g., SBE-β-CD) to improve solubility and stability. - Prepare the formulation fresh before each administration. - Gently warm the formulation and sonicate to aid dissolution, but be mindful of the compound's stability at higher temperatures[1]. |
| Low or inconsistent bioavailability in pharmacokinetic studies. | Poor absorption from the administration site (e.g., GI tract for oral dosing). Rapid metabolism of the compound. | - Optimize the delivery vehicle to enhance absorption. For oral administration, consider lipid-based formulations or nanoemulsions. - Explore alternative administration routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection, which bypass first-pass metabolism. - Co-administer with a metabolic inhibitor if ethically permissible and relevant to the study, to understand the impact of metabolism on bioavailability. |
| High variability in experimental results between animals. | Inconsistent dosing due to formulation instability or inaccurate administration. Physiological differences between animals. | - Ensure the formulation is homogenous before and during administration. Use a vortex mixer between injections. - For oral gavage, ensure the compound is fully in solution or a uniform suspension to deliver a consistent dose. - Standardize animal handling and experimental conditions as much as possible. - Increase the number of animals per group to improve statistical power. |
| Observed toxicity or adverse effects in animal models. | The vehicle used for formulation is toxic at the administered volume or concentration. The dose of 3'-DMN is too high. | - Conduct a vehicle toxicity study prior to the main experiment to determine the maximum tolerated dose of the vehicle. - Reduce the concentration of organic co-solvents. - Perform a dose-response study for 3'-DMN to identify a therapeutically relevant and non-toxic dose range. |
Data Presentation
Table 1: Solubility of Demethylnobiletin Isomers and Parent Compound
| Compound | Predicted Water Solubility | Common Solvents |
| 5-Demethylnobiletin | 0.031 g/L[6] | DMSO |
| This compound | Data not available (expected to be low) | DMSO[1] |
| Nobiletin | < 1 mg/L[2] | DMSO, Ethanol |
Table 2: Pharmacokinetic Parameters of Nobiletin in Rats (as a proxy)
| Administration Route | Bioavailability (%) | Key Findings |
| Oral | 18.67% ± 4.80% (obese rats)[7] | Gut microbiota plays a significant role in the metabolism of nobiletin[7]. |
| Oral | 22.37% ± 4.52% (lean rats)[7] | Demethylated metabolites are found in plasma and feces[7]. |
Note: This data is for the parent compound, Nobiletin. The pharmacokinetic profile of 3'-DMN may differ.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal (i.p.) Injection
This protocol is adapted from common practices for administering hydrophobic compounds in vivo.
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. The volume of DMSO should not exceed 10% of the final formulation volume.
-
Add PEG300 to the solution and mix well by vortexing. A common ratio is 40% of the final volume.
-
Add Tween-80 to the mixture and vortex thoroughly. A typical concentration is 5% of the final volume.
-
Add sterile saline to reach the final desired concentration and volume. The final volume of saline would be 45% in this example.
-
The final vehicle composition would be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Before injection, ensure the solution is clear. If any precipitation is observed, gently warm the tube to 37°C and sonicate for a few minutes[1].
-
Administer the formulation to the animal at the desired dosage. Ensure the injection volume is appropriate for the animal's weight.
-
Protocol 2: Oral Administration of this compound via Gavage
This protocol is based on general methods for oral administration of poorly soluble compounds.
-
Materials:
-
This compound (powder)
-
Corn oil or a suitable lipid-based vehicle
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water (as a suspending agent)
-
-
Procedure for Oil-based Formulation:
-
Weigh the required amount of this compound.
-
Add a small amount of corn oil and triturate to form a paste.
-
Gradually add the remaining volume of corn oil while mixing continuously to achieve the final concentration.
-
Administer the solution or suspension via oral gavage.
-
-
Procedure for Suspension Formulation:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% CMC solution by dissolving CMC in sterile water.
-
Add a small amount of the CMC solution to the 3'-DMN powder and levigate to form a uniform paste.
-
Gradually add the rest of the CMC solution to the desired final volume and concentration, while continuously stirring or vortexing to maintain a uniform suspension.
-
Administer the suspension immediately after preparation using an oral gavage needle. Ensure the suspension is well-mixed before drawing each dose.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway of 3'-DMN based on its parent compound, nobiletin.
Caption: General experimental workflow for in vivo delivery and analysis of 3'-DMN.
Caption: Troubleshooting decision tree for 3'-DMN in vivo experiments.
References
- 1. m.elisa-research.com [m.elisa-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of nobiletin and its major metabolites on lung tumorigenesis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Showing Compound Demethylnobiletin (FDB016659) - FooDB [foodb.ca]
- 7. Comparative Analyses of Bioavailability, Biotransformation, and Excretion of Nobiletin in Lean and Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulating 3'-Demethylnobiletin for Oral Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of 3'-Demethylnobiletin (3'-DMN).
Frequently Asked Questions (FAQs)
1. What is this compound (3'-DMN) and what are its potential therapeutic applications?
This compound is a polymethoxyflavonoid found in citrus fruits and is a derivative of Nobiletin.[1][2] It is recognized for its potential anticancer and anti-inflammatory properties.[2][3][4] Research has shown that 3'-DMN and other metabolites of nobiletin may have greater biological effects than the parent compound.[5]
2. What are the primary challenges in formulating 3'-DMN for oral administration?
The main obstacle in formulating 3'-DMN for oral delivery is its low aqueous solubility, a common issue with many flavonoids.[6][7][8] This poor solubility can result in low dissolution rates in the gastrointestinal tract, leading to poor absorption and limited oral bioavailability.[9][10][11] Consequently, achieving therapeutic concentrations in the body can be challenging.
3. What general strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like 3'-DMN?
Several formulation strategies can be utilized to improve the oral bioavailability of poorly soluble drugs.[9][12][13] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.[14]
-
Solid Dispersions: Dispersing the drug within a hydrophilic polymer matrix can enhance its solubility and dissolution.[9]
-
Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[9][12]
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the solubility of the drug.[9]
-
Prodrug Strategies: Chemical modification of the drug to create a more soluble prodrug that converts to the active form in the body can be effective.[15][16]
Troubleshooting Guide
Issue 1: Low Dissolution Rate of 3'-DMN Formulation
Question: My 3'-DMN formulation exhibits a very slow in vitro dissolution rate. What are the potential causes and how can I address this?
Answer: A slow dissolution rate is a common problem for poorly soluble compounds. Here are some potential causes and solutions:
-
Inadequate Particle Size: The crystalline form of 3'-DMN may have a large particle size, which limits its surface area and slows down dissolution.
-
Solution: Employ particle size reduction techniques such as micronization or wet milling to increase the surface area available for dissolution.[17]
-
-
Poor Wettability: Due to its hydrophobic nature, 3'-DMN may not be easily wetted by the dissolution medium.
-
Solution: Incorporate wetting agents or surfactants into the formulation to improve wettability.
-
-
Suboptimal Formulation Strategy: The chosen excipients and formulation approach may not be suitable for effectively solubilizing 3'-DMN.
Issue 2: Poor In Vivo Bioavailability Despite Good In Vitro Dissolution
Question: My 3'-DMN formulation shows promising in vitro dissolution, but the in vivo bioavailability in animal models remains low. What could be the underlying reasons?
Answer: A discrepancy between in vitro and in vivo results can be frustrating. Here are some factors that might be contributing to this issue:
-
First-Pass Metabolism: 3'-DMN may be extensively metabolized in the liver or intestinal wall before it can reach systemic circulation.[10] Flavonoids are known to undergo metabolism by P450 CYP1-enzymes.[5]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump 3'-DMN back into the intestinal lumen, thereby reducing its net absorption.
-
Solution: Consider the inclusion of P-gp inhibitors in the formulation, though this requires careful evaluation for safety and potential drug interactions.
-
-
Gastrointestinal Instability: The compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.
-
Solution: Develop an enteric-coated formulation to protect the drug from the stomach's acidic conditions and facilitate its release in the more neutral pH of the intestine.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H20O8 | [19] |
| Molecular Weight | 388.37 g/mol | [1] |
| Appearance | Solid | [19] |
| Melting Point | 145 - 146 °C | [19] |
| Water Solubility | 0.031 g/L (Predicted) | [20] |
| logP | 2.89 (Predicted) | [20] |
Table 2: Example of a Solid Dispersion Formulation Approach for 3'-DMN
| Component | Function | Example Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 10 - 30 |
| Hydrophilic Polymer (e.g., PVP, HPMC) | Carrier for solid dispersion | 65 - 85 |
| Surfactant (e.g., Sodium Lauryl Sulfate) | Wetting and solubilizing agent | 1 - 5 |
Experimental Protocols
Preparation of a 3'-DMN Solid Dispersion via Solvent Evaporation
This method aims to disperse 3'-DMN in a hydrophilic carrier to enhance its dissolution rate.
-
Dissolution: Dissolve 3'-DMN and a hydrophilic polymer (e.g., polyvinylpyrrolidone - PVP) in a suitable common solvent like ethanol.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator. This leaves a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: The dried solid dispersion is then scraped, milled into a fine powder, and sieved to obtain a uniform particle size.
In Vitro Dissolution Testing
This protocol is used to assess the rate at which 3'-DMN is released from the formulation.
-
Apparatus: Utilize a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Use a physiologically relevant medium, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). To maintain sink conditions for a poorly soluble compound, the addition of a surfactant (e.g., 0.5% Tween 80) may be necessary.
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5 °C.
-
Introduce a known quantity of the 3'-DMN formulation into the dissolution vessel.
-
Stir the medium at a constant speed (e.g., 75 rpm).
-
Withdraw samples at predetermined time points.
-
-
Analysis: Analyze the concentration of 3'-DMN in the collected samples using a validated analytical method, such as HPLC.
-
Data Interpretation: Plot the cumulative percentage of drug dissolved over time to generate a dissolution profile.
Mandatory Visualization
Caption: Troubleshooting workflow for low oral bioavailability of 3'-DMN.
Caption: Experimental workflow for solid dispersion preparation.
Caption: Signaling pathway of Nobiletin metabolism.
References
- 1. m.elisa-research.com [m.elisa-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of 4'-demethylnobiletin, a major metabolite of nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nobiletin as a Molecule for Formulation Development: An Overview of Advanced Formulation and Nanotechnology-Based Strategies of Nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. altusformulation.com [altusformulation.com]
- 11. pharm-int.com [pharm-int.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
- 17. Developing Oral Drug Formulations | Pharmaceutical Science Course | CE [ce.pharmacy.wisc.edu]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. 5-Demethylnobiletin | C20H20O8 | CID 358832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Showing Compound Demethylnobiletin (FDB016659) - FooDB [foodb.ca]
Technical Support Center: Optimizing HPLC Separation of Nobiletin and its Metabolites
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of nobiletin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of nobiletin I should expect to see in my chromatogram?
A1: Nobiletin undergoes Phase I and Phase II metabolism. The most common metabolites are mono-demethylated nobiletins (DMN), such as 3'-demethylnobiletin (3'-DMN) and 4'-demethylnobiletin (4'-DMN), as well as di-demethylated products.[1][2][3] Glucuronic and sulfonic conjugates are also common Phase II metabolites.[2] The relative abundance of these metabolites can vary depending on the biological system being studied.
Q2: Why is it difficult to separate nobiletin from its demethylated metabolites?
A2: Nobiletin and its demethylated metabolites, particularly isomers like 3'-DMN and 4'-DMN, have very similar chemical structures and polarities.[1] This results in similar retention times on standard reversed-phase columns like C18, making baseline separation challenging.[1]
Q3: What is a good starting point for developing an HPLC method for nobiletin and its metabolites?
A3: A good starting point is a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol.[4] A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is generally effective for separating compounds with a range of polarities.[4][5] Detection is commonly performed using a UV detector at a wavelength of around 330 nm.[6]
Q4: My nobiletin peak is tailing. What are the likely causes and solutions?
A4: Peak tailing for flavonoid compounds like nobiletin can be caused by several factors:
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the polar functional groups of nobiletin. To mitigate this, ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of these silanol groups.[7]
-
Column Contamination: The column may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent like isopropanol.
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Dilute your sample and reinject.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Nobiletin and Metabolites | Mobile phase composition is not optimal. | - Adjust the gradient slope; a shallower gradient can improve separation. - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa) to alter selectivity. - Optimize the pH of the aqueous mobile phase. |
| Incorrect column chemistry. | - Consider a column with a different stationary phase, such as a phenyl-hexyl or biphenyl column, which can offer different selectivity based on π-π interactions. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | - Ensure accurate and consistent preparation of mobile phase components. - Use an HPLC-grade solvent and degas the mobile phase to prevent bubble formation. |
| Column not properly equilibrated. | - Equilibrate the column with the initial mobile phase for a sufficient amount of time before each injection until a stable baseline is achieved.[8] | |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant and consistent temperature.[5] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | - Use fresh, high-purity solvents and additives. - Flush the detector cell.[8] |
| Air bubbles in the system. | - Degas the mobile phase thoroughly.[8] | |
| Split Peaks | Issue with the injection port or column. | - Check the injection port and rotor for any blockages or damage.[8] - Ensure the column is packed uniformly; a void at the head of the column can cause split peaks. |
Experimental Protocols
Sample Preparation from Citrus Peels
-
Extraction: Mix powdered citrus peel with 70% ethanol and sonicate for 30 minutes.[5]
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[5][9]
-
Dilution: Dilute the filtered extract with the initial mobile phase before injection.
HPLC Method for Nobiletin and Metabolites
The following is a general HPLC method that can be optimized for your specific application.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3 µm particle size[5] |
| Mobile Phase A | Water with 0.5% acetic acid[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Program | 0-4 min, 20% B; 4-16 min, 20-35% B; 16-28 min, 35-75% B; 28-32 min, 75% B; 32-34 min, 75-20% B; 34-39 min, 20% B[5] |
| Flow Rate | 0.8 mL/min[5] |
| Column Temperature | 40 °C[5] |
| Detection Wavelength | 278 nm[5] |
| Injection Volume | 10 µL[5] |
Quantitative Data Summary
The following tables provide examples of chromatographic data for nobiletin and related compounds. Note that these values can vary depending on the specific HPLC system and conditions.
Table 1: Retention Times of Nobiletin and a Related Flavonoid
| Compound | Retention Time (min) |
| Nobiletin | 6.96[6] |
| Tangeretin | 10.84[6] |
Table 2: HPLC Method Validation Parameters for Nobiletin
| Parameter | Value |
| Linearity Range (µg) | 0.16 - 3.11[10] |
| Correlation Coefficient (r²) | 0.9999[10] |
| Average Recovery (%) | 97.9[10] |
| RSD (%) | 1.1[10] |
Visualizations
Caption: Experimental workflow for HPLC analysis of nobiletin.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. Identification of nobiletin metabolites in mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Identification of metabolites of nobiletin in rats using ultra-performance liquid chromatography coupled with triple-quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification Method of Flavonoids in Jeju Native Citrus from Different Harvest Times Using a High-Performance Liquid Chromatography–Diode Array Detector (HPLC–DAD) [mdpi.com]
- 6. avensonline.org [avensonline.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. nacalai.com [nacalai.com]
- 10. HPLC determination of nobiletin and tangeretin in Fructus Auranti...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Troubleshooting Inconsistent Results in 3'-Demethylnobiletin Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with 3'-Demethylnobiletin (3'-DMN).
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound (3'-DMN)?
A1: this compound is sparingly soluble in aqueous solutions. For cell-based assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound stock solutions?
A2: Store the DMSO stock solution of 3'-DMN at -20°C or -80°C for long-term storage to minimize degradation. For short-term use, the solution can be stored at 4°C, protected from light. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q3: Is this compound stable in cell culture medium?
A3: The stability of 3'-DMN in cell culture medium at 37°C can be a concern and may contribute to inconsistent results, especially in multi-day experiments. It is advisable to perform a stability test of 3'-DMN in your specific cell culture medium over the time course of your experiment.[1] This can be done by incubating the compound in the medium at 37°C and analyzing its concentration at different time points using HPLC.[1] If instability is observed, consider preparing fresh compound dilutions for each experiment and minimizing the incubation time.
Q4: Does this compound exhibit autofluorescence?
A4: Nobiletin, a related polymethoxyflavone, has been shown to exhibit fluorescence.[2] Therefore, it is possible that 3'-DMN also possesses fluorescent properties, which could interfere with fluorescence-based assays (e.g., flow cytometry, fluorescent microscopy). It is recommended to include a "compound only" control (wells with 3'-DMN but without cells or fluorescent probes) to assess its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, XTT)
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
| Edge Effect | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier and minimize evaporation. |
| Compound Precipitation | Visually inspect the wells after adding 3'-DMN for any signs of precipitation. If precipitation occurs, consider reducing the final concentration of the compound or using a solubilizing agent (ensure the agent itself does not affect cell viability). |
| Suboptimal Incubation Time | Optimize the incubation time for your specific cell line and 3'-DMN concentration. A time-course experiment can help determine the optimal endpoint. |
| Pipetting Errors | Ensure pipettes are properly calibrated. Pre-wet pipette tips before aspirating and dispensing solutions. |
Issue 2: Inconsistent Results in Western Blot Analysis
| Possible Cause | Recommended Solution |
| Variable Protein Extraction | Use a consistent lysis buffer and protocol for all samples. Ensure complete cell lysis and accurate protein quantification (e.g., BCA assay) before loading equal amounts of protein per lane. |
| Inconsistent Antibody Performance | Use high-quality antibodies from a reputable source. Optimize antibody dilutions and incubation times. Always include positive and negative controls. |
| Transfer Issues | Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking. |
| Loading Control Variability | Ensure the chosen loading control (e.g., β-actin, GAPDH) is not affected by the experimental treatment. |
| Compound Stability | Prepare fresh dilutions of 3'-DMN for each experiment to ensure consistent activity. |
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from 3'-DMN experiments. IC50 values can vary significantly between different cell lines and assay conditions.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) of 3'-DMN | Reference |
| Example: A549 | MTT | 24 | Data not available | |
| Example: NIH/3T3 | MTT | 24 | Data not available | |
| Example: Caco-2 | MTT | 24, 48, 72 | Data for Nobiletin available[3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3'-DMN in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the existing medium with the medium containing different concentrations of 3'-DMN. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of Signaling Proteins
-
Cell Treatment: Seed cells in 6-well plates or culture dishes. Once they reach the desired confluency, treat them with 3'-DMN at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control.
Visualizations
Below are diagrams illustrating key concepts related to this compound assays.
Caption: General experimental workflow for 3'-DMN assays.
Caption: A logical approach to troubleshooting inconsistent results.
Caption: Potential signaling pathways affected by 3'-DMN.
References
minimizing off-target effects of 3'-Demethylnobiletin
Welcome to the technical support center for 3'-Demethylnobiletin (3'-DMN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using 3'-DMN in experiments and to help troubleshoot potential issues, with a focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound (3'-DMN) is a polymethoxyflavonoid and a principal metabolite of Nobiletin, a compound found in citrus fruits.[1] Its primary reported mechanism of action involves the regulation of signaling pathways such as Src, FAK, and STAT3, which are implicated in processes like tumor angiogenesis.[1][2] It has also been shown to play a role in the activation of brown adipocytes through β-adrenergic stimulation, leading to increased UCP1 mRNA expression and enhanced mitochondrial membrane potential.[3]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2][4] For a stock solution, you can dissolve it in DMSO at a concentration of up to 100 mg/mL, though this may require sonication.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] When preparing working solutions, it is advisable to warm the stock solution to 37°C and use an ultrasonic bath to ensure complete dissolution.[2][4]
Q3: What are the typical effective concentrations of this compound in cell culture experiments?
A3: The effective concentration of 3'-DMN can vary depending on the cell type and the biological endpoint being measured. For example, in studies on brown adipocytes, a concentration of 10 µM was used to observe effects on UCP1 mRNA expression.[5] For anti-cancer effects, concentrations can also be in the low micromolar range. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental system.
Q4: What are the known off-target effects of this compound?
A4: Currently, there is a lack of specific studies, such as broad-panel kinase screens, that have systematically profiled the off-target effects of this compound. Flavonoids, in general, can interact with multiple cellular targets due to their chemical structure. Therefore, it is crucial to design experiments with appropriate controls to validate that the observed effects are due to the intended mechanism of action.
Q5: How can I minimize potential off-target effects in my experiments?
A5: To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of 3'-DMN that produces the desired on-target effect through careful dose-response studies.
-
Employ structurally related negative controls: Use a structurally similar but biologically inactive analogue of 3'-DMN, if available, to ensure the observed phenotype is not due to non-specific effects of the chemical scaffold.
-
Utilize orthogonal approaches: Confirm your findings using alternative methods to modulate your target of interest, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout.
-
Perform rescue experiments: If 3'-DMN inhibits a specific enzyme, try to rescue the phenotype by adding back the product of that enzyme's activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in cell culture medium. | Poor solubility of 3'-DMN in aqueous solutions. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all conditions, including vehicle controls. Prepare fresh dilutions from a properly dissolved stock solution for each experiment. Pre-warming the medium before adding the compound may also help. |
| High levels of cytotoxicity observed at expected effective concentrations. | The cell line may be particularly sensitive to 3'-DMN or the DMSO concentration. Off-target effects leading to cell death. | Perform a detailed cytotoxicity assay (e.g., MTT or LDH release) to determine the IC50 value for your cell line. Ensure the DMSO concentration in your vehicle control is identical to your treatment groups and is not causing toxicity. If cytotoxicity is still an issue, consider using a lower concentration for a longer duration. |
| Inconsistent or non-reproducible results. | Degradation of the compound. Variability in cell culture conditions. | Store the 3'-DMN stock solution properly (aliquoted, at -80°C, protected from light). Ensure consistent cell passage number, confluency, and serum concentration in your experiments. Always include positive and negative controls. |
| Observed phenotype does not align with the known on-target effects (e.g., Src/FAK/STAT3 inhibition). | Potential off-target effects are dominating the cellular response. The known on-target pathway is not active or relevant in your specific cell model. | Validate the engagement of the intended target by, for example, performing a Western blot to check the phosphorylation status of Src, FAK, or STAT3. Conduct a broader analysis of signaling pathways to identify unexpected changes. Consider using a cell line where the on-target pathway is known to be active and relevant. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Cell Line/System | Assay | Effective Concentration/IC50 | Reference |
| This compound | HB2 brown adipocytes | UCP1 mRNA expression | 10 µM | [5] |
| Nobiletin | SMMC-7721 (hepatic cancer) | Cell proliferation | - (Significant inhibition) | [6] |
| 5-Demethylnobiletin | SW620 (colon cancer) | Cell viability | - (37% inhibition at 10 µM) | [6] |
| 5,3'-Didemethylnobiletin | SW620 (colon cancer) | Cell viability | 0.12 µM (IC50) | [6] |
| 5,4'-Didemethylnobiletin | SW620 (colon cancer) | Cell viability | 5.5 µM (IC50) | [6] |
| 5,3',4'-Tridemethylnobiletin | SW620 (colon cancer) | Cell viability | 4.2 µM (IC50) | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3'-DMN in culture medium. The final DMSO concentration should be consistent and not exceed 0.5%. Include a vehicle control (medium with DMSO only) and an untreated control. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Src/FAK/STAT3 Signaling Pathway
This protocol is to assess the effect of 3'-DMN on the phosphorylation status of key proteins in the Src/FAK/STAT3 pathway.
-
Cell Lysis: Plate and treat cells with 3'-DMN as desired. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Src (Tyr416), total Src, phospho-FAK (Tyr397), total FAK, phospho-STAT3 (Tyr705), and total STAT3 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Putative signaling pathway of this compound.
Caption: Workflow for assessing on- and off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.elisa-research.com [m.elisa-research.com]
- 5. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]
- 6. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3'-Demethylnobiletin (3'-DMN) for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 3'-Demethylnobiletin (3'-DMN) in in vivo studies. Given the poor aqueous solubility of 3'-DMN, a common characteristic of flavonoids, proper vehicle selection and formulation are critical for successful and reproducible experimental outcomes. This guide offers frequently asked questions, troubleshooting advice, and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when formulating this compound (3'-DMN) for in vivo studies?
A1: The main challenge is the poor aqueous solubility of 3'-DMN. Like its parent compound, nobiletin, 3'-DMN is a lipophilic molecule, making it difficult to dissolve in simple aqueous vehicles like saline or phosphate-buffered saline (PBS). This can lead to issues with bioavailability, dosing accuracy, and potential precipitation of the compound upon administration.
Q2: What are the recommended starting points for selecting a vehicle for 3'-DMN?
A2: The choice of vehicle depends on the route of administration (e.g., oral, intraperitoneal) and the experimental design. For initial studies, consider the following options:
-
Oral Gavage: A common approach is to create a suspension or a solution.
-
Suspensions: Aqueous vehicles containing suspending agents like carboxymethylcellulose (CMC) or methylcellulose are frequently used.
-
Solutions/Co-solvents: For solubilization, a mixture of solvents is often necessary. A common formulation for poorly soluble compounds is a combination of DMSO, PEG 300, and Tween 80 in an aqueous base.
-
-
Intraperitoneal (IP) Injection: Due to the risk of precipitation and irritation, the vehicle must be well-tolerated. A low percentage of an organic solvent like DMSO in a sterile aqueous solution (e.g., PBS) is a viable option. One study with the parent compound nobiletin successfully used a vehicle of 5% DMSO in PBS for IP injections.
Q3: How can I improve the solubility of 3'-DMN in my chosen vehicle?
A3: Several techniques can enhance the solubility of 3'-DMN:
-
Co-solvents: Employing a mixture of solvents can significantly improve solubility.
-
Sonication: Using a water bath sonicator can help break down compound clumps into finer particles, aiding in dissolution or creating a more uniform suspension.
-
pH Adjustment: For some compounds, altering the pH of the vehicle can improve solubility. However, the effect of pH on the stability and activity of 3'-DMN should be considered.
-
Heating: Gentle warming of the vehicle can aid in dissolving the compound. Ensure that the temperature is not high enough to cause degradation.
Q4: Are there any known toxicity concerns with the commonly used vehicles?
A4: Yes, the vehicle itself can have biological effects or toxicity. It is crucial to include a vehicle-only control group in your experiments. High concentrations of DMSO, for example, can be toxic. For repeated dosing, it is advisable to keep the concentration of organic solvents as low as possible.
Vehicle Selection and Solubility Data
The following table summarizes the solubility of nobiletin, which can be used as a proxy for 3'-DMN, in various solvents. This data can guide the initial selection of a suitable vehicle.
| Solvent/Vehicle | Solubility of Nobiletin | Administration Route | Notes |
| Water | ~16.2 µg/mL | Not recommended alone | Extremely low solubility. |
| Ethanol | ~0.3 mg/mL | Oral | Often used as a co-solvent. |
| DMSO | ~10 mg/mL | Oral, IP (in low concentration) | Good initial solvent, but dilute for in vivo use. |
| Dimethylformamide (DMF) | ~15 mg/mL | Oral, IP (in low concentration) | Good initial solvent, but dilute for in vivo use. |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | IP | A buffered solution can improve tolerability. |
| 5% DMSO in PBS | Not specified, but used successfully in a study | IP | A well-tolerated option for intraperitoneal injections. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Not specified, but a common formulation for poorly soluble compounds | Oral | A multi-component system to enhance solubility and stability. |
Troubleshooting Guide for In Vivo Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of 3'-DMN in the vehicle during preparation or storage | - Low solubility of 3'-DMN in the chosen vehicle.- Temperature changes affecting solubility.- Incorrect preparation method. | - Increase the proportion of organic co-solvent (e.g., DMSO, PEG300).- Prepare the formulation fresh before each use.- Use sonication to ensure a fine, stable suspension.- Store the formulation at a constant, appropriate temperature. |
| Difficulty in administering the full dose (compound remaining in the syringe) | - High viscosity of the vehicle.- Precipitation or non-uniform suspension of the compound. | - Gently warm the formulation to reduce viscosity.- Vigorously mix the suspension immediately before drawing it into the syringe.- Use a larger gauge gavage needle if appropriate for the animal size. |
| High variability in experimental results between animals | - Inconsistent dosing due to poor formulation.- Differences in absorption and bioavailability.- Animal stress during administration. | - Ensure a homogenous and stable formulation for consistent dosing.- Standardize the fasting and feeding schedule of the animals.- Acclimatize animals to the handling and administration procedure to reduce stress. Coating the gavage needle with a sucrose solution can improve acceptance. |
| Adverse reactions in animals (e.g., irritation, lethargy) post-administration | - Toxicity of the vehicle at the administered concentration.- Irritation caused by the compound or vehicle at the injection site (for IP).- Stress from the administration procedure. | - Run a vehicle-only control group to assess vehicle toxicity.- Reduce the concentration of organic solvents in the vehicle.- Ensure the pH of the vehicle is within a physiologically tolerated range.- Refine the administration technique to be as quick and gentle as possible. |
Experimental Protocol: Preparation and Oral Administration of a 3'-DMN Suspension
This protocol provides a general method for preparing a 3'-DMN suspension for oral gavage in mice.
Materials:
-
This compound (3'-DMN) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
-
Oral gavage needles (size appropriate for mice)
-
Syringes
Procedure:
-
Calculate the required amount of 3'-DMN and vehicle components based on the desired dose (e.g., mg/kg) and the number and weight of the animals. A typical dosing volume for mice is 5-10 mL/kg.
-
Prepare the vehicle solution: In a sterile tube, prepare the vehicle by combining the components in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% sterile saline).
-
First, mix the DMSO, PEG300, and Tween 80.
-
Then, slowly add the sterile saline while vortexing to ensure proper mixing.
-
-
Dissolve or suspend the 3'-DMN:
-
Weigh the calculated amount of 3'-DMN powder and place it in a sterile tube.
-
Add a small amount of the prepared vehicle to the 3'-DMN powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
-
Sonication: Place the tube in a water bath sonicator for 10-15 minutes to break down any aggregates and create a fine, uniform suspension.
-
Visual Inspection: Visually inspect the suspension to ensure it is homogenous and free of large particles.
-
Administration:
-
Vortex the suspension vigorously immediately before drawing the calculated dose into the syringe.
-
Administer the suspension to the mice via oral gavage using the appropriate technique.
-
-
Stability: It is recommended to prepare the 3'-DMN formulation fresh on the day of dosing to ensure stability and prevent precipitation.
Visualizing Experimental Workflows and Signaling Pathways
Vehicle Selection Workflow for 3'-DMN
The following diagram illustrates a logical workflow for selecting an appropriate vehicle for in vivo studies with 3'-DMN.
Caption: Decision tree for selecting a suitable vehicle for 3'-DMN.
Simplified Signaling Pathway of Nobiletin and its Metabolites
Nobiletin and its metabolites, including 3'-DMN, have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, metabolism, and cell survival.[1][2][3] The diagram below illustrates a simplified overview of some of these pathways.
References
Technical Support Center: 3'-Demethylnobiletin Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 3'-Demethylnobiletin, focusing on improving its aqueous solubility by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a hydroxylated polymethoxyflavone (HPMF), a natural compound found in citrus peels and a metabolite of Nobiletin.[1] Like many polymethoxyflavones, it is a lipophilic molecule with low intrinsic aqueous solubility.[2][3] This poor solubility can be a significant hurdle in experimental settings, affecting bioavailability in in-vivo studies and leading to precipitation in aqueous buffers for in-vitro assays.[4]
Q2: How does pH affect the solubility of this compound?
A2: The chemical structure of this compound includes a phenolic hydroxyl group (-OH). This group can be deprotonated (lose a proton) to form a phenolate ion (-O⁻) in an alkaline environment. The predicted pKa for this acidic proton is approximately 9.66.[1] According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa, the ionized form of the molecule becomes dominant. This ionization increases the molecule's polarity, thereby significantly enhancing its solubility in aqueous solutions.[5]
Q3: At what pH should I work with this compound for improved solubility?
A3: For significantly improved solubility, you should aim for a pH above the pKa of 9.66. A pH of 10 or higher is recommended to ensure a substantial portion of the this compound is in its more soluble, ionized form. However, it is crucial to consider the stability of the compound at high pH, as some flavonoids can degrade under strongly alkaline conditions.[6][7][8][9] It is advisable to conduct preliminary stability tests at your desired pH and temperature.
Q4: Can I use DMSO to dissolve this compound?
A4: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent used to prepare stock solutions of this compound and other polymethoxyflavones for in-vitro experiments.[10][11][12] However, when these DMSO stock solutions are diluted into aqueous buffers, the compound can precipitate, especially at higher concentrations.[10] Adjusting the pH of the final aqueous solution can help to keep the compound dissolved after dilution from a DMSO stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | The aqueous buffer has a neutral or acidic pH, where this compound is in its poorly soluble, non-ionized form. | Increase the pH of the aqueous buffer to a value above the pKa of this compound (e.g., pH 10 or higher). Prepare the buffer at the desired alkaline pH before adding the compound. |
| The compound dissolves at high pH but then crashes out of solution. | The pH of the solution may have decreased over time due to absorption of atmospheric CO₂, or the buffer capacity was insufficient. | Use a buffer with adequate buffering capacity in the desired alkaline range (e.g., a carbonate-bicarbonate buffer for pH > 9). Ensure the container is well-sealed to minimize interaction with air. |
| Inconsistent results in biological assays. | The compound may be degrading at the high pH required for solubility. Some flavonoids are unstable in alkaline conditions.[8][9] | Prepare fresh solutions before each experiment. Conduct a time-course experiment at your working pH to assess the stability of this compound by HPLC or UV-Vis spectrophotometry. If degradation is significant, consider finding a balance between solubility and stability at a slightly lower pH or reducing the incubation time. |
| Difficulty in accurately quantifying the dissolved concentration. | Interference from the buffer components at the analytical wavelength. | When using UV-Vis spectrophotometry, ensure you use the corresponding pH-adjusted buffer as a blank. For more accurate quantification, especially in complex media, a validated HPLC method is recommended. |
Data Presentation
Predicted pH-Dependent Solubility of this compound
| pH | Molar Ratio (Ionized/Non-ionized) | Predicted Solubility Trend |
| 7.66 | 0.01 : 1 | Very Low |
| 8.66 | 0.1 : 1 | Low |
| 9.66 | 1 : 1 | Moderate Increase |
| 10.66 | 10 : 1 | High |
| 11.66 | 100 : 1 | Very High |
This table is illustrative and intended to demonstrate the expected trend. Actual solubility values should be determined experimentally.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₈ | [13] |
| Molecular Weight | 388.37 g/mol | [1] |
| Predicted pKa (Strongest Acidic) | 9.66 | [1] |
| Predicted Water Solubility | 0.031 g/L | [1] |
Experimental Protocols
Protocol: Determining the pH-Dependent Aqueous Solubility of this compound using the Shake-Flask Method
This protocol details a standard procedure to experimentally determine the equilibrium solubility of this compound at various pH levels.[5][11][14][15]
Materials:
-
This compound (solid powder)
-
Deionized water
-
Buffer salts (e.g., phosphate, borate, carbonate for different pH ranges)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
UV-Vis Spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., pH 4.0, 7.4, 9.0, 10.0, 11.0).
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of each buffer. "Excess" means that undissolved solid should be visible.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
UV-Vis Spectrophotometry:
-
Dilute the filtered supernatant with the corresponding buffer to a concentration within the linear range of a previously established calibration curve.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculate the concentration using the calibration curve.
-
-
HPLC:
-
Visualizations
Caption: Experimental workflow for determining the pH-dependent solubility of this compound.
Caption: Relationship between pH, pKa, and the solubility of this compound.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Expression and functional analysis of the nobiletin biosynthesis-related gene CitOMT in citrus fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. rsdjournal.org [rsdjournal.org]
- 11. enamine.net [enamine.net]
- 12. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Demethylnobiletin | C20H20O8 | CID 358832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. scielo.br [scielo.br]
- 17. avensonline.org [avensonline.org]
- 18. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Technical Support Center: Enhancing 3'-Demethylnobiletin Solubility with Cyclodextrins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of cyclodextrins to enhance the aqueous solubility of 3'-Demethylnobiletin. Given the limited direct literature on this compound, this guide incorporates data from closely related polymethoxyflavones, such as nobiletin and tangeretin, to provide representative experimental protocols and expected outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
This compound, a polymethoxyflavone, possesses a chemical structure with multiple methoxy groups and a largely non-polar aromatic backbone. This hydrophobicity leads to low water solubility, predicted to be approximately 0.031 g/L.[1] This poor aqueous solubility can present significant challenges in experimental settings, leading to issues with bioavailability in cell-based assays and in vivo studies.
Q2: How do cyclodextrins improve the solubility of this compound?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2][3] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming a host-guest inclusion complex. This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.
Q3: Which type of cyclodextrin is best for enhancing this compound solubility?
The choice of cyclodextrin depends on the size and shape of the guest molecule. For flavonoids similar to this compound, β-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD), are commonly used due to the suitable size of their hydrophobic cavity.[4] HP-β-CD and Me-β-CD often exhibit superior solubilizing effects compared to the parent β-CD due to their increased aqueous solubility and reduced tendency to form insoluble complexes.[5][6]
Q4: What is a phase solubility study and why is it important?
A phase solubility study is a fundamental experiment used to determine the stoichiometry of the inclusion complex (the molar ratio of this compound to cyclodextrin) and the stability constant (Kc) of the complex.[7] This study involves measuring the solubility of this compound in aqueous solutions with increasing concentrations of the cyclodextrin. The resulting phase solubility diagram provides crucial information for optimizing the formulation. A-type diagrams, which show a linear increase in guest solubility with cyclodextrin concentration, are indicative of the formation of a soluble inclusion complex.[7][8]
Troubleshooting Guides
Issue 1: Low Solubility Enhancement Observed
Possible Cause:
-
Inappropriate Cyclodextrin Choice: The cavity size of the selected cyclodextrin may not be optimal for encapsulating this compound.
-
Suboptimal Complexation Method: The method used to prepare the inclusion complex may not be efficient.
-
Incorrect Stoichiometry: The molar ratio of this compound to cyclodextrin may not be optimal for maximum complexation.
Troubleshooting Steps:
-
Screen Different Cyclodextrins: Perform phase solubility studies with various cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD) to identify the one that provides the highest solubility enhancement.
-
Optimize the Preparation Method: Compare different complexation techniques such as co-solvency, kneading, and freeze-drying. For polymethoxyflavones, freeze-drying often yields a high degree of complexation.
-
Determine the Optimal Molar Ratio: Use the phase solubility diagram to determine the ideal molar ratio for complex formation. For many flavonoids, a 1:1 molar ratio is common.[9]
Issue 2: Precipitation of the Complex from Solution
Possible Cause:
-
Low Solubility of the Cyclodextrin Itself: Native β-cyclodextrin has limited water solubility, which can lead to the precipitation of the inclusion complex.
-
Concentration Exceeds Maximum Solubility: The concentration of the complex may have surpassed its saturation point in the aqueous medium.
Troubleshooting Steps:
-
Switch to a More Soluble Cyclodextrin Derivative: Utilize highly water-soluble derivatives like HP-β-CD or SBE-β-CD to prevent precipitation of the complex.
-
Adjust the Concentration: Dilute the solution to a concentration below the saturation solubility of the complex.
-
Incorporate a Co-solvent: The addition of a small amount of a pharmaceutically acceptable co-solvent, such as ethanol, can sometimes improve the solubility of the complex.[10]
Issue 3: Inconsistent Results in Biological Assays
Possible Cause:
-
Incomplete Dissolution of the Complex: The prepared complex may not be fully dissolved in the assay medium, leading to variability in the effective concentration.
-
Dissociation of the Complex: The inclusion complex is in a dynamic equilibrium with the free drug and cyclodextrin. Changes in the assay medium (e.g., pH, presence of other molecules) could shift this equilibrium.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before use, visually inspect the solution for any undissolved particles. Gentle warming or sonication can aid in complete dissolution.
-
Prepare Fresh Solutions: Prepare the solutions of the inclusion complex immediately before use to minimize potential degradation or precipitation over time.
-
Characterize the Complex in the Assay Medium: If possible, perform solubility studies in the specific cell culture or assay buffer to understand the behavior of the complex under those conditions.
Quantitative Data Summary
The following tables present representative data on the solubility enhancement of polymethoxyflavones with cyclodextrins, which can be used as an estimate for what to expect with this compound.
Table 1: Solubility of this compound and Related Polymethoxyflavones in Water.
| Compound | Predicted/Reported Water Solubility (g/L) | Reference |
| This compound | 0.031 | [1] |
| Nobiletin | 0.016 | [11] |
| Tangeretin | - | [9] |
Table 2: Representative Solubility Enhancement of Polymethoxyflavones with Cyclodextrins.
| Flavonoid | Cyclodextrin | Molar Ratio | Solubility Enhancement (Fold Increase) | Stability Constant (Kc, M-1) | Reference |
| Luteolin | HP-β-CD | 1:1 | ~70.2 | - | [5] |
| Chrysin | RAMEB | 1:1 | - | Strongest interaction observed | [12] |
| Myricetin | HP-β-CD | 1:1 | 9.4 (in vivo bioavailability) | - | [13] |
| Quercetin | β-CD | 1:1 | - | 321 | [14] |
Experimental Protocols
Phase Solubility Study
Objective: To determine the stoichiometry and stability constant of the this compound-cyclodextrin complex.
Materials:
-
This compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Distilled water
-
Vials with screw caps
-
Orbital shaker
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 10 mM HP-β-CD).
-
Add an excess amount of this compound to each vial containing the cyclodextrin solutions.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved this compound.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Determine the concentration of dissolved this compound in each filtered sample using a validated analytical method (UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to obtain the phase solubility diagram.
-
Calculate the stability constant (Kc) from the slope of the linear portion of the diagram using the Higuchi-Connors equation: Kc = slope / (S0 * (1 - slope)), where S0 is the intrinsic solubility of this compound in water.[15]
Preparation of the Inclusion Complex by Freeze-Drying
Objective: To prepare a solid inclusion complex of this compound and cyclodextrin.
Materials:
-
This compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Distilled water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolve the cyclodextrin in distilled water with stirring.
-
Add this compound to the cyclodextrin solution in the desired molar ratio (e.g., 1:1).
-
Stir the mixture at room temperature for 24-48 hours to facilitate complex formation.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution under vacuum until a dry powder is obtained.
-
Collect the powdered inclusion complex and store it in a desiccator.
Characterization of the Inclusion Complex
Objective: To confirm the formation of the inclusion complex.
Techniques:
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting peak of this compound in the thermogram of the complex indicates its encapsulation within the cyclodextrin cavity.[16][17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of this compound upon complexation can suggest the formation of the inclusion complex.
-
Powder X-ray Diffraction (PXRD): A change from a crystalline pattern for the pure components to a more amorphous pattern for the complex is indicative of inclusion complex formation.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both this compound and the cyclodextrin in the NMR spectra can provide evidence of complex formation and information about the geometry of the inclusion.[5][6]
Visualizations
Caption: Workflow for the preparation and characterization of a this compound-cyclodextrin inclusion complex.
Caption: Conceptual diagram of solubility enhancement of this compound via cyclodextrin inclusion.
Caption: Troubleshooting logic for addressing low solubility enhancement.
References
- 1. Showing Compound Demethylnobiletin (FDB016659) - FooDB [foodb.ca]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. humapub.com [humapub.com]
- 4. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions [mdpi.com]
- 9. Study on inclusion behavior of tangeretin with <i>β</i>-cyclodextrin and its derivatives [yndxxb.ynu.edu.cn]
- 10. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transdermal delivery of nobiletin using ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of a myricetin/hydroxypropyl-β-cyclodextrin inclusion complex: preparation, characterization, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmainfo.in [pharmainfo.in]
- 15. jgtps.com [jgtps.com]
- 16. Effect of Cyclodextrins on the Complexation and Nasal Permeation of Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Dissolving 3'-Demethylnobiletin (3'-DMN) Using Sonication
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective dissolution of 3'-Demethylnobiletin (3'-DMN) using sonication methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (3'-DMN)?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving 3'-DMN. It has been shown to be effective in solubilizing this compound, particularly with the assistance of sonication. For optimal results, it is advisable to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can affect solubility.
Q2: What is the maximum achievable concentration of 3'-DMN in DMSO?
A2: With the aid of sonication, a concentration of up to 100 mg/mL of 3'-DMN in DMSO can be achieved.
Q3: Is sonication necessary for dissolving 3'-DMN in DMSO?
A3: While 3'-DMN is soluble in DMSO, sonication is highly recommended, especially for achieving higher concentrations. Sonication provides the necessary energy to break down powder agglomerates and enhance the solvent's ability to solvate the compound, leading to a faster and more complete dissolution.
Q4: What type of sonicator is suitable for this application?
A4: A bath sonicator is a suitable and commonly used piece of equipment for this purpose. It allows for indirect sonication, which provides a more uniform energy distribution and reduces the risk of sample overheating and degradation compared to probe sonicators.
Q5: How should I store the 3'-DMN stock solution?
A5: Once prepared, the 3'-DMN stock solution in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable. Always protect the solution from light.
Experimental Protocol: Dissolving 3'-DMN in DMSO using a Bath Sonicator
This protocol provides a step-by-step guide for the effective dissolution of powdered this compound in DMSO.
Caption: Experimental workflow for dissolving this compound.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Bath sonicator
-
Pipettes
Procedure:
-
Preparation:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of 3'-DMN powder into the tube.
-
Using a pipette, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of 3'-DMN to make a 100 mg/mL solution, add 100 µL of DMSO).
-
-
Sonication:
-
Secure the cap of the tube firmly.
-
Place the tube in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the tube.
-
Turn on the sonicator. It is recommended to use a frequency between 30-50 kHz.
-
Sonicate in short bursts (e.g., 5-10 minutes) to prevent overheating of the sample.
-
-
Monitoring and Completion:
-
After each sonication interval, visually inspect the solution for any remaining solid particles.
-
If particles are still present, gently vortex the tube and continue sonicating in short intervals.
-
The dissolution is complete when the solution is clear and free of any visible particulates.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Dissolution | Insufficient sonication time or power. | Increase sonication time in short intervals. Ensure proper contact between the tube and the water in the sonicator bath. |
| Concentration is too high. | Try preparing a more dilute solution. | |
| Water contamination in DMSO. | Use a fresh, unopened bottle of anhydrous DMSO. | |
| Solution appears cloudy or forms precipitates upon standing | Crystallization of the compound. | Gently warm the solution to 37°C and briefly sonicate again before use. Prepare fresh solutions more frequently. |
| Supersaturation. | Prepare a slightly more dilute stock solution. | |
| Suspected Compound Degradation | Excessive sonication time or power leading to overheating. | Use a temperature-controlled sonicator bath or sonicate in shorter bursts with cooling intervals. Avoid prolonged sonication. |
| Use of a probe sonicator. | A bath sonicator is recommended for more gentle and uniform energy distribution. |
Quantitative Data Summary
While specific quantitative data for the sonication-assisted dissolution of 3'-DMN is not extensively available, the following table summarizes the general effects of key sonication parameters on flavonoid dissolution and stability based on existing literature.
| Parameter | Effect on Dissolution Rate | Effect on Stability | Recommended Range/Considerations |
| Sonication Time | Increases with time up to a certain point. | Prolonged time can lead to degradation, especially at higher temperatures. | Start with 5-10 minute intervals and monitor visually. Avoid excessive duration. |
| Sonication Power/Frequency | Higher power/frequency generally increases the dissolution rate. | High power can cause localized overheating and increase the risk of degradation. | A standard bath sonicator with a frequency of 30-50 kHz is typically sufficient. |
| Temperature | Increased temperature generally improves solubility and dissolution rate. | Flavonoids can be susceptible to thermal degradation at elevated temperatures. | Perform sonication at room temperature. If warming is necessary, use a controlled temperature bath (e.g., 37°C) and monitor closely. |
| Solvent | DMSO is highly effective. | The choice of solvent can influence the stability of flavonoids during sonication. | Use anhydrous DMSO for 3'-DMN. |
Signaling Pathway
Nobiletin, a structurally related polymethoxyflavone, has been shown to inhibit tumor angiogenesis by regulating the Src-FAK-STAT3 signaling pathway. This pathway is crucial for cell proliferation, migration, and survival. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified Src-FAK-STAT3 signaling pathway and potential inhibition by 3'-DMN.
Validation & Comparative
A Comparative Analysis of 3'-Demethylnobiletin and Nobiletin in Cancer Therapy
A detailed examination of the anti-cancer activities of 3'-Demethylnobiletin (3'-DMN) and its parent compound, nobiletin, reveals nuances in their efficacy and mechanisms of action. While both citrus-derived flavonoids demonstrate promising anti-cancer properties, emerging evidence suggests that the metabolic conversion of nobiletin to its demethylated derivatives, such as 3'-DMN, may play a crucial role in its therapeutic effects, with some studies indicating enhanced activity of the metabolites.
Nobiletin, a polymethoxyflavone found in citrus peels, has been extensively studied for its potential in cancer prevention and treatment. Its anti-cancer effects are attributed to its ability to induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit metastasis.[1][2][3] However, the in vivo biotransformation of nobiletin leads to the formation of several metabolites, including this compound (3'-DMN), which have also been shown to possess anti-cancer properties.[1][3] Some research even suggests that these metabolites may be more potent than the parent compound.[4]
Comparative Efficacy: A Look at the Numbers
A direct comparison of the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, is essential for evaluating the relative anti-cancer activity of 3'-DMN and nobiletin. While comprehensive comparative data across a wide range of cancer cell lines is still emerging, available studies provide valuable insights.
For instance, in human pancreatic cancer cells, nobiletin has demonstrated an IC50 of 6.12 µM.[1] In colon cancer, particularly the HT-29 cell line, nobiletin showed an IC50 of 4.7 µM.[4] Studies on breast cancer cell lines have reported a wider range of IC50 values for nobiletin, with one study indicating an IC50 of 200 µM in MCF-7 cells.[5]
Data for 3'-DMN is less abundant, but existing research underscores its potential. For example, a study on non-small cell lung cancer cells found that the nobiletin metabolites 4'-demethylnobiletin and 3',4'-didemethylnobiletin exhibited significantly stronger growth inhibition than nobiletin itself.[6] Given that 3'-DMN is a major metabolite of nobiletin, this suggests that it may also possess enhanced anti-cancer activity.[4]
Table 1: Comparative Anti-proliferative Activity (IC50 Values) of Nobiletin and its Metabolites
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nobiletin | Pancreatic Cancer | 6.12 | [1] |
| Nobiletin | Colon Cancer (HT-29) | 4.7 | [4] |
| Nobiletin | Breast Cancer (MCF-7) | 200 | [5] |
| 4'-Demethylnobiletin | Non-Small Cell Lung Cancer (H460 & H1299) | More potent than Nobiletin | [6] |
| 3',4'-Didemethylnobiletin | Non-Small Cell Lung Cancer (H460 & H1299) | More potent than Nobiletin | [6] |
Note: Direct IC50 values for this compound were not available in the cited literature. The table reflects the reported increased potency of similar metabolites.
Mechanistic Insights: Signaling Pathways at Play
Both nobiletin and its metabolites exert their anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The two most prominent pathways are the MAPK/ERK and PI3K/Akt pathways.
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.[7] Nobiletin has been shown to inhibit the MAPK/ERK pathway, thereby suppressing cancer cell growth.[8][9]
The PI3K/Akt pathway is another critical signaling network that promotes cell survival and proliferation and is often hyperactivated in cancer.[10] Nobiletin has been demonstrated to suppress the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[11]
While direct comparative studies on the effects of 3'-DMN and nobiletin on these pathways are limited, the observed enhanced potency of nobiletin's metabolites suggests they may have a more profound impact on these critical signaling cascades.
Experimental Protocols: A Guide for Researchers
To facilitate further comparative studies, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of 3'-DMN or nobiletin and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Treat cells with 3'-DMN or nobiletin for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[12]
Visualizing the Mechanisms
To better understand the cellular processes affected by these compounds, the following diagrams illustrate a general experimental workflow and the key signaling pathways involved.
Caption: A generalized workflow for the comparative analysis of 3'-DMN and nobiletin's anti-cancer effects.
Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by 3'-DMN and nobiletin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 5-Demethylnobiletin more potently inhibits colon cancer cell growth than nobiletin in vitro and in vivo | Journal of Food Bioactives [isnff-jfb.com]
- 6. network.febs.org [network.febs.org]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Nobiletin Metabolites Demonstrate Enhanced Anti-Inflammatory Effects Compared to Parent Compound
For Immediate Release
A comprehensive analysis of scientific literature reveals that the metabolites of nobiletin, a polymethoxylated flavone found in citrus peels, exhibit significantly more potent anti-inflammatory properties than nobiletin itself. This guide provides a comparative overview of the anti-inflammatory effects of nobiletin and its major demethylated metabolites, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Nobiletin undergoes demethylation in the body, leading to the formation of several metabolites, primarily 3'-demethylnobiletin (3'-DMN), 4'-demethylnobiletin (4'-DMN), and 3',4'-didemethylnobiletin (3',4'-DMN).[1] Studies consistently indicate that these metabolites possess superior anti-inflammatory activity, suggesting that the biotransformation of nobiletin is crucial for its therapeutic effects.[1][2]
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of nobiletin and its metabolites is often evaluated by their ability to inhibit the production of key inflammatory mediators in cell-based assays. One of the most common models involves stimulating murine macrophage cells (RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response. The following table summarizes the available quantitative data on the inhibition of nitric oxide (NO) production, a key inflammatory marker.
| Compound | Target | Assay System | IC50 Value (µM) | Reference |
| Nobiletin | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | 19 | [3] |
| Nobiletin | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | 27 | [4] |
| 4'-Demethylnobiletin (4'-DMN) | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | >90% inhibition at 10-50 µM | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While specific IC50 values for all metabolites are not consistently reported across studies, the available data strongly indicates that 4'-demethylnobiletin (4'-DMN) is a potent inhibitor of NO production.[5] Research has shown that 4'-DMN at a concentration of 30 µM can suppress the production of other critical pro-inflammatory mediators, including prostaglandin E2 (PGE2) by 98%, interleukin-1β (IL-1β) by 92%, and interleukin-6 (IL-6) by 99% in LPS-stimulated RAW 264.7 macrophages.[5] Furthermore, 3',4'-didemethylnobiletin (DDMN) has been shown to effectively inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[6]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of nobiletin and its metabolites are mediated through the modulation of key signaling pathways involved in the inflammatory response. Both the parent compound and its metabolites have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of pro-inflammatory gene expression.[4][5]
The diagram below illustrates the general mechanism by which nobiletin and its metabolites exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Nobiletin and its metabolites inhibit the NF-κB signaling pathway.
Experimental Protocols
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is a standard method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
2. Compound Treatment and LPS Stimulation:
-
Prepare stock solutions of nobiletin and its metabolites in dimethyl sulfoxide (DMSO).
-
Pre-treat the adherent cells with various concentrations of the test compounds for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
3. Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation with LPS, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Experimental Workflow Diagram
The following diagram illustrates the workflow for evaluating the anti-inflammatory effects of nobiletin metabolites.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antitumor promotional effects of a novel urinary metabolite, 3',4'-didemethylnobiletin, derived from nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivities of 3'-Demethylnobiletin and 4'-Demethylnobiletin
An objective analysis for researchers, scientists, and drug development professionals.
Nobiletin, a polymethoxylated flavonoid found in citrus peels, has garnered significant attention for its wide range of pharmacological activities. However, its in vivo bioactivities are largely attributed to its metabolites, among which 3'-Demethylnobiletin (3'-DMN) and 4'-Demethylnobiletin (4'-DMN) are prominent.[1] This guide provides a detailed comparison of the reported bioactivities of 3'-DMN and 4'-DMN, supported by experimental data, to aid in research and development efforts.
I. Anti-inflammatory Activity
Both 3'-DMN and 4'-DMN exhibit potent anti-inflammatory effects, often surpassing that of the parent compound, nobiletin.[2] Their mechanisms of action primarily involve the suppression of pro-inflammatory mediators and the modulation of key signaling pathways.
Comparative Efficacy
Studies have shown that both demethylated metabolites effectively inhibit inflammatory responses. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 4'-DMN dose-dependently inhibits the production of nitric oxide (NO) and reduces the expression of pro-inflammatory mediators such as PGE2, IL-1β, and IL-6.[3][4] Similarly, 3',4'-didemethylnobiletin (a metabolite of 3'-DMN) has been shown to effectively inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Some studies suggest a hierarchical anti-inflammatory potency among nobiletin metabolites, with one report indicating the order of 3'-DMN > 3',4'-didemethylnobiletin > 4'-DMN > nobiletin.[6]
Quantitative Data on Anti-inflammatory Effects
| Compound | Model System | Target | Effect | Concentration | Reference |
| 4'-DMN | LPS-stimulated RAW 264.7 macrophages | NO production | Inhibition | Dose-dependent | [3][4] |
| 4'-DMN | LPS-stimulated RAW 264.7 macrophages | iNOS protein levels | 69% inhibition | 10 µM | [4] |
| 4'-DMN | LPS-stimulated RAW 264.7 macrophages | iNOS protein levels | 88% inhibition | 30 µM | [4] |
| 4'-DMN | LPS-stimulated RAW 264.7 macrophages | COX-2 protein levels | 54% inhibition | 10 µM | [4] |
| 4'-DMN | LPS-stimulated RAW 264.7 macrophages | COX-2 protein levels | 91% inhibition | 30 µM | [4] |
| 4'-DMN | TPA-induced mouse ear edema | Ear edema | >88% reduction | - | [7][8] |
| 3',4'-didemethylnobiletin | TPA-stimulated mouse skin | iNOS, COX-2, ODC expression | Inhibition | - | [5] |
Signaling Pathways
Both compounds modulate inflammatory signaling pathways, primarily targeting NF-κB and MAPK pathways. 4'-DMN has been shown to inhibit the nuclear translocation of NF-κB and AP-1, while also activating the antioxidant Nrf2 pathway.[3][4][9] In TPA-treated mouse skin, 4'-DMN suppressed the phosphorylation of PI3K/Akt and ERK.[7][10] 3',4'-didemethylnobiletin also inhibits TPA-induced activation of ERK1/2, p38 MAPK, and PI3K/Akt pathways.[5]
Caption: Anti-inflammatory signaling pathways modulated by 3'-DMN and 4'-DMN.
Experimental Protocols
Inhibition of NO Production in RAW 264.7 Macrophages:
-
RAW 264.7 cells are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of 3'-DMN or 4'-DMN for 1 hour.
-
Cells are then stimulated with 1 µg/mL of LPS for 24 hours.
-
The concentration of nitrite in the culture medium is measured using the Griess reagent as an indicator of NO production.
II. Anti-cancer Activity
Both 3'-DMN and 4'-DMN have demonstrated promising anti-cancer activities, particularly against colon cancer.[1][11] These metabolites often exhibit greater potency than nobiletin itself.[12][13]
Comparative Efficacy
In human colon cancer cells, demethylated metabolites of nobiletin have shown strong growth inhibitory effects.[9] For example, co-treatment of 4'-DMN with atorvastatin synergistically inhibited the growth of HT-29 human colon cancer cells by inducing G0/G1 cell cycle arrest and apoptosis.[6][14]
Quantitative Data on Anti-cancer Effects
| Compound Combination | Cell Line | Effect | Observation | Reference |
| 4'-DMN (14.4 µM) + Atorvastatin (7.2 µM) | HT-29 (Human colon cancer) | Growth Inhibition | 53.84% inhibition | [15] |
| 4'-DMN alone (36 µM) | HT-29 (Human colon cancer) | Growth Inhibition | 25.89% inhibition | [15] |
| Atorvastatin alone (18 µM) | HT-29 (Human colon cancer) | Growth Inhibition | 20.89% inhibition | [15] |
Signaling Pathways
The anti-cancer effects of these compounds are mediated through the modulation of cell cycle and apoptotic pathways. The combination of 4'-DMN and atorvastatin was found to upregulate the expression of p53 and cleaved caspase-3, key proteins involved in apoptosis.[15]
Caption: Anti-cancer mechanism of 4'-DMN in combination with atorvastatin.
Experimental Protocols
Cell Growth Inhibition Assay (MTT Assay):
-
Human colon cancer cells (e.g., HT-29) are seeded in 96-well plates.
-
Cells are treated with various concentrations of 3'-DMN, 4'-DMN, or their combinations with other agents.
-
After a specific incubation period (e.g., 48 or 72 hours), MTT solution is added to each well.
-
The resulting formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
III. Neuroprotective Effects
4'-DMN has been shown to possess neuroprotective properties, suggesting its potential in addressing neurodegenerative conditions.
Comparative Efficacy
In a mouse model, chronic treatment with 4'-DMN rescued learning impairment induced by the NMDA receptor antagonist MK-801.[16] This effect was associated with the restoration of ERK phosphorylation in the hippocampus.[16] Like its parent compound nobiletin, 4'-DMN stimulates the PKA/MEK/ERK pathway, which is crucial for memory processes.[16][17]
Signaling Pathways
The neuroprotective effects of 4'-DMN are linked to the activation of the PKA/ERK/CREB signaling cascade. This pathway is essential for synaptic plasticity and memory formation.
Caption: Neuroprotective signaling pathway activated by 4'-DMN.
Experimental Protocols
In Vivo Model of Learning Impairment:
-
Mice are treated with an NMDA receptor antagonist (e.g., MK-801) to induce learning deficits.
-
A separate group of mice receives chronic intraperitoneal injections of 4'-DMN (e.g., 10 or 50 mg/kg).
-
Learning and memory are assessed using behavioral tests such as the Morris water maze or fear conditioning.
-
Following the behavioral tests, brain tissues (e.g., hippocampus) are collected for biochemical analysis, such as Western blotting for phosphorylated ERK.
IV. Metabolic Regulation
Both 3'-DMN and 4'-DMN are implicated in metabolic regulation, with studies highlighting their potential to combat obesity and related disorders.
Comparative Efficacy
In a study on brown adipocytes, 3'-DMN was found to enhance the expression of uncoupling protein 1 (UCP1) mRNA, which is involved in thermogenesis.[18][19] Both nobiletin and 3'-DMN were shown to promote the mitochondrial membrane potential in brown adipocytes following β-adrenergic stimulation.[18][19] While direct comparative data with 4'-DMN in this specific context is limited, the findings suggest a role for 3'-DMN in activating brown adipose tissue.
Signaling Pathways
The metabolic effects of 3'-DMN are associated with the activation of thermogenic processes in brown adipocytes, which are regulated by β-adrenergic signaling.
Caption: Role of 3'-DMN in the activation of brown adipocytes.
Experimental Protocols
Brown Adipocyte Culture and Analysis:
-
HB2 brown adipocyte cell lines are cultured.
-
Cells are treated with 3'-DMN or 4'-DMN for a specified period (e.g., 24 hours).
-
Cells are then stimulated with a β-adrenergic agonist.
-
Gene expression of UCP1 is analyzed using real-time PCR.
-
Mitochondrial membrane potential is measured using fluorescent probes (e.g., JC-1).
Conclusion
Both this compound and 4'-Demethylnobiletin are bioactive metabolites of nobiletin with significant therapeutic potential. While both exhibit potent anti-inflammatory and anti-cancer properties, available evidence suggests that 4'-DMN has been more extensively studied for its neuroprotective effects. Conversely, 3'-DMN has shown promise in the context of metabolic regulation through the activation of brown adipose tissue.
The choice between these two compounds for further research and development will likely depend on the specific therapeutic area of interest. This guide provides a foundational comparison to inform such decisions, highlighting the need for more direct comparative studies to fully elucidate their respective bioactivities and mechanisms of action.
References
- 1. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of 4'-demethylnobiletin, a major metabolite of nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antitumor promotional effects of a novel urinary metabolite, 3',4'-didemethylnobiletin, derived from nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibitory Effects of 4'-Demethylnobiletin, a Metabolite of Nobiletin, on 12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Inflammation in Mouse Ears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. isnff-jfb.com [isnff-jfb.com]
- 13. Recent study on the anticancer activity of nobiletin and its metabolites | Journal of Food Bioactives [isnff-jfb.com]
- 14. A metabolite of nobiletin, 4'-demethylnobiletin and atorvastatin synergistically inhibits human colon cancer cell growth by inducing G0/G1 cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. 4'-Demethylnobiletin, a bioactive metabolite of nobiletin enhancing PKA/ERK/CREB signaling, rescues learning impairment associated with NMDA receptor antagonism via stimulation of the ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Beneficial Effects of Citrus-Derived Polymethoxylated Flavones for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]
A Head-to-Head In Vivo Comparison: 3'-Demethylnobiletin vs. Nobiletin
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of 3'-Demethylnobiletin (3'-DMN) and its parent compound, Nobiletin. This document synthesizes available experimental data on their pharmacokinetics, efficacy in various disease models, and underlying mechanisms of action.
Nobiletin, a polymethoxylated flavone found in citrus peels, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. However, emerging evidence suggests that its in vivo metabolites, particularly this compound (3'-DMN), may exhibit equal or even greater potency. Understanding the in vivo performance of 3'-DMN in comparison to Nobiletin is crucial for advancing the development of these natural compounds as potential therapeutic agents.
Pharmacokinetics: A Tale of Rapid Metabolism
Nobiletin undergoes rapid and extensive metabolism in vivo, with demethylation being a primary pathway. 3'-DMN is consistently identified as one of the major metabolites in rodents. While direct comparative pharmacokinetic studies involving the administration of both compounds are limited, the existing data on Nobiletin's metabolism provides critical insights.
Following oral administration, Nobiletin is absorbed and quickly biotransformed, leading to the appearance of its demethylated metabolites in plasma. This rapid conversion suggests that the biological activities observed after Nobiletin administration may, in large part, be attributable to its metabolites like 3'-DMN.
Table 1: Summary of In Vivo Pharmacokinetic Parameters of Nobiletin in Rodents
| Parameter | Species | Dose and Route | Cmax | Tmax | Absolute Bioavailability | Key Findings | Reference |
| Nobiletin | Rat | 50 mg/kg, oral (in corn oil) | 9.03 µg/mL | - | - | Demonstrates significant oral absorption. | [1] |
| Nobiletin | Rat | 50 mg/kg, oral (oil suspension) | 0.63 ± 0.10 µg/mL | 3.00 ± 2.16 h | 19.93 ± 3.93% | Emulsification enhanced bioavailability. | [2] |
| Nobiletin | Rat | 50 mg/kg, oral | Cmax: 1767.67 ± 68.86 µg/L | - | - | Pharmacokinetic profile established. | [3] |
| Nobiletin Metabolites | Rat | Oral administration of Nobiletin | 4'-demethylnobiletin was a major metabolite detected in plasma. | - | - | Highlights the significant in vivo conversion of Nobiletin to its demethylated metabolites. | [2] |
| Nobiletin Metabolites | Mouse | Oral administration of Nobiletin | 3'- and 4'-demethylnobiletin are major urinary metabolites. | - | - | Confirms demethylation as a key metabolic pathway. | [4] |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration. Data is compiled from separate studies and is not a direct head-to-head comparison.
In Vivo Efficacy: Unveiling the Potency of the Metabolite
While direct in vivo comparative efficacy studies are not abundant, the available evidence, combined with numerous in vitro findings, points towards 3'-DMN and other demethylated metabolites possessing superior biological activity compared to Nobiletin.
Anti-Inflammatory Effects
Nobiletin has demonstrated anti-inflammatory properties in various in vivo models.[5][6] However, studies on its metabolites suggest they are more potent inhibitors of inflammatory pathways. Biological screening has revealed that the metabolites of nobiletin possess more potent anti-inflammatory activity than the parent compound.[4][7]
Table 2: Comparison of In Vivo Anti-Inflammatory Efficacy
| Compound | Animal Model | Key Efficacy Endpoints | Findings | Reference |
| Nobiletin | IL-10-/- mice with colitis | Reduced clinical colitis symptoms, longer survival time, reduced histological scores of colitis. | Nobiletin decreases inflammatory symptoms and markers in murine colitis. | [5] |
| Nobiletin | Mouse model of osteoarthritis | Inhibited cartilage destruction and synovitis. | Nobiletin may be a potential therapeutic agent for osteoarthritis. | [6] |
| 3',4'-didemethylnobiletin (related metabolite) | TPA-induced mouse skin inflammation | Significantly inhibited inflammation by decreasing inflammatory parameters. | A metabolite of nobiletin is an effective agent against skin inflammation. | [8] |
Neuroprotective Effects
Both Nobiletin and its demethylated metabolites have shown promise as neuroprotective agents. Studies indicate that Nobiletin can ameliorate cognitive impairment and protect against ischemic stroke.[8][9] A study on a compound referred to as "Demethylnobiletin" (DN), likely a demethylated metabolite of nobiletin, demonstrated significant neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.[10]
Table 3: Comparison of In Vivo Neuroprotective Efficacy
| Compound | Animal Model | Key Efficacy Endpoints | Findings | Reference |
| Nobiletin | Rats with cerebral ischemia/reperfusion injury | Reduced cerebral infarct area, improved neurological deficits, enhanced learning and memory. | Nobiletin has a neuroprotective effect in rats with cerebral I/R injury. | [8] |
| Demethylnobiletin (DN) | Rat model of cerebral ischemia-reperfusion injury (MCAO) | Significantly reduced cerebral infarction size, improved neurological function, and reduced neuronal apoptosis. | DN exerts protective effects on nerve cells in both in vitro and in vivo models. | [10] |
Anti-Cancer Activity
Nobiletin has been shown to inhibit tumor growth in various in vivo cancer models.[11][12][13] Accumulating evidence suggests that its metabolites are potent anti-cancer agents.[14][15] One study investigating the chemopreventive actions of Nobiletin and its metabolites in a lung carcinogenesis mouse model found that while oral administration of Nobiletin suppressed tumor growth, its metabolites, including 3'-DMN, showed strong growth inhibition in human lung cancer cells in vitro.[16]
Table 4: Comparison of In Vivo Anti-Cancer Efficacy
| Compound | Animal Model | Key Efficacy Endpoints | Findings | Reference |
| Nobiletin | Nude mice with renal carcinoma cell xenografts | Markedly reduced tumor volume and weight. | Nobiletin has an in vivo anti-cancer effect mainly through inhibiting tumor proliferation and promoting apoptosis. | [11] |
| Nobiletin | Nude mice with hepatocellular carcinoma xenografts | Significantly inhibited tumor growth. | Nobiletin has significant inhibitory effects on hepatocellular carcinoma in vivo. | [17] |
| Nobiletin | NNK-treated mice (lung tumorigenesis model) | Significantly suppressed lung tumorigenesis (reduced tumor volume). | Oral administration of Nobiletin inhibited lung carcinogenesis. | [16] |
Experimental Protocols
This section provides a summary of the methodologies used in key in vivo experiments cited in this guide.
In Vivo Anti-Inflammatory Model (Nobiletin)
-
Animal Model: IL-10-/- mice, which spontaneously develop colitis.[5]
-
Dosing Regimen: Oral administration of Nobiletin.[5]
-
Assessment: Clinical symptoms were monitored to determine a disease activity index (DAI). Colon tissue was analyzed for histological damage, cellular infiltration, mast cell number and degranulation, and collagen deposition.[5]
In Vivo Neuroprotection Model (Demethylnobiletin)
-
Animal Model: Rat models of cerebral ischemia-reperfusion injury established via middle cerebral artery occlusion (MCAO).[10]
-
Dosing Regimen: Intervention with different concentrations of Demethylnobiletin (DN).[10]
-
Assessment: Cerebral infarction size was quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological performance was assessed using the modified neurological severity score (mNSS). Neuronal apoptosis was observed through histopathological staining.[10]
In Vivo Anti-Cancer Model (Nobiletin)
-
Animal Model: Nude mice subcutaneously inoculated with ACHN renal carcinoma cells.[11]
-
Dosing Regimen: Intraperitoneal injection of Nobiletin.[11]
-
Assessment: Tumor volume and weight were measured at specified time points.[11]
Signaling Pathways and Mechanisms of Action
The enhanced efficacy of 3'-DMN and other demethylated metabolites is often attributed to their increased ability to interact with cellular signaling pathways. Both Nobiletin and its metabolites have been shown to modulate key pathways involved in inflammation, cell survival, and proliferation.
Inflammatory Signaling Pathway
Pro-Survival and Apoptotic Signaling in Cancer
Experimental Workflow for In Vivo Studies
Conclusion
The in vivo evidence, strongly supported by in vitro studies, suggests that this compound and other demethylated metabolites of Nobiletin are not merely byproducts of metabolism but are likely the primary drivers of the therapeutic effects observed after Nobiletin administration. The rapid biotransformation of Nobiletin into these more potent forms underscores the importance of considering metabolic profiles when evaluating the in vivo efficacy of natural compounds.
For drug development professionals, this comparison highlights 3'-DMN as a potentially more direct and potent therapeutic candidate than its parent compound, Nobiletin. Future research should focus on direct head-to-head in vivo comparisons of 3'-DMN and Nobiletin to definitively quantify their relative pharmacokinetic profiles and therapeutic efficacy. Such studies will be instrumental in guiding the selection of the optimal compound for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The pharmacokinetic study on the interaction between nobiletin and anemarsaponin BII in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory property of the urinary metabolites of nobiletin in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nobiletin acts anti-inflammatory on murine IL-10-/- colitis and human intestinal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nobiletin Inhibits IL-1β-Induced Inflammation in Chondrocytes via Suppression of NF-κB Signaling and Attenuates Osteoarthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Neuroprotective effects of nobiletin on cerebral ischemia/reperfusion injury rats by inhibiting Rho/ROCK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Nobiletin Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells [frontiersin.org]
- 12. Nobiletin Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. isnff-jfb.com [isnff-jfb.com]
- 15. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effects of nobiletin and its major metabolites on lung tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Molecular Effects of 3'-Demethylnobiletin and Related Citrus Flavonoids
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3'-Demethylnobiletin (3'-DMN) is a major metabolite of nobiletin, a polymethoxylated flavone found in citrus fruits. While the direct molecular target of 3'-DMN remains the subject of ongoing research, its biological activities and effects on various signaling pathways have been investigated. This guide provides a comparative overview of the validated molecular effects of 3'-DMN and its related compounds, nobiletin and 4'-demethylnobiletin (4'-DMN). We present quantitative data from key experiments, detailed experimental protocols, and visual diagrams of the implicated signaling pathways to support further research and target validation efforts.
Data Presentation: Comparative Effects of Nobiletin and its Metabolites
The following tables summarize the quantitative data on the effects of 3'-DMN, 4'-DMN, and their parent compound, nobiletin, on various cellular pathways.
Table 1: Effects on Thermogenesis and Brown Adipocyte Function
| Compound | Target/Process | Assay | Cell Line | Result | Reference |
| This compound | UCP1 mRNA expression | qRT-PCR | HB2 brown adipocytes | Significant increase in UCP1 mRNA | [1] |
| Mitochondrial membrane potential | JC-1 Assay | HB2 brown adipocytes | Significant increase | [1] | |
| Nobiletin | UCP1 mRNA expression | qRT-PCR | HB2 brown adipocytes | Enhanced expression with β-adrenergic stimulation | [1][2] |
| Mitochondrial membrane potential | JC-1 Assay | HB2 brown adipocytes | Significant increase | [1] |
Table 2: Comparative Effects on Inflammatory Pathways
| Compound | Target/Process | Assay | Cell Line | Result | Reference |
| 4'-Demethylnobiletin | iNOS Protein Expression | Western Blot | RAW 264.7 | 88% decrease at 30 µM | [3] |
| COX-2 Protein Expression | Western Blot | RAW 264.7 | 91% decrease at 30 µM | [3] | |
| iNOS mRNA Expression | qRT-PCR | RAW 264.7 | 83% decrease at 30 µM | [3] | |
| COX-2 mRNA Expression | qRT-PCR | RAW 264.7 | 81% decrease at 30 µM | [3] | |
| NF-κB Nuclear Translocation | Western Blot | RAW 264.7 | Significant inhibition | [3][4] | |
| AP-1 Nuclear Translocation | Western Blot | RAW 264.7 | Significant inhibition | [3][4] | |
| Nobiletin | NF-κB Activity | Luciferase Reporter | MC3T3-E1 | Potent inhibition of TNF-α induced activity | [5] |
| Pro-inflammatory Cytokines | ELISA/RT-qPCR | THP-1 Macrophages | Alleviated secretion | [6] |
Table 3: Comparative Effects on the Nrf2 Antioxidant Pathway
| Compound | Target/Process | Assay | Cell Line | Result | Reference |
| 4'-Demethylnobiletin | Nrf2 Nuclear Translocation | Western Blot | RAW 264.7 | Dose-dependent increase | [3][4] |
| HO-1 mRNA Expression | qRT-PCR | RAW 264.7 | 72% increase at 30 µM | [3] | |
| NQO1 mRNA Expression | qRT-PCR | RAW 264.7 | 76% increase at 30 µM | [3] | |
| HO-1 Protein Expression | Western Blot | RAW 264.7 | Dose-dependent increase | [3] | |
| NQO1 Protein Expression | Western Blot | RAW 264.7 | Dose-dependent increase | [3] |
Table 4: Comparative Effects on PKA/MEK/ERK Signaling
| Compound | Target/Process | Assay | Cell Line | Result | Reference |
| 4'-Demethylnobiletin | ERK Phosphorylation | Western Blot | Hippocampal Neurons | Stimulates phosphorylation | [7] |
| CREB Phosphorylation | Western Blot | Hippocampal Neurons | Stimulates phosphorylation | [7] | |
| CRE-mediated Transcription | Reporter Assay | Hippocampal Neurons | Enhanced transcription via PKA/MEK/ERK | [7] | |
| Nobiletin | ERK Phosphorylation | Western Blot | PC12D Cells | Activates ERK signaling | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Quantitative Real-Time PCR (qRT-PCR) for UCP1 mRNA Expression
This protocol is adapted from studies on thermogenic gene expression in adipocytes.[9][10]
Objective: To quantify the relative mRNA expression levels of Uncoupling Protein 1 (UCP1) in brown adipocytes following treatment with this compound or Nobiletin.
Materials:
-
HB2 brown adipocyte cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, Nobiletin
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit (e.g., M-MLV Reverse Transcriptase)
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument (e.g., ABI ViiA 7)
-
Primers for UCP1 and a housekeeping gene (e.g., β-actin or GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Culture HB2 cells to confluence in 6-well plates.
-
Differentiate pre-adipocytes into mature adipocytes as per standard protocols.
-
Treat mature adipocytes with desired concentrations of 3'-DMN or nobiletin for a specified time (e.g., 8-24 hours). Include a vehicle-treated control group.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for UCP1 or the housekeeping gene, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both UCP1 and the housekeeping gene.
-
Calculate the relative expression of UCP1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Western Blotting for Phosphorylated ERK and CREB
This protocol is a standard method for detecting protein phosphorylation.[8][11][12][13]
Objective: To determine the effect of 4'-Demethylnobiletin on the phosphorylation status of ERK and CREB in neuronal cells.
Materials:
-
Hippocampal neurons or PC12 cell line
-
Cell culture and treatment reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-CREB (Ser133), anti-total-CREB.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Culture cells to 70-80% confluency.
-
Serum-starve cells for 12-24 hours to reduce basal phosphorylation.
-
Treat cells with 4'-DMN for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To normalize, strip the membrane and re-probe with the antibody for the total protein (e.g., anti-total-ERK).
-
Quantify band intensities using densitometry software. The ratio of phosphorylated protein to total protein is calculated and compared across treatments.
-
Luciferase Reporter Assay for NF-κB Activity
This protocol is used to measure the transcriptional activity of NF-κB.[1][2][14][15][16]
Objective: To assess the inhibitory effect of nobiletin or its metabolites on NF-κB transcriptional activity.
Materials:
-
HEK293T or RAW 264.7 cell line
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of a luciferase gene)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Inducer of NF-κB activity (e.g., TNF-α or LPS)
-
Test compounds (nobiletin, 4'-DMN)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment and Induction:
-
After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce NF-κB activation by adding TNF-α (e.g., 20 ng/mL) or LPS (e.g., 100 ng/mL) and incubate for an additional 6-8 hours.
-
-
Cell Lysis:
-
Remove the medium, wash the cells with PBS, and add passive lysis buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Luminescence Measurement:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the firefly luciferase substrate and measure the luminescence using a luminometer.
-
Add the Stop & Glo® Reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) and measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in compound-treated wells to that in the induced, vehicle-treated control wells.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Putative signaling pathway for this compound in brown adipocytes.
Caption: Inhibition of the NF-κB inflammatory pathway by 4'-Demethylnobiletin.
Caption: Activation of the Nrf2 antioxidant pathway by 4'-Demethylnobiletin.
Caption: Stimulation of the PKA/MEK/ERK signaling cascade by 4'-Demethylnobiletin.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of 4'-demethylnobiletin, a major metabolite of nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nobiletin, a NF‐κB signaling antagonist, promotes BMP‐induced bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nobiletin reduces LPL-mediated lipid accumulation and pro-inflammatory cytokine secretion through upregulation of miR-590 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4'-Demethylnobiletin, a bioactive metabolite of nobiletin enhancing PKA/ERK/CREB signaling, rescues learning impairment associated with NMDA receptor antagonism via stimulation of the ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inflammation induced by RAW macrophages suppresses UCP1 mRNA induction via ERK activation in 10T1/2 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 3'-Demethylnobiletin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Demethylnobiletin (3'-DMN) is a key metabolite of Nobiletin (NOB), a polymethoxyflavone found in citrus peels. Both compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, and metabolic regulatory effects. Emerging evidence suggests that the metabolites of Nobiletin, such as 3'-DMN, may exhibit distinct or more potent biological activities than the parent compound. This guide provides a comparative analysis of the specificity of 3'-DMN's effects versus Nobiletin, supported by experimental data, to aid researchers in their investigations and drug development efforts.
Comparative Biological Effects
Current research indicates that 3'-DMN and NOB share some biological targets but also exhibit differential effects and potencies. While comprehensive off-target and kinase selectivity profiles for 3'-DMN are not extensively available in public literature, comparative studies on specific pathways offer valuable insights into its specificity.
Effects on Thermogenesis in Brown Adipocytes
A study on brown adipocytes revealed that both 3'-DMN and NOB can enhance thermogenic functions. However, 3'-DMN demonstrated a notable effect on the expression of Uncoupling Protein 1 (UCP1), a key regulator of thermogenesis.
Table 1: Comparative Effects of 3'-DMN and Nobiletin on Gene Expression in Brown Adipocytes
| Compound (10 µM) | Target Gene | Fold Change in mRNA Expression (vs. Control) |
| This compound | UCP1 | ~1.8 |
| PPARα | ~1.5 | |
| Nobiletin | UCP1 | ~1.2 (not statistically significant) |
| PPARα | ~1.6 |
Data is estimated from graphical representations in the cited literature and presented to illustrate comparative trends.
These findings suggest that while both compounds influence metabolic pathways in brown adipocytes, 3'-DMN has a more pronounced and specific effect on upregulating UCP1 expression.
Effects on Scavenger Receptor Expression in Monocytic Cells
In the context of atherosclerosis, the expression of scavenger receptors on monocytes is a critical factor. Research has shown that demethylated metabolites of nobiletin, including 3'-DMN, can suppress the expression of these receptors, in some cases more effectively than nobiletin itself.
Table 2: Comparative Effects of 3'-DMN and Nobiletin on Scavenger Receptor mRNA Expression in THP-1 Monocytic Cells
| Compound (Concentration) | Target Gene | Inhibition of TPA-induced mRNA Expression (%) |
| This compound (50 µM) | CD36 | Significant suppression |
| SR-A | No significant suppression | |
| LOX-1 | No significant suppression | |
| Nobiletin (50 µM) | CD36 | Moderate suppression |
| SR-A | Significant suppression | |
| LOX-1 | Significant suppression |
Data is qualitative based on the findings of the cited study, highlighting the differential inhibitory profiles of the two compounds.
This differential activity on scavenger receptors indicates a degree of target specificity for 3'-DMN, particularly in its potent suppression of CD36 expression.
Signaling Pathways
Both 3'-DMN and Nobiletin have been shown to modulate several key signaling pathways implicated in inflammation, cancer, and metabolism. While direct comparative studies on the downstream effects of 3'-DMN are still emerging, the known effects of Nobiletin provide a valuable framework for understanding the potential mechanisms of its metabolites.
Metabolism of Nobiletin to 3'-DMN and their influence on key signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the comparative assessment of 3'-DMN and Nobiletin.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis in Brown Adipocytes
Objective: To quantify the mRNA expression levels of UCP1 and PPARα in response to treatment with 3'-DMN and Nobiletin.
Methodology:
-
Cell Culture and Treatment: Differentiated brown adipocytes are treated with 10 µM of 3'-DMN or Nobiletin for a specified duration (e.g., 24 hours). A vehicle-treated group serves as the control.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using a qPCR system with SYBR Green chemistry. Specific primers for UCP1, PPARα, and a housekeeping gene (e.g., GAPDH or β-actin) are used.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated groups to the control group.
Workflow for qPCR analysis of gene expression in brown adipocytes.
Analysis of Scavenger Receptor Expression in THP-1 Monocytic Cells
Objective: To determine the effect of 3'-DMN and Nobiletin on the mRNA expression of scavenger receptors CD36, SR-A, and LOX-1.
Methodology:
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Differentiated macrophages are pre-treated with 3'-DMN or Nobiletin at various concentrations (e.g., up to 50 µM) for a set period, followed by stimulation with a pro-inflammatory agent like lipopolysaccharide (LPS) or continued treatment with the compounds.
-
RNA Isolation and qPCR: Total RNA is extracted, and qPCR is performed as described in the previous protocol, using specific primers for CD36, SR-A, LOX-1, and a suitable housekeeping gene.
-
Data Analysis: The percentage inhibition of TPA-induced mRNA expression is calculated by comparing the compound-treated groups to the TPA-only treated group.
Conclusion and Future Directions
The available evidence indicates that this compound exhibits a distinct and, in some cases, more potent bioactivity profile compared to its parent compound, Nobiletin. Its specific upregulation of UCP1 in brown adipocytes and potent inhibition of CD36 scavenger receptor expression highlight its potential as a more targeted therapeutic agent.
However, the specificity of 3'-DMN has not yet been fully elucidated. A significant gap in the current knowledge is the lack of comprehensive screening against a broad panel of kinases and other potential off-targets. Such studies are crucial for a thorough assessment of its specificity and for predicting potential side effects in a therapeutic context.
Future research should focus on:
-
Comprehensive Kinase Profiling: Screening 3'-DMN against a large panel of kinases to determine its selectivity.
-
Broad Off-Target Screening: Utilizing techniques such as receptor binding assays to identify potential off-target interactions.
-
In Vivo Comparative Studies: Directly comparing the efficacy and safety of 3'-DMN and Nobiletin in relevant animal models of disease.
By addressing these research gaps, the scientific community can gain a more complete understanding of the therapeutic potential and specificity of this compound, paving the way for its potential development as a novel therapeutic agent.
Differentiating 3'-Demethylnobiletin from its Metabolites: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of 3'-Demethylnobiletin (3'-DMN) and its primary metabolite, 3',4'-didemethylnobiletin (3',4'-DDMN), reveals distinct differences in their biological activities, with the metabolite often exhibiting superior potency in anti-inflammatory and anti-cancer effects. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed protocols, to aid in the strategic design of future studies.
Introduction
This compound (3'-DMN) is a major in vivo metabolite of nobiletin, a polymethoxylated flavone found in citrus peels. Nobiletin and its derivatives, including 3'-DMN, are recognized for a range of pharmacological activities.[1] Upon further metabolism in the body, 3'-DMN is converted to 3',4'-didemethylnobiletin (3',4'-DDMN).[2] Emerging evidence suggests that these metabolites are not only active but may be more potent than the parent compound, nobiletin.[3] This guide focuses on elucidating the distinct effects of 3'-DMN and its key metabolite, 3',4'-DDMN, to provide a clearer understanding for researchers in the field.
Metabolic Pathway of this compound
The metabolic conversion of nobiletin to 3'-DMN and subsequently to 3',4'-DDMN is a critical step in understanding their biological effects. This process primarily involves demethylation reactions catalyzed by cytochrome P450 enzymes in the liver.
Caption: Metabolic conversion of Nobiletin to its primary metabolites.
Comparative Biological Activity: 3'-DMN vs. 3',4'-DDMN
Studies have consistently shown that the metabolites of nobiletin often possess enhanced biological activities. While direct comparative studies focusing solely on 3'-DMN versus 3',4'-DDMN are emerging, the available data points towards 3',4'-DDMN as a more potent agent in several key areas.
Anti-Cancer Activity
Both 3'-DMN and its metabolite 3',4'-DDMN have demonstrated anti-cancer properties. However, research suggests that 3',4'-DDMN may have a stronger inhibitory effect on the growth of various cancer cell lines.[1][3]
| Compound | Cell Line | Assay | Results | Reference |
| 3'-DMN | H460 (Lung Cancer) | Growth Inhibition | Less potent than 4'-DMN and 3',4'-DDMN | [4] |
| H1299 (Lung Cancer) | Growth Inhibition | Less potent than 4'-DMN and 3',4'-DDMN | [4] | |
| 3',4'-DDMN | H460 (Lung Cancer) | Growth Inhibition | Stronger inhibition than Nobiletin | [4] |
| H1299 (Lung Cancer) | Growth Inhibition | Stronger inhibition than Nobiletin | [4] | |
| HCT116 (Colon Cancer) | Apoptosis Induction | Synergistic effect with curcumin | [5] | |
| HT-29 (Colon Cancer) | Growth Inhibition | More potent than Nobiletin | [3] |
Anti-inflammatory Activity
The anti-inflammatory effects of nobiletin metabolites are well-documented, with studies indicating that demethylation enhances this activity. Comparative analyses have shown that 3',4'-DDMN is a potent inhibitor of key inflammatory mediators.
| Compound | Model | Key Findings | Reference |
| 3'-DMN | Not directly compared in available literature | Implied to have anti-inflammatory effects as a nobiletin metabolite | [6] |
| 3',4'-DDMN | TPA-induced mouse skin inflammation | Effectively inhibited iNOS, COX-2, and ODC expression; Reduced nuclear translocation of NF-κB | |
| RAW 264.7 macrophages | More potent than nobiletin in inhibiting pro-inflammatory mediators | [6] |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 3'-DMN and its metabolites on cancer cell lines.[7][8][9]
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 3'-DMN and 3',4'-DDMN for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
NF-κB Activation Assay (Western Blot for IκBα Degradation)
This protocol is used to determine the effect of 3'-DMN and its metabolites on the NF-κB signaling pathway, a key regulator of inflammation.[10][11][12][13][14]
Signaling Pathway:
References
- 1. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Inhibitory effects of nobiletin and its major metabolites on lung tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isnff-jfb.com [isnff-jfb.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. broadpharm.com [broadpharm.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 14. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Polymethoxyflavone Metabolites: Unveiling Structure-Activity Relationships
A deep dive into the metabolic fate of polymethoxyflavones (PMFs) reveals a fascinating interplay between their chemical structure and biological activity. This guide offers a comparative study of PMF metabolites, providing researchers, scientists, and drug development professionals with essential data on their formation, pharmacokinetic profiles, and functional implications.
Polymethoxyflavones, a unique class of flavonoids predominantly found in citrus peels, have garnered significant attention for their wide-ranging health benefits, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] However, the biological activity of these compounds is intrinsically linked to their metabolism within the body. Emerging evidence strongly suggests that the metabolites of PMFs, particularly hydroxylated polymethoxyflavones (OH-PMFs), often exhibit more potent biological effects than their parent compounds.[3][4] This guide synthesizes key findings from recent studies to provide a comparative overview of PMF metabolism.
The Influence of Structure on Metabolism and Bioavailability
The metabolic pathway and subsequent bioavailability of PMFs are heavily dictated by the number and position of their methoxy and hydroxyl groups.[5][6] The presence of multiple methoxy groups generally enhances metabolic stability and membrane permeability compared to their polyhydroxyflavone counterparts.[7] However, it is the enzymatic demethylation and subsequent conjugation that give rise to a diverse array of metabolites.
A comprehensive analysis of orange peel extract administration in mice identified a remarkable 87 PMF metabolites, primarily consisting of demethylated forms and their glucuronate and sulfate conjugates.[8][9] This highlights the extensive biotransformation that PMFs undergo.
Structurally, the absence of a methoxy group at the C-5 position has been shown to be a crucial factor for enhanced penetration into the brain, suggesting that specific structural motifs can influence tissue distribution.[9][10][11] Conversely, PMFs with hydroxyl groups tend to be more potent in their biological activities but may be cleared from the plasma more rapidly.[1][5] In one study, several hydroxylated PMFs were undetectable in rat plasma, while their non-hydroxylated precursors were readily detected.[5][6][7] This suggests that non-hydroxylated PMFs can act as prodrugs, being metabolized into their more active hydroxylated forms within tissues.[1]
Comparative Pharmacokinetics of Polymethoxyflavones
The pharmacokinetic profiles of PMFs are diverse and contingent on their specific chemical structures. The following table summarizes key pharmacokinetic parameters for a selection of PMFs in rat plasma, illustrating the impact of hydroxylation on their detection.
| Compound Category | Specific Compounds | Detectability in Rat Plasma |
| Non-Hydroxylated PMFs | 3,5,7,4′-Tetramethoxyflavone, 5,6,7,4′-tetramethylflavone, 3,7,3′,4′-tetramethoxyflavone, 5,7,3′,4′-tetramethoxyflavone, 3,5,7,2′,4′-pentamethoxyflavone, 3,5,7,3′,4′-pentamethoxyflavone, 3,5,7,3′,4′,5′-hexamethoxylflavone | Detectable[5][7] |
| Hydroxylated PMFs (OH-PMFs) | 5-hydroxy-3,7,2′,4′-tetramethoxyflavone, 5-hydroxy-3,7,3′,4′-tetramethoxyflavone, 3-hydroxy-5,7,3′,4′-tetramethylflavone, 5-hydroxy-3,7,3′,4′,5′-pentamethoxyflavone, 3-hydroxy-5,7,3′,4′,5′-pentamethoxyflavone | Undetectable[5][7] |
Enhanced Bioactivity of PMF Metabolites
A consistent finding across multiple studies is the superior biological activity of PMF metabolites compared to the parent compounds. For instance, the hydroxylated metabolites of nobiletin and tangeretin have demonstrated significantly greater anti-inflammatory and anti-cancer effects.[4] The cytotoxicity of OH-PMFs against various cancer cell lines, including HeLa, A549, HepG2, and HCT116, was found to be significantly more potent than that of their non-hydroxylated counterparts.[1][7]
This enhanced activity is often attributed to the increased ability of the hydroxyl groups to interact with cellular targets. One study highlighted that tangeretin and its metabolites could synergistically enhance the cytotoxicity of the chemotherapeutic agent mitoxantrone, partly through the activation of the PTEN/AKT signaling pathway.[12][13]
Experimental Protocols
A summary of the key experimental methodologies employed in the cited studies is provided below to aid in the design and interpretation of future research.
Animal Studies and Sample Collection
-
Animal Models: Male CF-1 mice and rats are commonly used models for pharmacokinetic and metabolism studies.[3]
-
Administration: PMFs are typically administered orally, often as part of a standard diet or via oral gavage.[3][8]
-
Sample Collection: Biological samples, including blood, urine, and various tissues (e.g., brain, liver, colon), are collected at specified time points for analysis.[3][8]
Metabolite Identification and Quantification
-
Extraction: Metabolites are extracted from biological matrices using techniques such as liquid-liquid extraction with solvents like ethyl acetate.[3]
-
Analytical Technique: High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) or electrochemical detection (ECD) is the gold standard for the separation, identification, and quantification of PMF metabolites.[3][8]
-
Chromatographic Conditions: A typical HPLC setup involves a C18 column with a gradient elution using a mobile phase consisting of an aqueous solution with formic acid and an organic solvent like acetonitrile.[7]
The following diagram illustrates a general workflow for the analysis of PMF metabolites.
Signaling Pathways Modulated by PMF Metabolites
The enhanced bioactivity of PMF metabolites is rooted in their ability to modulate key cellular signaling pathways. The anti-cancer effects of tangeretin, for example, have been linked to the activation of the PTEN/AKT pathway, a critical regulator of cell growth, proliferation, and apoptosis.
The following diagram depicts the inhibitory effect of tangeretin on the AKT signaling pathway, leading to reduced cell survival and proliferation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Validating 3'-Demethylnobiletin-Induced Apoptosis
For researchers, scientists, and drug development professionals investigating the therapeutic potential of 3'-Demethylnobiletin (3'-DMN), also known as 5-Demethylnobiletin (5-DMN), a critical step is the rigorous validation of its apoptosis-inducing capabilities. This guide provides a comparative analysis of 3'-DMN-induced apoptosis against other well-established apoptosis inducers, namely nobiletin, camptothecin, and Tumor Necrosis Factor-alpha (TNF-α). The information is supported by experimental data, detailed protocols for key validation assays, and visual diagrams of the signaling pathway and experimental workflows.
Comparative Analysis of Apoptosis Induction
The following table summarizes the quantitative data on the apoptotic effects of this compound and its alternatives across various cancer cell lines. It is important to note that the experimental conditions, such as cell line, compound concentration, and treatment duration, vary between studies, which should be considered when making direct comparisons.
| Compound | Cell Line | Concentration | Treatment Time | Apoptotic Cell Population (%) | Key Findings & Citations |
| This compound (5-DMN) | U87-MG (Glioblastoma) | 50 µM | 48h | ~35% | Significantly increased apoptosis by upregulating Bax, downregulating Bcl-2, and activating caspases-3 and -9.[1][2] |
| A172 (Glioblastoma) | 50 µM | 48h | ~30% | Induced apoptosis through inhibition of ERK1/2, AKT, and STAT3 signaling pathways.[2] | |
| U251 (Glioblastoma) | 50 µM | 48h | ~25% | Demonstrated a dose-dependent increase in the apoptotic rate.[1][2] | |
| Nobiletin | HL-60 (Leukemia) | Not Specified | Not Specified | Not Specified | Induced apoptosis through activation of caspase-8, -9, and -3.[3] |
| MDA-MB-468 (Breast Cancer) | Not Specified | Not Specified | Not Specified | Induced apoptosis by reducing Bcl-xL expression.[4] | |
| MCF-7 (Breast Cancer) | 100 µM | 24h | 2.4-fold increase | Significantly increased the percentage of apoptotic cells.[5][6] | |
| SNU-16 (Gastric Cancer) | Not Specified | Not Specified | Not Specified | Increased the Bax/Bcl-2 ratio and activated caspase-9 and -3.[7] | |
| Camptothecin | HeLa (Cervical Cancer) | 0.05 µg/mL (IC50) | Not Specified | Not Specified | Induced apoptosis at lower concentrations. |
| HEp-2 (Pharyngeal Carcinoma) | 0.05 µg/mL (IC50) | 24h | Not Specified | Showed a narrow distance between apoptotic and necrotic effects. | |
| TNF-α | Daudi (Lymphoma) | Not Specified | 6h | 60% (nick translation positive) | Induced apoptosis without typical DNA laddering.[8] |
| SCC-13 (Squamous Cell Carcinoma) | Not Specified | 48h (with 5FU) | 2.9-fold increase | Enhanced 5-fluorouracil-induced apoptosis.[9] | |
| HaCaT (Keratinocytes) | Not Specified | 48h (with 5FU) | 3.4-fold increase | Synergistically induced apoptosis with 5-fluorouracil.[9] |
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells, particularly in glioblastoma, by modulating key signaling pathways that regulate cell survival and death. The diagram below illustrates the proposed mechanism of action.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Validating Apoptosis
A systematic workflow is crucial for the comprehensive validation of apoptosis. The following diagram outlines a typical experimental process for assessing the apoptotic effects of a compound like this compound.
Caption: Experimental workflow for validating apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a general guideline and may require optimization based on the specific cell line and experimental conditions.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by FITC-conjugated Annexin V. Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membrane integrity, thus marking late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound or control compounds for the specified duration.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with ice-cold PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data analysis will quadrant the cell population into:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as cleaved caspases (e.g., caspase-3, caspase-9), and members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
References
- 1. 5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells [frontiersin.org]
- 3. Nobiletin suppresses the proliferation and induces apoptosis involving MAPKs and caspase-8/-9/-3 signals in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative and apoptosis-inducing activity of nobiletin against three subtypes of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. brieflands.com [brieflands.com]
- 7. Anti-tumour effects of nobiletin, a citrus flavonoid, on gastric cancer include: antiproliferative effects, induction of apoptosis and cell cycle deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TNF-alpha-induced apoptosis in Daudi cells: multiparametric analysis [air.unipr.it]
- 9. karger.com [karger.com]
Validating the On-Target Effects of 3'-Demethylnobiletin: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of 3'-Demethylnobiletin (3'-DMNB), a metabolite of the citrus flavonoid nobiletin. While direct siRNA validation studies for 3'-DMNB are limited, this document outlines how siRNA-mediated gene silencing of its putative targets can be used to corroborate its pharmacological activities. The guide presents a comparative analysis of the effects of 3'-DMNB and its parent compound, nobiletin, alongside the outcomes of siRNA-mediated knockdown of key signaling proteins. Detailed experimental protocols and visual workflows are provided to facilitate the design and implementation of validation studies.
Overview of this compound and its Purported Targets
This compound (3'-DMNB) is a major metabolite of nobiletin, a polymethoxyflavone found in citrus peels. Both nobiletin and its metabolites have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. The on-target effects of these compounds are attributed to their modulation of several key signaling pathways.
Based on studies of nobiletin and its derivatives, the primary molecular targets and pathways influenced by 3'-DMNB are believed to include:
-
PI3K/Akt Signaling Pathway: A crucial pathway in cell survival, proliferation, and metabolism.
-
STAT3 Signaling Pathway: Involved in cell growth, differentiation, and apoptosis.
-
MAPK/ERK Signaling Pathway: Regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.
-
AMPK Signaling Pathway: A central regulator of cellular energy homeostasis.
-
NF-κB Signaling Pathway: A key mediator of inflammatory responses.
-
PKA and p38 MAPK Signaling Pathways: Implicated in the regulation of thermogenesis through Uncoupling Protein 1 (UCP1).
-
Retinoid Acid Receptor-Related Orphan Receptors (RORs): Nuclear receptors involved in regulating circadian rhythm and metabolism.
Small interfering RNA (siRNA) offers a powerful tool to validate these targets by specifically silencing the expression of the corresponding genes. By comparing the phenotypic and molecular effects of 3'-DMNB treatment with those of siRNA-mediated knockdown, researchers can gain greater confidence in the compound's on-target activity.
Comparative Analysis: 3'-DMNB/Nobiletin vs. siRNA Knockdown
This section provides a comparative summary of the reported effects of 3'-DMNB or nobiletin and the corresponding effects of siRNA-mediated knockdown of their putative targets.
| Target Pathway | Effect of 3'-DMNB/Nobiletin Treatment | Effect of siRNA-Mediated Knockdown of Key Target |
| PI3K/Akt | Nobiletin inhibits the phosphorylation of Akt in a dose-dependent manner in various cancer cell lines.[1] | siRNA-mediated knockdown of Akt leads to decreased cell viability and proliferation. |
| STAT3 | Nobiletin decreases the phosphorylation of STAT3 in renal carcinoma and breast cancer cells.[2][3] | STAT3 siRNA inhibits the expression of downstream targets like PD-L1 and reduces cell viability.[4] |
| MAPK/ERK | Nobiletin inhibits the phosphorylation of MEK and ERK in a concentration-dependent manner in glioma cells.[5] | siRNA targeting ERK1/2 can lead to a reduction in cell proliferation. |
| AMPK | Nobiletin increases the phosphorylation of AMPK in HepG2 cells, suggesting activation of the pathway.[6][7] | Knockdown of AMPKα subunits can inhibit metabolic maturation and fatty acid uptake in cardiomyocytes. |
| NF-κB | Nobiletin inhibits the nuclear translocation of NF-κB subunits (p65 and p50) and suppresses the expression of NF-κB target genes.[8][9] | siRNA targeting NF-κB p65 attenuates inflammatory responses and the expression of pro-inflammatory cytokines. |
| PKA/p38 MAPK/UCP1 | 3'-DMNB increases UCP1 mRNA expression, an effect potentially mediated by the PKA and p38 MAPK pathways.[10] | siRNA-mediated knockdown of p38 MAPK can reduce the production of inflammatory cytokines. |
| RORs | Nobiletin has been identified as an agonist of RORα and RORγ nuclear receptors.[11] | Knockdown of RORα can affect the expression of target genes involved in metabolism and circadian rhythm. |
Quantitative Data Comparison
The following tables present a more detailed, quantitative comparison of the effects of nobiletin and siRNA-mediated knockdown on specific molecular markers and cellular processes. Due to limited direct quantitative data for 3'-DMNB, data for nobiletin is used as a proxy in many instances.
Table 1: Effects on Protein Phosphorylation and Expression
| Target Protein | Treatment | Cell Line | Concentration/Dose | Observed Effect | Citation |
| p-Akt | Nobiletin | PC-3 | 80 µM | Down-regulated to 56% of control | [1] |
| p-Akt | Nobiletin | DU-145 | 80 µM | Down-regulated to 51% of control | [1] |
| p-STAT3 | Nobiletin | ACHN | 120 µM | Decreased phosphorylation | [2] |
| p-STAT3 | Nobiletin | MCF-7 | 25 µM | Decreased phosphorylation | [3] |
| p-ERK | Nobiletin | K562 | 80 µM | Time-dependent decrease in phosphorylation | [12] |
| p-AMPK | Nobiletin | HepG2 | 10 µM | 1.8-fold increase in phosphorylation | [7] |
| STAT3 (mRNA) | STAT3 siRNA | HepG2 | - | Significant reduction in mRNA levels | [13] |
| Akt (protein) | Akt siRNA | U251 | - | 80% decrease in protein level |
Table 2: Effects on Gene Expression
| Target Gene | Treatment | Cell Line | Concentration/Dose | Observed Effect | Citation |
| UCP1 (mRNA) | 3'-DMNB | HB2 adipocytes | - | Increased mRNA expression | [10] |
| PD-L1 (protein) | STAT3 siRNA + Nobiletin | A549 | 30 pM + 200 µM | Significant decrease in PD-L1 expression | [4] |
| TNF-α, IL-6, IL-1β (mRNA) | Nobiletin | C2C12 | 100 µM | Significant decrease in expression | [9] |
Table 3: Effects on Cellular Processes
| Cellular Process | Treatment | Cell Line | Concentration/Dose | Observed Effect | Citation |
| Cell Viability | Nobiletin | PC-3 | 160 µM | Reduced to 46% of control | [1] |
| Cell Viability | Nobiletin + mTOR siRNA | PANC-1 | Various | Enhanced growth inhibition compared to nobiletin alone | [14] |
| Cell Proliferation | RPL21 siRNA | Pancreatic Cancer Cells | 40 nM | Inhibition of DNA replication and G1 arrest | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the on-target effects of 3'-DMNB using siRNA.
siRNA Transfection and Western Blot Analysis
Objective: To determine the effect of siRNA-mediated knockdown of a target protein on its expression level and the phosphorylation status of downstream effectors.
Protocol:
-
Cell Seeding: Seed cells (e.g., 2 x 10^5 cells/well in a 6-well plate) in antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS) and incubate at 37°C in a CO2 incubator until they reach 60-80% confluency.[16]
-
siRNA Complex Preparation:
-
For each transfection, dilute 20-80 pmols of the target-specific siRNA duplex into 100 µL of siRNA Transfection Medium.[16]
-
In a separate tube, dilute 2-8 µL of a suitable siRNA Transfection Reagent into 100 µL of siRNA Transfection Medium.[16]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.[16]
-
-
Transfection:
-
Wash the cells once with siRNA Transfection Medium.[17]
-
Add the siRNA-transfection reagent complex to the cells and incubate for 5-7 hours at 37°C in a CO2 incubator.[17]
-
Add normal growth medium containing 2x the normal serum and antibiotic concentration and incubate for an additional 18-24 hours.[17]
-
-
3'-DMNB Treatment (if applicable): After the initial transfection period, replace the medium with fresh medium containing the desired concentration of 3'-DMNB or vehicle control and incubate for the desired treatment time.
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in 1x electrophoresis sample buffer.[16]
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for the target protein, its phosphorylated form, and relevant downstream effectors. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of 3'-DMNB treatment and/or siRNA knockdown on cell viability and proliferation.
Protocol:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate and perform siRNA transfection as described in section 4.1, scaling down the volumes appropriately.[15]
-
3'-DMNB Treatment: After transfection, treat the cells with various concentrations of 3'-DMNB or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Luciferase Reporter Assay for Transcription Factor Activity
Objective: To measure the effect of 3'-DMNB on the transcriptional activity of a specific transcription factor (e.g., NF-κB, STAT3).
Protocol:
-
Co-transfection: Co-transfect cells in a multi-well plate with a luciferase reporter vector containing the specific transcription factor response element and a control vector expressing a different reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency.[18]
-
3'-DMNB Treatment: After transfection, treat the cells with 3'-DMNB or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[19]
-
Luciferase Activity Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The resulting ratio reflects the specific activity of the transcription factor.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Figure 1: Simplified PI3K/Akt signaling pathway showing points of intervention for 3'-DMNB and siRNA.
Figure 2: General experimental workflow for validating the on-target effects of 3'-DMNB using siRNA.
Alternative and Complementary Validation Methods
While siRNA is a powerful tool, a multi-faceted approach to target validation is recommended. Other methods that can be used to confirm the on-target effects of 3'-DMNB include:
-
Chemical Inhibitors/Activators: Utilizing well-characterized small molecule inhibitors or activators of the putative target proteins can provide corroborating evidence. For instance, the effects of 3'-DMNB on the PI3K/Akt pathway can be compared to the effects of known PI3K inhibitors like LY294002.[20]
-
CRISPR/Cas9 Gene Editing: For more permanent and complete gene knockout, the CRISPR/Cas9 system can be employed to generate cell lines lacking the target gene.
-
Thermal Shift Assays (DSF): This biophysical technique can be used to assess the direct binding of 3'-DMNB to a purified target protein.
-
Enzyme Activity Assays: For targets that are enzymes, direct measurement of enzyme activity in the presence and absence of 3'-DMNB can confirm its inhibitory or activating effects.
By combining data from 3'-DMNB treatment, siRNA-mediated knockdown, and other validation techniques, researchers can build a robust body of evidence to confirm the on-target effects of this promising natural compound. This comprehensive approach is essential for advancing our understanding of its mechanism of action and for its potential development as a therapeutic agent.
References
- 1. Nobiletin suppresses cell viability through AKT Pathways in PC-3 and DU-145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nobiletin Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nobiletin Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nobiletin induces inhibitions of Ras activity and mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling to suppress cell proliferation in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nobiletin Inhibits Hepatic Lipogenesis via Activation of AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The citrus flavonoid nobiletin confers protection from metabolic dysregulation in high-fat-fed mice independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nobiletin Inhibits IL-1β-Induced Inflammation in Chondrocytes via Suppression of NF-κB Signaling and Attenuates Osteoarthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nobiletin can play a role in improving inflammation by inhibiting the NF-kB and MAPK pathways in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nobiletin: targeting the circadian network to promote bioenergetics and healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nobiletin Promotes Megakaryocytic Differentiation through the MAPK/ERK-Dependent EGR1 Expression and Exerts Anti-Leukemic Effects in Human Chronic Myeloid Leukemia (CML) K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | RPL21 siRNA Blocks Proliferation in Pancreatic Cancer Cells by Inhibiting DNA Replication and Inducing G1 Arrest and Apoptosis [frontiersin.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Bioavailability of Nobiletin and its Metabolite, 3'-Demethylnobiletin
A comprehensive guide for researchers and drug development professionals on the comparative bioavailability, experimental methodologies, and relevant signaling pathways of nobiletin and its primary metabolite, 3'-Demethylnobiletin (3'-DMN).
Nobiletin, a polymethoxylated flavone found in citrus peels, has garnered significant interest for its wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, the therapeutic potential of nobiletin is intrinsically linked to its bioavailability and metabolic fate. Upon oral administration, nobiletin undergoes extensive metabolism, primarily through demethylation, giving rise to several metabolites, with this compound (3'-DMN) being one of the most significant. This guide provides a detailed comparison of the available bioavailability data for nobiletin and an analysis of 3'-DMN's role as a key bioactive metabolite.
Quantitative Bioavailability Data
Direct comparative studies on the oral bioavailability of 3'-DMN are currently unavailable in the scientific literature. Research has predominantly focused on the pharmacokinetics of the parent compound, nobiletin. The data presented below summarizes key pharmacokinetic parameters for nobiletin from in vivo studies. The presence and activity of 3'-DMN are discussed as outcomes of nobiletin's metabolism.
| Compound | Administration Route | Dosage | Vehicle | Tmax (h) | Cmax (µg/mL) | Absolute Oral Bioavailability (%) | Species | Reference |
| Nobiletin | Oral | 50 mg/kg | Oil Suspension | ~1 | 0.54 ± 0.09 | ~20% | Rat | [1] |
| Nobiletin | Oral | Not Specified | Emulsion | ~6 | 1.31 ± 0.38 | ~49% | Rat | [1] |
| Nobiletin | Oral | Not Specified | Oil Suspension | - | - | 22.37 ± 4.52 | Lean Rat | [2] |
| Nobiletin | Oral | Not Specified | Oil Suspension | - | - | 18.67 ± 4.80 | Obese Rat | [2] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to determine the bioavailability of nobiletin.
Study 1: Assessment of Oral Bioavailability and Biotransformation of Emulsified Nobiletin
-
Objective: To compare the bioavailability of nobiletin administered in an oil suspension versus an emulsion.
-
Animal Model: Male Sprague-Dawley rats.
-
Administration:
-
Oral gavage of nobiletin in an oil suspension.
-
Oral gavage of nobiletin in an emulsion.
-
Intravenous administration to determine absolute bioavailability.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of nobiletin and its metabolites were quantified using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: The area under the curve (AUC) was calculated to determine the extent of drug absorption. Absolute bioavailability was calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[1]
Study 2: Comparative Analyses of Bioavailability, Biotransformation, and Excretion of Nobiletin in Lean and Obese Rats
-
Objective: To investigate the differences in nobiletin bioavailability between lean and high-fat diet-induced obese rats.
-
Animal Model: Male Sprague-Dawley rats (lean and obese).
-
Administration:
-
Oral administration of nobiletin.
-
Intravenous injection of nobiletin.
-
-
Sample Collection: Plasma, urine, and feces were collected over a specified period.
-
Analytical Method: Analysis of nobiletin and its demethylated metabolites was performed using HPLC.
-
Pharmacokinetic Analysis: Absolute oral bioavailability was determined by comparing the AUC after oral and intravenous administration.[2]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates a typical workflow for an in vivo study assessing the oral bioavailability of a compound like nobiletin.
Caption: Workflow of an in vivo bioavailability study.
Nobiletin Metabolism and Signaling Pathway
Nobiletin is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of demethylated metabolites, including 3'-DMN. Both nobiletin and its metabolites can influence various signaling pathways.
Caption: Nobiletin metabolism and subsequent cellular effects.
Discussion and Conclusion
The available evidence indicates that nobiletin itself has moderate oral bioavailability, which can be significantly influenced by the formulation. Emulsification has been shown to more than double the bioavailability of nobiletin compared to an oil suspension.[1] This suggests that the solubility and absorption of nobiletin are key limiting factors.
While direct pharmacokinetic data for 3'-DMN is lacking, its formation as a major metabolite of nobiletin is well-established.[3] Studies have shown that nobiletin is rapidly metabolized, and its demethylated metabolites, including 3'-DMN, are readily detected in plasma and various tissues.[4] Interestingly, some research suggests that these metabolites may possess equal or even greater biological activity than the parent nobiletin. For instance, both nobiletin and 3'-DMN have been shown to promote mitochondrial membrane potential in brown adipocytes, indicating a role in thermogenesis.[5][6]
References
- 1. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Nobiletin and 3′-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation [jstage.jst.go.jp]
- 4. scilit.com [scilit.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Absorption, distribution, metabolism and excretion pharmacogenomics of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Potential: A Comparative Guide to the Molecular Docking of 3'-Demethylnobiletin with Key Protein Targets
For researchers, scientists, and professionals in drug development, understanding the molecular interactions between a potential therapeutic compound and its protein targets is paramount. This guide provides a comparative analysis of the theoretical binding affinities of 3'-Demethylnobiletin, a citrus-derived flavonoid, with a panel of critical protein targets implicated in cancer and inflammation. Due to the limited availability of direct experimental docking data for this compound, this guide presents a proposed molecular docking study, offering valuable insights into its potential therapeutic mechanisms.
As a metabolite of the well-studied flavonoid Nobiletin, this compound (3'-DMN) has garnered interest for its potential anti-inflammatory and anti-cancer properties.[1][2] Molecular docking simulations serve as a powerful computational tool to predict the binding orientation and affinity of a ligand to a protein's active site, providing a foundation for further experimental validation. This guide outlines a proposed in silico investigation of 3'-DMN's interaction with key proteins involved in pivotal signaling pathways, including PI3K/Akt/mTOR and Src/FAK/STAT3, as well as crucial inflammatory mediators like iNOS and COX-2, and the transcription factor NF-κB.
Comparative Docking Analysis: this compound vs. Nobiletin
To provide a relevant benchmark, this guide includes a comparison with Nobiletin, the parent compound of 3'-DMN. While comprehensive docking data for Nobiletin across all selected targets is not uniformly available in the public domain, this guide leverages existing data where possible and proposes a concurrent docking analysis for a direct and robust comparison. A previously reported molecular docking study of nobiletin with PI3K revealed a binding score of -8.0 kcal/mol, indicating a favorable interaction.[3]
Table 1: Proposed Molecular Docking Results for this compound and Nobiletin with Target Proteins
| Target Protein | PDB ID | Proposed Binding Energy (kcal/mol) - this compound | Proposed Binding Energy (kcal/mol) - Nobiletin | Predicted Interacting Residues (this compound) |
| PI3Kα | 6PYS | -8.5 | -8.0[3] | VAL851, GLU849, ILE848, ILE932 |
| Akt1 | 3O96 | -7.9 | -7.5 | LYS179, GLU198, THR211, ASP292 |
| mTOR | 4JT5 | -9.2 | -8.8 | LYS2187, ILE2239, TRP2238, TYR2225 |
| Src | 2SRC | -8.1 | -7.8 | LEU273, VAL281, LYS295, MET341 |
| FAK | 2J0J | -7.6 | -7.2 | LYS454, GLU471, ILE428, VAL503 |
| STAT3 | 6NJS | -8.8 | -8.3 | LYS591, GLU638, SER636, ARG609 |
| iNOS | 2NSI | -7.3 | -6.9 | GLN257, TRP366, MET368, TYR367 |
| COX-2 | 5F19 | -9.5 | -9.1 | TYR355, ARG513, VAL523, SER353 |
| NF-κB (p50/p65) | 1VKX | -8.3 | -7.9 | ARG57(p65), LYS147(p50), GLN221(p50), CYS59(p65) |
Note: The binding energies and interacting residues for this compound and the comparative values for Nobiletin (where not cited) are hypothetical and based on the anticipated outcomes of a molecular docking study. These values are intended for illustrative purposes to guide future research.
Experimental Protocols: A Blueprint for In Silico Investigation
The following outlines a detailed methodology for a comprehensive molecular docking study of this compound.
1. Protein and Ligand Preparation:
-
Protein Structures: The three-dimensional crystal structures of the human target proteins will be retrieved from the Protein Data Bank (PDB). Water molecules, co-crystallized ligands, and non-essential ions will be removed. Hydrogen atoms will be added, and the protein structures will be energy minimized using a suitable force field (e.g., CHARMm).
-
Ligand Structures: The 3D structure of this compound and Nobiletin will be generated and optimized using appropriate software (e.g., ChemDraw, Avogadro) to obtain the lowest energy conformation.
2. Molecular Docking Simulation:
-
Software: A widely validated docking program such as AutoDock Vina or Schrödinger's Glide will be employed.
-
Grid Box Generation: A grid box will be defined to encompass the active site of each target protein, ensuring that the ligand has sufficient space to orient itself.
-
Docking Execution: The docking simulations will be performed using the Lamarckian Genetic Algorithm for AutoDock Vina or the appropriate algorithm for other software, with a set number of runs to ensure conformational sampling.
-
Analysis of Results: The results will be analyzed based on the binding energy (in kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein. The pose with the lowest binding energy will be considered the most favorable.
3. Visualization:
-
The protein-ligand interactions will be visualized using software such as PyMOL or Discovery Studio to generate 2D and 3D representations of the binding modes.
Visualizing the Pathways and Processes
To better understand the context of this proposed research, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: Key signaling pathways potentially targeted by this compound.
References
Nobiletin and its Metabolites: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Nobiletin, a polymethoxylated flavone found abundantly in citrus peels, has garnered significant scientific interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. However, emerging evidence suggests that its metabolites, formed through demethylation in the body, may exhibit equal or even greater potency. This guide provides a comparative analysis of the structure-activity relationships of nobiletin and its primary metabolites, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Data Presentation: Comparative Biological Activity
The primary metabolic pathway for nobiletin is demethylation, leading to various hydroxylated metabolites. The position and number of hydroxyl groups significantly influence biological activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of nobiletin and its key metabolites across different cancer cell lines, highlighting the superior potency of certain metabolites.
| Compound | Biological Activity | Cell Line | IC50 Value (µM) | Reference(s) |
| Nobiletin | Anti-proliferation | HT-29 (Colon Cancer) | 46.2 - 46.5 | [1] |
| Anti-proliferation | HCT-116 (Colon Cancer) | 37 | [1] | |
| Anti-proliferation | Caco-2 (Colon Cancer) | 40 (at 72h) | [2][3] | |
| Anti-proliferation | A549 (Lung Cancer) | 23.82 µg/mL | [4] | |
| Anti-proliferation | MCF-7 (Breast Cancer) | 59.8 (at 72h), 124.5 | [3][4] | |
| Inhibition of NO Production | RAW 264.7 Macrophages | 27 | [5] | |
| 5-Demethylnobiletin (5-DMN) | Anti-proliferation | HT-29 (Colon Cancer) | 22 | [1] |
| Anti-proliferation | HCT-116 (Colon Cancer) | 8.4 | [1] | |
| 4'-Demethylnobiletin (4'-DMN) | Anti-cancer | Lung Cancer Cells | More potent than Nobiletin | [6][7] |
| 3',4'-Didemethylnobiletin (3',4'-DMN) | Anti-cancer | Lung Cancer Cells | More potent than Nobiletin | [6][7] |
| Anti-inflammatory | Mouse Skin | Effective Inhibition | [8] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay methodology.
The data consistently indicates that demethylated metabolites, particularly at the 5 and 4' positions, exhibit enhanced anti-proliferative activity compared to the parent compound, nobiletin.[1][9] For instance, 5-demethylnobiletin (5-DMN) is significantly more potent in inhibiting the growth of colon cancer cells like HCT-116 and HT-29.[1] Similarly, metabolites such as 4'-DMN and 3',4'-DMN show stronger antitumor activity in lung cancer models than nobiletin itself.[6][7] This suggests that the presence of a hydroxyl group at these specific positions is crucial for enhancing biological efficacy, a key consideration for drug design and development.
Mandatory Visualizations
To illustrate the complex biological processes influenced by nobiletin and its metabolites, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for comparing the bioactivity of nobiletin and its metabolites.
Caption: Nobiletin and its metabolites inhibit the pro-inflammatory NF-κB signaling pathway.[10][11][12][13]
References
- 1. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory effects of nobiletin and its major metabolites on lung tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antitumor promotional effects of a novel urinary metabolite, 3',4'-didemethylnobiletin, derived from nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Demethylnobiletin more potently inhibits colon cancer cell growth than nobiletin in vitro and in vivo | Journal of Food Bioactives [isnff-jfb.com]
- 10. Nobiletin, a NF‐κB signaling antagonist, promotes BMP‐induced bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of nobiletin on the MAPK/NF-κB signaling pathway in the synovial membrane of rats with arthritis induced by collagen - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nobiletin Inhibits IL-1β-Induced Inflammation in Chondrocytes via Suppression of NF-κB Signaling and Attenuates Osteoarthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Nobiletin and 3'-Demethylnobiletin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the citrus flavonoid nobiletin and its primary metabolite, 3'-demethylnobiletin. The information presented herein is supported by experimental data from various in vivo studies, with a focus on their absorption, distribution, metabolism, and excretion (ADME) characteristics. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these compounds.
Executive Summary
Nobiletin, a polymethoxylated flavone found in citrus peels, has garnered significant interest for its diverse pharmacological activities. However, its therapeutic efficacy is largely influenced by its pharmacokinetic properties, particularly its low oral bioavailability and rapid metabolism. A key metabolic pathway for nobiletin is demethylation, leading to the formation of various metabolites, including this compound (3'-DMN). Emerging evidence suggests that these metabolites may possess greater biological activity than the parent compound. This guide synthesizes the current understanding of the pharmacokinetic profiles of both nobiletin and this compound to aid in the design of future preclinical and clinical studies.
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters for nobiletin and this compound, primarily derived from studies in rats. It is important to note that direct pharmacokinetic data for orally administered this compound is limited in the current literature. The data for this compound is presented as a metabolite following nobiletin administration.
Table 1: Pharmacokinetic Parameters of Nobiletin in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Absolute Bioavailability (%) | Reference |
| Oil Suspension | 100 | 0.54 ± 0.09 | 1 | - | ~20 | [1] |
| Emulsion | 100 | 1.31 ± 0.38 | 6 | - | ~49 | [2] |
| 0.5% CMC Solution | 100 | - | - | - | 22.37 ± 4.52 (lean rats) | [3][4] |
| 0.5% CMC Solution | 100 | - | - | - | 18.67 ± 4.80 (obese rats) | [3][4] |
| Single Dose | 50 | 1.78 | 1 | 7.49 | - | [5] |
| Co-administered with Anemarsaponin BII | 50 | 2.31 ± 0.07 | 1.83 ± 1.17 | 28.84 ± 1.34 | - | [6] |
Table 2: Plasma Concentrations of this compound as a Metabolite of Nobiletin in Rats (Oral Administration)
| Nobiletin Formulation | Nobiletin Dose (mg/kg) | 3'-DMN Cmax (ng/mL) | 3'-DMN Tmax (h) | 3'-DMN AUC (ng·h/mL) | Notes | Reference |
| Oil Suspension | 50 | ~150 | ~2 | ~1000 | Approximate values from graphical data. 3'-DMN is a major metabolite. | [7] |
| Emulsion | - | Higher than oil suspension | - | Higher than oil suspension | Emulsification improved the formation and bioavailability of 4'-demethylnobiletin, another major metabolite. | [2] |
| 0.5% CMC Solution | 100 | Lower than other metabolites | - | - | In obese rats, 4'-DMN and 3',4'-DDMN were the most abundant fecal metabolites. | [3][4] |
Note: Direct pharmacokinetic parameters for this compound following its oral administration were not available in the reviewed literature. The data presented reflects its concentration as a metabolite.
Detailed Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from studies utilizing rodent models. Below are generalized experimental protocols based on the cited literature.
1. Animal Models and Administration
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.[8]
-
Acclimatization: Animals are typically acclimatized for at least one week under controlled conditions (temperature, humidity, and light/dark cycle) with free access to food and water.
-
Fasting: Animals are often fasted overnight (approximately 12 hours) before oral administration of the test compounds, with continued access to water.
-
Formulation: Nobiletin is often administered as a suspension in vehicles like corn oil, 0.5% carboxymethylcellulose (CMC) solution, or as an emulsion to improve solubility.[2][3]
-
Administration: Oral administration is typically performed via gavage. Intravenous administration, when performed for bioavailability studies, is usually done via the tail vein.
2. Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration from the tail vein or another appropriate site into heparinized tubes.
-
Plasma Separation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Sample Preparation for Analysis: A protein precipitation method is commonly employed for plasma samples. This involves adding a solvent like acetonitrile or methanol to the plasma sample, followed by vortexing and centrifugation to precipitate proteins. The supernatant is then collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.
3. Analytical Methodology: UPLC-MS/MS
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for quantifying nobiletin and its metabolites in biological matrices.
-
Chromatographic Separation: A C18 column is typically used for separation. The mobile phase usually consists of a gradient of an aqueous solution (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a mass spectrometer, often a triple quadrupole, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the parent compound and its metabolites.
Metabolism and Bioavailability
Nobiletin exhibits low oral bioavailability, which has been reported to be less than 1% in some cases, though formulations like emulsions can significantly improve this to around 49%.[2] The low bioavailability is attributed to its poor water solubility and extensive first-pass metabolism.
The primary metabolic pathway for nobiletin is demethylation, which is carried out by cytochrome P450 enzymes in the liver and intestines. This process leads to the formation of several demethylated metabolites, with this compound, 4'-demethylnobiletin, and 3',4'-didemethylnobiletin being the most prominent.[1] Studies have shown that the concentrations of these metabolites in plasma can be significantly higher than that of the parent nobiletin, suggesting that the biological activities attributed to nobiletin may, in part, be due to its metabolites.[7]
The gut microbiota also plays a crucial role in the metabolism of nobiletin, contributing to the formation of demethylated metabolites.[3][4]
Mandatory Visualizations
Caption: Metabolic pathway of nobiletin to its demethylated metabolites.
Caption: General experimental workflow for pharmacokinetic studies.
Conclusion
Nobiletin undergoes extensive metabolism, leading to the formation of various demethylated metabolites, including this compound. The available data suggests that these metabolites are present in significant concentrations in the plasma following nobiletin administration. While the pharmacokinetic profile of nobiletin is well-characterized, there is a clear need for studies that investigate the pharmacokinetics of this compound and other major metabolites when administered directly. Such studies would be invaluable in elucidating the specific contributions of these metabolites to the overall pharmacological effects of nobiletin and would facilitate the development of these compounds as potential therapeutic agents. Researchers are encouraged to consider the impact of formulation on bioavailability and to employ sensitive analytical techniques like UPLC-MS/MS for accurate quantification of both the parent compound and its metabolites.
References
- 1. Assessment of Oral Bioavailability and Biotransformation of Emulsified Nobiletin Using In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of oral bioavailability and biotransformation of nobiletin emulsion using <i>in vitro</i> and <i>in vivo</i> model [morressier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative Analyses of Bioavailability, Biotransformation, and Excretion of Nobiletin in Lean and Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permeability determination and pharmacokinetic study of nobiletin in rat plasma and brain by validated high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetic study on the interaction between nobiletin and anemarsaponin BII in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. Nobiletin and 3'-Demethyl Nobiletin Activate Brown Adipocytes upon β-Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3'-Demethylnobiletin: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds like 3'-Demethylnobiletin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also complies with regulatory standards. This guide provides a step-by-step operational plan for the safe and effective disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Ensure that all handling of the compound, especially during preparation for disposal, is conducted within a well-ventilated area or a fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many laboratory chemicals, must be carried out in accordance with local, regional, national, and international regulations.[1][2][3] The following protocol outlines the general steps for its proper disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container for this compound waste. The container must be sealable and in good condition.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.
-
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
For liquid waste, use a sealable, chemical-resistant container. For solid waste, such as contaminated gloves or paper towels, double-bagging in clearly labeled plastic bags is recommended.[4]
-
-
Spill Management:
-
In the event of a spill, first ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite or sand.[1]
-
Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
-
Container Management:
-
Empty containers that held this compound must be handled as hazardous waste as they may retain chemical residues.[1]
-
Thoroughly rinse the container with a suitable solvent (e.g., ethanol or acetone) at least three times. The rinsate must be collected and disposed of as hazardous chemical waste.[5]
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your local EHS guidelines.
-
-
Final Disposal:
-
The primary recommended method for the final disposal of this compound is incineration in an approved hazardous waste incinerator.[1] This should be managed by a licensed waste disposal company.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the collected waste. Provide them with a clear and accurate description of the waste.
-
Key Disposal Considerations
| Consideration | Guideline |
| Regulatory Compliance | All disposal activities must adhere to local, regional, and national regulations.[1][2][3] |
| Waste Segregation | Keep this compound waste separate from other chemical waste to prevent reactions. |
| Container Labeling | All waste containers must be clearly and accurately labeled with their contents. |
| Personal Protective Equipment | Always wear appropriate PPE (gloves, safety glasses, lab coat) when handling the chemical and its waste.[1] |
| Spill Neutralization | Have a spill kit with appropriate absorbent materials readily available.[1] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3'-Demethylnobiletin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of 3'-Demethylnobiletin (CAS No. 112448-39-2), a polymethoxyflavonoid compound utilized in scientific research. Adherence to these guidelines is critical to ensure personnel safety and proper experimental conduct.
Hazard Identification and Safety Summary
This compound, also known as 5-Demethylnobiletin, is classified as a toxic substance and should be handled with care by trained personnel only. It is a moderate to severe irritant to the skin and eyes.[1] In substantial quantities, it may cause significant health damage and can be fatal. All personnel must review the Safety Data Sheet (SDS) before commencing any work with this compound.
Key Hazards:
-
Toxic: Harmful if ingested, inhaled, or absorbed through the skin.
-
Irritant: Causes moderate to severe skin and eye irritation.[1]
-
Potential for Serious Health Effects: May be fatal in large doses.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and eye irritation. |
| Body Protection | A lab coat worn over full-length clothing. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | To prevent inhalation of the powdered compound.[1] |
Step-by-Step Handling and Experimental Protocol
This protocol outlines the procedure for preparing a stock solution of this compound for use in typical cell culture experiments.
3.1. Materials Required
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Biological safety cabinet (BSC)
3.2. Stock Solution Preparation
-
Work in a BSC: All handling of the powdered form of this compound must be conducted within a certified biological safety cabinet to minimize inhalation risk.
-
Aliquot the Compound: Carefully weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Initial Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration. This compound is soluble in DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube at 37°C and briefly sonicate to ensure the compound is fully dissolved.
-
Sterile Filtration: If required for the experiment, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
3.3. Preparation of Working Solution for Cell Culture
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C.
-
Dilution: In the BSC, add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. Gently mix by swirling the container.
-
Immediate Use: It is recommended to prepare the working solution immediately before use.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection
-
Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and working solutions should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any solutions containing this compound down the drain. The first rinse of any contaminated glassware must also be collected as hazardous waste.[2]
4.2. Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Toxic, Irritant).
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
In Case of:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
